molecular formula C14H17FN2 B1501835 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole CAS No. 885272-02-6

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1501835
CAS No.: 885272-02-6
M. Wt: 232.3 g/mol
InChI Key: PLXHDENJJCRAPW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C14H17FN2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-cyclohexyl-6-fluoro-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-10-13-8-7-11(15)9-14(13)17(16-10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXHDENJJCRAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695815
Record name 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-02-6
Record name 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutically significant molecules. Its unique bioisosteric relationship with indole and benzimidazole has made it a focal point in medicinal chemistry, leading to the development of drugs with anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The strategic introduction of substituents allows for the fine-tuning of a compound's pharmacological profile. Specifically, N-alkylation and fluorination are two key modifications known to enhance metabolic stability, binding affinity, and bioavailability.[2]

This technical guide provides a comprehensive, field-proven pathway for the synthesis of This compound , a representative molecule embodying these critical structural features. The narrative is structured to provide not just a sequence of steps, but a deep understanding of the causality behind each methodological choice, from the initial construction of the fluorinated indazole core to the final regioselective installation of the cyclohexyl group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves two primary disconnections. The first is the N1-cyclohexyl bond, revealing the core heterocyclic intermediate, 6-fluoro-3-methyl-1H-indazole. The second disconnection breaks the pyrazole ring of the indazole, leading back to a suitably substituted ortho-aminoacetophenone derivative. This strategy leverages common and high-yielding synthetic transformations.

G Target This compound Intermediate1 6-Fluoro-3-methyl-1H-indazole Target->Intermediate1 N-C Bond Disconnection (N1-Alkylation) CyclohexylSrc Cyclohexyl Bromide Target->CyclohexylSrc Intermediate2 1-(2-Amino-4-fluorophenyl)ethanone Intermediate1->Intermediate2 Indazole Ring Formation (Diazotative Cyclization) StartingMaterial 1-(4-Fluoro-2-nitrophenyl)ethanone Intermediate2->StartingMaterial Nitro Group Reduction

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the 6-Fluoro-3-methyl-1H-indazole Core

The construction of the indazole ring system is the foundational stage of this synthesis. The chosen pathway begins with a commercially available substituted acetophenone and proceeds through a classical, high-yielding sequence involving reduction followed by a diazotative cyclization. This approach is well-precedented for creating 3-substituted indazoles.[1]

Step 1: Reduction of 1-(4-Fluoro-2-nitrophenyl)ethanone

Principle & Rationale: The initial step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is an excellent choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose. The reaction is typically run under a positive pressure of hydrogen gas to ensure complete conversion.

Experimental Protocol: Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

  • Setup: To a hydrogenation vessel, add 1-(4-fluoro-2-nitrophenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%). The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-amino-4-fluorophenyl)ethanone, which is often used in the next step without further purification.

Step 2: Diazotative Cyclization

Principle & Rationale: This key step forms the indazole ring. The ortho-aminoacetophenone intermediate is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form an in-situ diazonium salt. This salt then undergoes spontaneous intramolecular cyclization, followed by dehydration, to yield the stable aromatic indazole ring. The methyl group from the acetyl moiety becomes the C3-substituent of the indazole. This is a variation of classical indazole syntheses.[3]

Experimental Protocol: Synthesis of 6-Fluoro-3-methyl-1H-indazole

  • Dissolution: Dissolve 1-(2-amino-4-fluorophenyl)ethanone (1.0 eq) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the indazole product may be observed as a precipitate.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Isolation: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutral (pH ~7). The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-fluoro-3-methyl-1H-indazole.

Part II: Regioselective N1-Cyclohexylation of the Indazole Core

The alkylation of an unsymmetrically substituted indazole presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. For many biological applications, isolating the pure N1-isomer is critical.

G Indazole 6-Fluoro-3-methyl-1H-indazole + Base + Cyclohexyl-X N1_Product N1-Cyclohexyl Product (Thermodynamically Favored) Indazole->N1_Product Pathway 1 N2_Product N2-Cyclohexyl Product (Kinetically Favored) Indazole->N2_Product Pathway 2 G cluster_part1 Part I: Indazole Core Synthesis cluster_part2 Part II: N1-Cyclohexylation SM1 1-(4-Fluoro-2-nitrophenyl)ethanone Int1 1-(2-Amino-4-fluorophenyl)ethanone SM1->Int1 H₂, Pd/C Ethanol Int2 6-Fluoro-3-methyl-1H-indazole Int1->Int2 NaNO₂ Acetic Acid Int3 Indazolide Anion Int2->Int3 NaH THF Product This compound Int3->Product Cyclohexyl Bromide

Sources

An In-depth Technical Guide to the Physicochemical Properties of Indazole-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Subject Compound: 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Initial research into the specific compound, this compound, reveals a notable absence of publicly available data regarding its physicochemical properties. This compound, identified by CAS Number 885272-02-6, appears to be a novel or proprietary molecule not extensively characterized in peer-reviewed literature or public databases.[1]

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, scientists, and drug development professionals, this document will pivot to a comprehensive analysis of the indazole scaffold itself—a core motif of significant interest in modern medicinal chemistry.[2][3][4][5][6] We will use established principles and data from well-characterized, structurally related indazole derivatives to illustrate the critical physicochemical assessments necessary for advancing such a compound through the drug development pipeline. This approach ensures that the methodologies, interpretations, and strategic insights remain directly relevant to the target audience.

Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its physicochemical properties.[7] These intrinsic attributes of an active pharmaceutical ingredient (API) govern its behavior from the moment of formulation to its interaction with the biological target.[8][9][10][11][12] For the indazole class of compounds, which are prominent in the development of treatments for cancer, inflammation, and neurological disorders, this characterization is paramount.[4][13]

This guide provides an in-depth exploration of the key physicochemical pillars essential for the preclinical and formulation development of an indazole-based API. We will delve into solid-state properties, solution behavior, and lipophilicity, offering both the "how" through detailed experimental protocols and the "why" by connecting these properties to critical drug development outcomes like bioavailability, stability, and manufacturability.[14][]

Solid-State Characterization: The Foundation of a Stable and Efficacious Drug

The solid form of an API is a critical determinant of its stability, dissolution rate, and processability.[8][10] An API's ability to exist in multiple crystalline forms, known as polymorphism, can have profound implications for its therapeutic efficacy and regulatory approval.[11][14]

Key Solid-State Properties & Their Significance
PropertySignificance in Drug DevelopmentCommon Analytical Technique(s)
Melting Point A fundamental indicator of purity and identity. A sharp melting range typically suggests high purity.Differential Scanning Calorimetry (DSC)
Crystallinity Determines the arrangement of molecules in the solid state (crystalline vs. amorphous). Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility.X-ray Powder Diffraction (XRPD)
Polymorphism The existence of multiple crystal forms. Different polymorphs can have different solubilities, stabilities, and melting points. Identifying the most stable polymorph is a critical regulatory requirement.[8][11]XRPD, DSC, Thermogravimetric Analysis (TGA)
Hygroscopicity The tendency of a substance to absorb moisture from the air. High hygroscopicity can affect powder flow, stability, and formulation integrity.Dynamic Vapor Sorption (DVS)
Experimental Protocol: Polymorph Screening via XRPD

X-ray Powder Diffraction (XRPD) is the definitive technique for identifying crystalline structures and polymorphs.[8] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.

Objective: To identify the crystalline form(s) of a new indazole derivative.

Methodology:

  • Sample Preparation: Gently grind approximately 5-10 mg of the API using a mortar and pestle to ensure a fine, homogenous powder.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Instrument Setup: Place the sample holder into the XRPD instrument. Set the X-ray source (commonly Cu Kα) and configure the scan parameters (e.g., 2θ range of 2° to 40°, step size of 0.02°, scan speed of 1°/min).

  • Data Acquisition: Initiate the scan. The instrument will rotate the sample relative to the X-ray beam and detector, recording the intensity of diffracted X-rays at each angle.

  • Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the peaks are compared to reference patterns or data from other batches to identify the specific polymorph.

Causality: The choice of a wide 2θ scan range is to ensure that all characteristic diffraction peaks are captured. A slow scan speed is employed to improve the signal-to-noise ratio, allowing for the detection of minor crystalline phases.

Solution-State Properties: Solubility and Ionization

The behavior of a drug in solution is fundamental to its absorption and distribution in the body. Aqueous solubility and the ionization constant (pKa) are two of the most influential parameters.[16][17]

Aqueous Solubility

Aqueous solubility is a primary driver of oral bioavailability.[16] Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[14] Solubility is typically assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to mimic the conditions of the gastrointestinal tract.[18]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of an indazole derivative in different pH buffers.

Methodology:

  • Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Addition of API: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37°C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[18]

  • Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Self-Validation: The protocol's integrity is maintained by ensuring that a solid excess of the API remains at the end of the experiment, confirming that the solution was indeed saturated. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can be performed to confirm that equilibrium has been reached.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess API C Add API to Buffers A->C B Prepare pH Buffers B->C D Equilibrate (37°C, 48h) C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Determine Solubility (mg/mL) F->G G cluster_input Inputs cluster_props Core Physicochemical Properties cluster_outcomes Development Outcomes API Indazole API Solid Solid-State (XRPD, DSC) API->Solid Solution Solution (Solubility, pKa) API->Solution Lipo Lipophilicity (LogD) API->Lipo Stab Stability Solid->Stab Manu Manufacturability Solid->Manu Bio Bioavailability Solution->Bio Lipo->Bio

Caption: Relationship between Physicochemical Properties and Drug Development Outcomes.

Conclusion

The physicochemical characterization of an NCE is not merely a data-gathering exercise; it is a strategic imperative that informs every subsequent step of drug development. For an indazole-based candidate like this compound, a deep understanding of its solid-state properties, solution behavior, and lipophilicity is essential for designing a stable, bioavailable, and manufacturable drug product. The experimental protocols and principles outlined in this guide provide a robust framework for researchers to de-risk their development programs and maximize the potential for clinical success.

References

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An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885272-02-6

Introduction

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] The unique structural features of this particular derivative, including the cyclohexyl group at the 1-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, suggest its potential for nuanced biological activity and make it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, and potential applications, drawing upon established knowledge of related indazole derivatives.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic indazole core with specific substitutions that influence its steric and electronic properties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, while the cyclohexyl and methyl groups contribute to its lipophilicity and overall three-dimensional shape.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Estimation
Molecular FormulaC₁₄H₁₇FN₂Calculated
Molecular Weight232.30 g/mol Calculated
Aqueous SolubilityPoorIndazole derivatives often exhibit low aqueous solubility.[3]
Recommended SolventDimethyl Sulfoxide (DMSO)DMSO is a common solvent for creating stock solutions of indazole derivatives for in vitro assays.[3]
Storage of Powder2-8°CBased on vendor recommendations for similar fluorinated indazole compounds.[3]
Storage of Solution-20°C or -80°C in aliquotsTo maintain stability and avoid repeated freeze-thaw cycles.[3]

Synthesis Strategies

The synthesis of this compound would likely follow established methodologies for the construction of the indazole ring system, with subsequent or tandem N-alkylation. Several robust synthetic routes are available for creating substituted indazoles.[4][5]

A plausible synthetic approach could involve a multi-step process starting from a commercially available fluorinated aromatic precursor. The core indazole ring is often formed through a cyclization reaction.

Diagram 1: Generalized Synthetic Workflow for Substituted Indazoles

G A Fluorinated Aromatic Starting Material B Introduction of a Carbonyl or Nitro Group A->B Functional Group Interconversion C Hydrazine Addition and Cyclization B->C Indazole Ring Formation D N-Alkylation with Cyclohexyl Halide C->D Substitution Reaction E Final Product: This compound D->E

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A Representative Indazole Synthesis

The following is a generalized, representative protocol for the synthesis of an N-substituted indazole derivative, which could be adapted for the target molecule. This protocol is based on the nucleophilic substitution of an existing indazole core.[6]

Step 1: Preparation of the Indazole Core (e.g., 6-fluoro-3-methyl-1H-indazole) This intermediate would likely be synthesized from a corresponding fluorinated acetophenone derivative through reaction with hydrazine.

Step 2: N-Alkylation

  • Materials: 6-fluoro-3-methyl-1H-indazole, cyclohexyl bromide (or iodide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

  • Procedure: a. Dissolve the 6-fluoro-3-methyl-1H-indazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution and stir for a short period to deprotonate the indazole nitrogen. c. Add cyclohexyl bromide dropwise to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the final product.

Potential Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Indazole-containing compounds have been investigated for a wide range of therapeutic applications.

  • Oncology: Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[7] They can target various kinases involved in cell signaling pathways that are dysregulated in cancer.

  • Anti-inflammatory and Analgesic Agents: Some indazole-based compounds exhibit anti-inflammatory and analgesic properties.[8][9]

  • Antibacterial Agents: Novel indazole derivatives have been discovered as bacterial gyrase B inhibitors, showing promise for combating antibiotic-resistant bacteria.[10]

  • Neurological Disorders: Indazole derivatives have been explored for their potential in treating neurodegenerative diseases.[1][8]

The specific substitutions on this compound suggest that it could be a candidate for screening in these and other therapeutic areas. The lipophilic cyclohexyl group may enhance cell permeability and interaction with hydrophobic binding pockets of target proteins.

Potential Mechanism of Action

Given the prevalence of indazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of one or more protein kinases. The indazole ring can act as a bioisostere for other aromatic systems like indole and can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2]

Diagram 2: Generalized Kinase Inhibition by an Indazole Derivative

G cluster_0 ATP Binding Pocket of Kinase A Indazole Derivative B Hinge Region A->B Forms Hydrogen Bonds C ATP B->C Competitive Inhibition D Substrate E Phosphorylated Substrate D->E Kinase Activity F Downstream Signaling E->F G Cellular Response (e.g., Proliferation, Survival) F->G

Caption: Competitive inhibition of ATP binding to a kinase by an indazole-based inhibitor.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the well-established chemistry and pharmacology of the indazole class of compounds. Further experimental validation of the properties and biological activities of this specific molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 7), 984–987. [Link]

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  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 899–904. [Link]

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Sources

Spectroscopic Characterization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. Precise structural elucidation and confirmation of identity are paramount in the development of any new chemical entity for research or therapeutic use. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools for achieving this.

This technical guide provides a comprehensive overview of the expected spectral data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide will leverage data from a closely related analog, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole , to predict and interpret the spectral characteristics. This approach provides a robust framework for researchers working with this and similar molecules.

Predicted Spectral Data for this compound

Based on the analysis of the closely related analog, the following spectral characteristics are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Cyclohexyl Protons: A series of multiplets is expected in the range of δ 1.2-2.0 ppm, integrating to 10 protons. An additional multiplet, shifted further downfield (approximately δ 4.1-4.3 ppm), corresponds to the single proton on the carbon atom directly attached to the indazole nitrogen.

  • Methyl Protons: A sharp singlet at approximately δ 2.5 ppm, integrating to 3 protons, is characteristic of the methyl group at the 3-position of the indazole ring.

  • Indazole Aromatic Protons: The protons on the fluorinated benzene ring of the indazole core will appear as multiplets in the aromatic region (δ 6.8-7.5 ppm). Due to fluorine coupling, these signals will exhibit complex splitting patterns.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring are expected in the aliphatic region (δ 25-60 ppm).

  • Methyl Carbon: A signal for the methyl carbon at the 3-position will appear at approximately δ 10-15 ppm.

  • Indazole Carbons: The carbons of the indazole ring system will resonate in the aromatic region (δ 95-165 ppm). The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two- and three-bond couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1625 cm⁻¹ region.

  • C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₇FN₂).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclohexyl group or parts of it, and potentially the methyl group.

Experimental Data of a Close Analog: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

To provide a concrete reference, the following experimental data is presented for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, as detailed in US Patent 6,211,222.[1] The key difference between this analog and the target molecule is the presence of an ethyl group instead of a methyl group at the 3-position.

NMR and IR Data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole[1]
Parameter ¹H NMR (400 MHz, CDCl₃) δ ¹³C NMR (100 MHz, CDCl₃) δ **IR (cm⁻¹) **
Ethyl Group 1.33 (t, 3H, J=7.7 Hz), 2.93 (q, 2H, J=7.7 Hz)13.97, 20.53-
Cyclohexyl Group 1.35-1.44 (m, 2H), 1.47-1.96 (m, 8H), 4.14-4.22 (m, 1H)25.37, 25.84, 32.32, 58.182968, 2934, 2856
Indazole Ring 6.81 (dt, 1H, J=8.9, 2.1 Hz), 6.99 (dd, 1H, J=9.8, 2.1 Hz), 7.40 (ddd, 1H, J=8.7, 5.2, 0.4 Hz)94.77 (d, J=27.4 Hz), 109.11 (d, J=26.0 Hz), 119.38, 121.75 (d, J=11.5 Hz), 139.89 (d, J=13.0 Hz), 146.61, 161.95 (d, J=242 Hz)1624, 1507, 1174, 1125, 825

Interpretation and Comparison

The spectral data of the ethyl-substituted analog provides a strong basis for predicting the spectra of the methyl-substituted target compound.

  • ¹H NMR: The most significant difference will be the signals for the 3-substituent. The triplet and quartet of the ethyl group in the analog will be replaced by a sharp singlet for the methyl group in this compound. The chemical shifts and splitting patterns of the cyclohexyl and aromatic protons are expected to be very similar.

  • ¹³C NMR: The two signals for the ethyl group in the analog will be replaced by a single signal for the methyl group in the target compound. The chemical shifts of the other carbons should be largely unaffected. The characteristic large C-F coupling constant for the carbon bearing the fluorine atom is a key identifying feature.

  • IR: The IR spectra of the two compounds are expected to be very similar, with the primary absorptions corresponding to the shared functional groups.

  • MS: The molecular ion peak for this compound will be 14 mass units lower than that of the ethyl analog. The fragmentation patterns are expected to be analogous.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for small organic molecules like this compound.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 5-10 mg of sample Solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to NMR tube TMS->Tube Instrument Place tube in NMR spectrometer (≥400 MHz) Tube->Instrument Lock Lock on solvent deuterium signal Instrument->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

Workflow for NMR data acquisition and processing.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.

IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample ATR onto the ATR crystal Sample->ATR Background Collect a background spectrum ATR->Background Scan Scan the sample Background->Scan Correct Perform ATR and baseline corrections Scan->Correct Label Label significant peaks (cm⁻¹) Correct->Label

Workflow for IR data acquisition and processing.
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve a small amount of sample Solvent in a suitable volatile solvent (e.g., methanol or acetonitrile) Sample->Solvent Infuse Infuse the sample solution into the ion source (e.g., ESI) Solvent->Infuse Ionize Ionize the sample Infuse->Ionize Analyze Analyze ions in the mass analyzer Ionize->Analyze Generate Generate mass spectrum (m/z vs. intensity) Analyze->Generate Identify Identify molecular ion and major fragment peaks Generate->Identify

Workflow for MS data acquisition and processing.
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (e.g., using Electrospray Ionization - ESI):

    • Infuse the sample solution into the mass spectrometer's ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode).

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

References

  • US Patent 6,211,222 B1. (2001).

Sources

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Potential of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Promise of a Novel Derivative

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the design of numerous therapeutic agents due to its ability to form key interactions with a wide array of biological targets. The versatility of the indazole ring is evidenced by its presence in FDA-approved drugs with diverse mechanisms of action, including the anti-cancer kinase inhibitors pazopanib and axitinib, the antiemetic granisetron, and the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[3][4][5] The broad spectrum of reported biological activities for indazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—compels the thorough investigation of novel analogues.[1][2][6]

This technical guide outlines a comprehensive and logical screening cascade for a novel compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole . The strategic incorporation of a cyclohexyl group at the N1 position, a fluorine atom at the 6-position, and a methyl group at the 3-position presents a unique chemical entity with the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. The proposed workflows are designed to be self-validating, with clear decision points and a focus on elucidating the compound's mechanism of action.

Part 1: The Proposed Screening Cascade: A Multi-Pronged Approach

Given the established therapeutic relevance of the indazole scaffold, a multi-pronged screening approach is warranted. We propose a tiered evaluation focusing on three key areas with a high probability of yielding significant findings: anticancer, anti-inflammatory, and antimicrobial activities. This parallel yet hierarchical strategy ensures an efficient allocation of resources, starting with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary and tertiary evaluations for promising hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic & Selectivity Studies Primary_Anticancer Cytotoxicity Screen (MTT/SRB Assay) Secondary_Anticancer Apoptosis & Cell Cycle Assays Primary_Anticancer->Secondary_Anticancer If IC50 < 20 µM Primary_Anti_Inflammatory COX Inhibition Assay (In Vitro) Secondary_Anti_Inflammatory Cell-Based NF-κB Reporter Assay Primary_Anti_Inflammatory->Secondary_Anti_Inflammatory If significant inhibition Primary_Antimicrobial Disk Diffusion Assay Secondary_Antimicrobial MIC Determination (Broth Microdilution) Primary_Antimicrobial->Secondary_Antimicrobial If zone of inhibition present Mechanistic_Anticancer Kinase Panel / Pathway Analysis (e.g., Western Blot) Secondary_Anticancer->Mechanistic_Anticancer Selectivity_Index Cytotoxicity in Normal Cells vs. Cancer Cells Secondary_Anticancer->Selectivity_Index Mechanistic_Anti_Inflammatory Cytokine Profiling (LPS-stimulated Macrophages) Secondary_Anti_Inflammatory->Mechanistic_Anti_Inflammatory Compound This compound Compound->Primary_Anticancer Initial Evaluation Compound->Primary_Anti_Inflammatory Initial Evaluation Compound->Primary_Antimicrobial Initial Evaluation

Caption: Tiered screening cascade for this compound.

Part 2: Anticancer Activity Evaluation

The indazole core is a well-established pharmacophore in oncology.[3][4][7] Numerous derivatives have demonstrated potent anti-proliferative activity through various mechanisms, including the inhibition of kinases such as ALK, EGFR, and VEGFR, as well as interference with cell cycle progression and induction of apoptosis.[3][8][9]

Primary Screening: Broad Cytotoxicity Assessment

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The NCI-60 panel is a comprehensive starting point, but a smaller, representative panel can also be employed.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[10][11]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.[10] A reduction in signal indicates decreased cell viability.

  • Causality of Choice: The MTT assay is a robust, inexpensive, and widely accepted method for high-throughput screening of cytotoxic compounds, making it ideal for initial evaluation.[12][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Secondary Screening: Elucidating the Mode of Cell Death

If the compound exhibits an IC₅₀ value below a predefined threshold (e.g., < 20 µM), the next logical step is to determine whether it induces apoptosis and/or causes cell cycle arrest.

Recommended Assays:

  • Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining followed by Flow Cytometry.[15]

  • Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry.[14]

Experimental Protocol: Apoptosis Assay

  • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) will reveal the primary mode of cell death.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.21.5
K562Chronic Myeloid Leukemia5.10.5
HEK-293Normal Embryonic Kidney> 1005.8

Part 3: Anti-inflammatory Activity Evaluation

Inflammation is a key pathological process in numerous diseases, and indazole derivatives like benzydamine are known to possess anti-inflammatory properties.[3][5] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[16][17]

Primary Screening: In Vitro Enzyme Inhibition

A direct and efficient primary screen is to assess the compound's ability to inhibit COX-1 and COX-2 enzymes.

Recommended Assay: COX (ovine/human) Inhibitor Screening Assay Kit (Colorimetric or Fluorometric).

  • Principle: These kits measure the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.

  • Causality of Choice: This in vitro assay provides a rapid and direct measure of enzyme inhibition, allowing for the determination of potency (IC₅₀) and selectivity (COX-1 vs. COX-2).

Secondary Screening: Cell-Based Pathway Analysis

A positive hit from the enzyme assay should be validated in a cellular context. The NF-κB signaling pathway is a central regulator of inflammation.[18]

Recommended Assay: NF-κB Reporter Gene Assay.[18]

  • Principle: Use a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. Inflammation is induced with TNF-α, and the compound's ability to suppress luciferase expression is measured.[18]

  • Causality of Choice: This assay confirms that the compound can modulate a key inflammatory pathway within a living cell, providing more physiologically relevant data than a simple enzyme assay.

Anti_Inflammatory_Workflow Start Compound COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Decision_1 Significant Inhibition? COX_Assay->Decision_1 Reporter_Assay Cell-Based NF-κB Reporter Assay Decision_1->Reporter_Assay Yes End_Negative No Activity Decision_1->End_Negative No Decision_2 Activity Confirmed? Reporter_Assay->Decision_2 Cytokine_Assay Measure Cytokine Release (e.g., IL-6, TNF-α) in LPS-stimulated Macrophages Decision_2->Cytokine_Assay Yes Decision_2->End_Negative No End_Positive Potential Anti-inflammatory Lead Cytokine_Assay->End_Positive

Caption: Workflow for screening anti-inflammatory activity.

Part 4: Antimicrobial Activity Evaluation

The indazole scaffold has also been identified in compounds with antibacterial and antifungal properties.[1][6][19] Therefore, a broad-spectrum antimicrobial screen is a valuable component of the overall biological evaluation.

Primary Screening: Qualitative Assessment

The disk diffusion method is a standard, qualitative technique for initial antimicrobial screening.[20][21]

Recommended Assay: Kirby-Bauer Disk Diffusion Test.[20]

  • Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[20][21]

  • Causality of Choice: This method is simple, cost-effective, and allows for the simultaneous testing of the compound against a wide range of bacteria and fungi.

Experimental Protocol: Disk Diffusion

  • Inoculation: Prepare a standardized inoculum (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Swab the inoculum evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ) to the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Secondary Screening: Quantitative Potency

If a zone of inhibition is observed, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC).

Recommended Assay: Broth Microdilution Method.[22][23]

  • Principle: Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[23]

  • Causality of Choice: This is the gold-standard method for determining the quantitative potency of an antimicrobial agent, providing a crucial parameter (MIC value) for comparing its efficacy against different organisms and standard antibiotics.[22]

Data Presentation: Hypothetical Antimicrobial Data

MicroorganismGram StainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusPositive1816
Escherichia coliNegative1264
Pseudomonas aeruginosaNegative0>128
Candida albicansN/A (Fungus)1532

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial biological activity screening of this compound. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial potential, researchers can efficiently identify and validate its most promising therapeutic applications. Positive results in any of these areas would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough evaluation of this novel derivative is a critical step toward unlocking its potential contribution to medicine.

References

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Unraveling the Molecular Blueprint: A Mechanistic Hypothesis for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2][3] This guide puts forth a detailed mechanistic hypothesis for the novel compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. Drawing upon the extensive body of research surrounding indazole derivatives, we postulate that this compound primarily functions as a kinase inhibitor, with potential secondary effects on inflammatory signaling pathways. This document will provide a comprehensive exploration of this hypothesis, supported by detailed experimental protocols and visual workflows, to empower researchers in the scientific community to rigorously test and validate these assertions.

Introduction: The Privileged Indazole Scaffold

Indazole-containing molecules have garnered significant attention due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[4][5][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in drug design.[1][6] The versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity towards various biological targets. The subject of this guide, this compound, possesses key structural features—a bulky cyclohexyl group, a fluorine atom, and a methyl group—that are hypothesized to contribute to its specific molecular interactions and biological effects.

The Primary Hypothesis: A Novel Kinase Inhibitor

We hypothesize that this compound exerts its primary biological effects through the inhibition of one or more protein kinases. This hypothesis is predicated on the well-established role of the indazole scaffold in kinase inhibitor design.[1][2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Proposed Target Kinase Families

Based on the activities of structurally related indazole derivatives, we propose that this compound is likely to target one or more of the following kinase families:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole-based compounds are potent VEGFR inhibitors, playing a critical role in blocking angiogenesis, a key process in tumor growth and metastasis.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various cancers, making them a prime target for therapeutic intervention.[4][7]

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1][8]

  • Proviral Integration site for Moloney murine leukemia virus (Pim) Kinases: Pim kinases are involved in cell survival and proliferation, and their inhibitors are being explored as anticancer agents.[4][5]

Hypothesized Signaling Pathway

The inhibition of these kinases by this compound is expected to disrupt downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. A generalized representation of this hypothesized pathway is depicted below:

Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., VEGFR, FGFR, Aurora) Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Substrate->Phosphorylation Signaling Downstream Signaling Cascade Phosphorylation->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Figure 1: Hypothesized kinase inhibition pathway of this compound.

Secondary Hypothesis: Modulation of Inflammatory Pathways

In addition to kinase inhibition, a substantial body of evidence points to the anti-inflammatory properties of indazole derivatives.[9][10][11] Therefore, we propose a secondary hypothesis that this compound may also exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2).

Proposed Anti-Inflammatory Mechanism

The inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This dual-action profile—kinase inhibition and anti-inflammation—would make this compound a particularly interesting candidate for cancers with a significant inflammatory component.

Anti-Inflammatory Pathway Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to systematically investigate the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Cellular Effects cluster_3 Anti-Inflammatory Activity A1 Cell Proliferation Assays (e.g., MTT, SRB) A2 Kinase Panel Screening A1->A2 D1 COX-2 Inhibition Assay A1->D1 B1 In Vitro Kinase Assays (IC50 Determination) A2->B1 B2 Western Blot Analysis (Phospho-protein levels) B1->B2 B3 Cellular Thermal Shift Assay (CETSA) B2->B3 C1 Cell Cycle Analysis (Flow Cytometry) B3->C1 C2 Apoptosis Assays (Annexin V/PI Staining) C1->C2 D2 Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) D1->D2

Figure 3: A comprehensive experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols
  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of human kinases (e.g., 400+ kinases).

    • Perform initial screening at a single high concentration (e.g., 10 µM).

    • Follow up with dose-response curves for any kinases showing significant inhibition (>50%) to determine the IC50 values.

  • Expected Outcome: Identification of a set of candidate kinases that are potently inhibited by the compound.

  • Objective: To confirm the inhibition of the identified target kinases in a cellular context.

  • Methodology:

    • Select a cancer cell line known to be dependent on the signaling pathway of the identified target kinase.

    • Treat the cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe the blots with antibodies against the phosphorylated and total forms of the downstream substrates of the target kinase.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrates, confirming on-target activity.

  • Objective: To assess the cellular consequences of kinase inhibition.

  • Methodology:

    • Cell Cycle Analysis: Treat cancer cells with the compound for 24-48 hours. Fix and stain the cells with propidium iodide (PI) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

    • Apoptosis Assay: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[12]

  • Expected Outcome: Arrest of the cell cycle at a specific phase (e.g., G2/M for Aurora kinase inhibitors) and a dose-dependent increase in apoptosis.

  • Objective: To evaluate the direct inhibitory effect of the compound on COX-2 activity.

  • Methodology:

    • Utilize a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound.

  • Expected Outcome: A dose-dependent inhibition of COX-2 activity, confirming the secondary hypothesis.

Data Presentation
Experiment Metric Hypothesized Outcome for this compound
Kinase Panel Screen % Inhibition at 10 µM>50% inhibition of specific kinases (e.g., VEGFR, FGFR, Aurora)
In Vitro Kinase Assay IC50 (nM)Potent inhibition of selected kinases (low nM range)
Western Blot Ratio of Phospho-protein to Total ProteinDose-dependent decrease
Cell Cycle Analysis % Cells in G2/M PhaseDose-dependent increase
Apoptosis Assay % Annexin V Positive CellsDose-dependent increase
COX-2 Inhibition Assay IC50 (µM)Moderate to potent inhibition

Conclusion

The proposed mechanistic hypotheses for this compound, centered on kinase inhibition with a potential secondary anti-inflammatory role, are firmly grounded in the extensive literature on indazole-based compounds. The experimental framework outlined in this guide provides a clear and logical path for the rigorous scientific investigation of this promising molecule. The elucidation of its precise mechanism of action will be a critical step in its potential development as a novel therapeutic agent.

References

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In silico modeling of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide presents a comprehensive, in-silico-driven workflow for the characterization of a novel indazole derivative, this compound. We navigate the computational pipeline from initial ligand construction and physicochemical assessment to advanced molecular simulations and property predictions. This document serves as a technical manual for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the strategic rationale behind each computational choice. By simulating a real-world drug discovery scenario, we illustrate how computational modeling can de-risk, accelerate, and guide the efficient development of new chemical entities.[3][4][5]

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

The journey of any in silico investigation begins with the molecule itself. The accuracy of all subsequent predictions is contingent upon a high-quality, energetically favorable three-dimensional representation of the ligand. This initial phase focuses on building the molecule and performing a preliminary assessment of its drug-like properties.

Rationale for Meticulous Ligand Preparation

A poorly prepared ligand structure, with incorrect bond lengths, angles, or an unstable conformation, will produce meaningless results in docking and simulation studies. The objective is to find a low-energy conformation that is representative of how the molecule would exist in a biological system. This is achieved through geometry optimization, a process that adjusts the atomic coordinates to minimize the potential energy of the structure.[6]

Experimental Protocol: 3D Structure Generation and Energy Minimization
  • 2D Sketching: Using a chemical drawing tool such as BIOVIA Draw or ChemDraw, the 2D structure of this compound is created.

  • Conversion to 3D: The 2D structure is imported into a molecular modeling program like Avogadro.[6] The software generates an initial 3D conformation.

  • Force Field Selection: A suitable force field (e.g., MMFF94 or UFF) is selected for energy minimization. These force fields are collections of equations and parameters that calculate the potential energy of a molecule based on its atomic arrangement.

  • Geometry Optimization: An energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) is executed. This process iteratively adjusts the molecular geometry to find a local energy minimum, resulting in a stable 3D structure.

  • Output: The final, optimized 3D structure is saved in a standard format, such as .mol2 or .pdb, for use in subsequent steps.

G cluster_ligand_prep Ligand Preparation Workflow A Step 1: 2D Chemical Sketch (e.g., BIOVIA Draw) B Step 2: Generate Initial 3D Structure (e.g., Avogadro) A->B C Step 3: Assign Force Field (e.g., MMFF94) B->C D Step 4: Energy Minimization (Geometry Optimization) C->D E Output: Optimized 3D Ligand Structure (.mol2 or .pdb format) D->E

Caption: Workflow for Ligand Preparation and Optimization.

Initial Physicochemical and Drug-Likeness Assessment

Before committing computational resources to intensive simulations, a preliminary assessment of "drug-likeness" is crucial. Lipinski's Rule of Five provides a set of heuristics to evaluate if a compound possesses properties that would make it a likely orally active drug in humans.[6]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)246.3 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)3.8≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)2 (N atoms)≤ 10Yes
Conclusion Likely Drug-Like
Caption: Predicted Physicochemical Properties and Rule of Five Compliance.

Structure-Based Investigation: Molecular Docking

With a prepared ligand, we can now investigate its potential biological targets. Based on the activities of similar indazole-containing compounds, which are known to act as kinase inhibitors, we hypothesize that this compound may target a member of the Fibroblast Growth Factor Receptor (FGFR) family.[1] Molecular docking will allow us to predict the binding mode and affinity of our compound within the ATP-binding pocket of an FGFR kinase.[4][6]

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] It uses a scoring function to estimate the binding affinity, which is often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. This technique is instrumental in virtual screening and lead optimization.[4]

Experimental Protocol: Docking with AutoDock Vina
  • Receptor Acquisition: The 3D crystal structure of a target protein, such as FGFR1 kinase (e.g., PDB ID: 4V04), is downloaded from the Protein Data Bank (PDB).[6]

  • Receptor Preparation: Using software like AutoDock Tools or UCSF Chimera, the receptor structure is prepared by:

    • Removing all non-essential molecules, including water, co-crystallized ligands, and ions.[6][7]

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Gasteiger charges).

    • Saving the prepared receptor in the required .pdbqt format.

  • Ligand Preparation: The optimized 3D structure of this compound is loaded and also converted to the .pdbqt format, which includes defining rotatable bonds.

  • Grid Box Definition: A "grid box" is defined around the known ATP-binding site of the receptor. This box specifies the search space within which the docking algorithm will attempt to place the ligand.[7]

  • Execution of Docking: The AutoDock Vina software is run from the command line, specifying the prepared receptor, ligand, and grid box parameters as input.[7]

  • Results Analysis: Vina outputs several possible binding poses, each with a corresponding binding affinity score. The top-scoring pose is visualized and analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[8]

G cluster_docking Molecular Docking Workflow A Step 1: Obtain Receptor Structure (e.g., from PDB) B Step 2: Prepare Receptor (Remove water, add hydrogens) A->B D Step 4: Define Binding Site (Grid Box Generation) B->D C Step 3: Prepare Ligand (Optimized 3D structure) E Step 5: Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Step 6: Analyze Results (Binding Affinity & Poses) E->F

Caption: A Standard Workflow for Molecular Docking Studies.

Hypothetical Docking Results Summary
ParameterResultInterpretation
Binding Affinity -8.9 kcal/molStrong predicted binding affinity.
Key Interacting Residues ALA564, LYS514, GLU562The ligand forms hydrogen bonds and hydrophobic interactions with key residues in the kinase hinge region.
Predicted Pose The indazole core occupies the adenine-binding region, with the cyclohexyl group extending into a hydrophobic pocket.The binding mode is consistent with known Type I kinase inhibitors.
Caption: Hypothetical Docking Results for the Ligand with FGFR1.

Probing Complex Stability: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of a potential protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the complex over time, providing insights into its stability and the persistence of key interactions.[3][9]

Rationale for MD Simulations

MD simulations model the atomic motions of a system over a period of time (typically nanoseconds to microseconds) by solving Newton's equations of motion.[9] For a protein-ligand complex, this allows us to:

  • Assess the stability of the ligand's binding pose predicted by docking.

  • Observe conformational changes in the protein upon ligand binding.

  • Analyze the dynamics of water molecules in the binding site.

  • Calculate more rigorous binding free energies.

Experimental Protocol: GROMACS Simulation Workflow
  • System Preparation: The highest-scoring docked complex from the previous step is used as the starting point. A force field (e.g., AMBER or CHARMM) is chosen for the protein, and parameters for the ligand are generated using a tool like CGenFF or ACPYPE.

  • Solvation and Ionization: The complex is placed in a periodic box of water molecules (solvation). Ions (e.g., Na+ and Cl-) are added to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once equilibrated, the main simulation (the "production run") is performed for a set duration (e.g., 100 nanoseconds). The atomic coordinates are saved at regular intervals, creating a "trajectory."

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics like:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their starting positions, indicating stability.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

G cluster_md Molecular Dynamics Workflow A Step 1: Prepare System (Docked Complex + Force Field) B Step 2: Solvate and Add Ions A->B C Step 3: Energy Minimization B->C D Step 4: NVT & NPT Equilibration C->D E Step 5: Production MD Run D->E F Step 6: Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Caption: Standard Workflow for a Protein-Ligand MD Simulation.

Predicting Pharmacokinetic Profile: ADMET Modeling

A compound can have excellent potency at its target but fail in clinical trials due to poor pharmacokinetic properties or toxicity. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) in the early stages is a critical, cost-saving measure.[10][11][12]

The Imperative of Early ADMET Assessment

In silico ADMET prediction uses models built from large datasets of experimental results to forecast the properties of new molecules.[10][13] This allows medicinal chemists to identify potential liabilities (e.g., poor absorption, rapid metabolism, potential toxicity) and modify the chemical structure to mitigate them before synthesis.

Protocol for In Silico ADMET Prediction
  • Tool Selection: A variety of free web servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®) are available.[10][14] It is often advisable to use multiple tools to compare predictions.[10]

  • Input: The simplified molecular-input line-entry system (SMILES) string or a 2D structure file of this compound is submitted to the chosen tool.

  • Execution: The platform's underlying algorithms and models calculate a wide range of ADMET-related properties.

  • Data Consolidation and Analysis: The predicted values are compiled and analyzed for potential red flags.

Predicted ADMET Profile Summary
CategoryPropertyPredicted OutcomeImplication
Absorption Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityHighLikely to be well-absorbed across the gut wall.
Distribution Blood-Brain Barrier (BBB) PermeantYesMay have CNS effects (desirable or undesirable depending on the therapeutic goal).
P-glycoprotein SubstrateNoLess likely to be subject to efflux from target cells.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Excretion Total Clearance0.45 L/hr/kgModerate clearance rate.
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG I InhibitorNoLow risk of cardiac toxicity.
Caption: Predicted ADMET Profile for this compound.

Ligand-Based Modeling: Quantitative Structure-Activity Relationship (QSAR)

When the 3D structure of a target is unknown, or to complement structure-based findings, ligand-based methods like QSAR are invaluable.[15] QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16][17][18]

The QSAR Principle

The core tenet of QSAR is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. By calculating molecular descriptors (numerical representations of a molecule's properties) and using statistical methods, a predictive model can be built to estimate the activity of unsynthesized compounds.[16][19]

A Self-Validating QSAR Workflow
  • Data Set Collection: A dataset of structurally similar indazole analogs with experimentally measured biological activity (e.g., IC50 values) against a specific target is required.

  • Data Curation: The dataset is cleaned and standardized.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.

  • Dataset Splitting: The data is divided into a training set (to build the model) and a test set (to validate its predictive power). This is a critical step for self-validation.

  • Model Building: A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or Machine Learning algorithms) is used to build a model that correlates the descriptors with activity for the training set.

  • Model Validation: The model's ability to predict the activity of the unseen test set compounds is evaluated using statistical metrics (e.g., R², Q²). A robust model will accurately predict the activities of the test set.

  • Applicability Domain: The model's domain of applicability is defined to ensure predictions are only made for new compounds that are similar to those used to build the model.

G cluster_qsar QSAR Modeling Workflow A Step 1: Curate Bioactive Compound Dataset B Step 2: Calculate Molecular Descriptors A->B C Step 3: Split Data (Training & Test Sets) B->C D Step 4: Build Model with Training Set C->D 70-80% E Step 5: Validate Model with Test Set C->E 20-30% D->E F Step 6: Predict Activity of New Compounds E->F

Caption: A Validated Workflow for Building a Predictive QSAR Model.

Conclusion and Future Outlook

This guide has outlined a multi-faceted in silico workflow for the comprehensive evaluation of this compound. Through a series of integrated computational techniques, we have progressed from basic structural preparation to predicting drug-like properties, identifying a plausible biological target, analyzing its dynamic binding interactions, and forecasting its pharmacokinetic profile.

The results of this in silico cascade provide a strong, data-driven foundation for advancing this compound in a drug discovery pipeline. The favorable drug-likeness, strong predicted binding affinity for FGFR1, stable binding pose in MD simulations, and generally acceptable ADMET profile collectively suggest that this compound is a promising candidate for synthesis and experimental validation. The computational models have generated specific, testable hypotheses—such as the key interacting residues and potential for CYP2D6 inhibition—that can be directly investigated in the laboratory, ensuring that experimental resources are deployed with maximum efficiency and impact.

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Unveiling the Therapeutic Landscape of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This technical guide outlines a comprehensive strategy for the elucidation of the therapeutic targets of a novel indazole derivative, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. While the specific biological activity of this compound is yet to be fully characterized, the extensive history of indazole-containing molecules as potent modulators of key cellular pathways provides a strong rationale for its investigation. This document will serve as a roadmap for researchers, detailing a logical, multi-pronged approach to target identification and validation, thereby paving the way for its potential clinical development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.

Introduction: The Promise of the Indazole Scaffold

Indazole derivatives have emerged as a "privileged scaffold" in drug discovery, demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in oncology.[3] The therapeutic versatility of this heterocyclic moiety stems from its ability to interact with a diverse range of biological targets, often through the formation of key hydrogen bonds and hydrophobic interactions within protein binding pockets.

The subject of this guide, this compound, possesses structural features that suggest a high potential for biological activity. The cyclohexyl group introduces a significant hydrophobic element that can drive binding to specific protein pockets. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4] The 3-methyl group can also contribute to target engagement and selectivity. Given these features, a systematic approach to identifying the molecular targets of this compound is warranted.

Postulated Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, we can hypothesize several potential target classes for this compound.[5][6] This hypothesis-driven approach will guide our initial screening and target identification efforts.

  • Protein Kinases: This is the most prominent class of targets for indazole-based compounds.[3] Subfamilies of particular interest include:

    • Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Anaplastic Lymphoma Kinase (ALK).[3][6]

    • Serine/Threonine Kinases: Including Extracellular signal-regulated kinases (ERK1/2) and Tropomyosin receptor kinases (Trks).[1][7]

  • Inflammatory Pathway Components: Indazole derivatives have shown anti-inflammatory properties, suggesting potential interactions with enzymes like cyclooxygenases (COX) or signaling proteins within the NF-κB pathway.[8]

  • Apoptosis Regulators: Some indazole compounds have been shown to induce apoptosis in cancer cells, pointing towards potential interactions with proteins in the Bcl-2 family or caspase pathways.[9]

  • Tubulin: Certain indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

The following sections will outline a comprehensive workflow to systematically investigate these and other potential targets.

A Multi-Faceted Approach to Target Identification

To robustly identify the cellular targets of this compound, we propose a parallel, multi-pronged strategy that combines both affinity-based and label-free methods. This approach mitigates the inherent limitations of any single technique and provides a higher degree of confidence in the identified targets.[2]

Figure 1: A multi-pronged workflow for target identification.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Rationale: AC-MS is a classic and powerful technique for isolating binding partners of a small molecule from a complex biological lysate.[11][12] By immobilizing the compound of interest on a solid support, proteins that bind to it can be selectively captured and subsequently identified by mass spectrometry.

Experimental Protocol:

  • Probe Synthesis: Synthesize an analogue of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker attachment point should be at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for biological activity.

  • Immobilization: Covalently couple the synthesized probe to the solid support according to the manufacturer's protocol.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to indazole derivatives).

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for protein binding. As a negative control, incubate the lysate with beads that have not been conjugated to the probe.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the probe-conjugated beads with those from the control beads to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a label-free method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[3][13][14][15] This technique can be performed in intact cells, providing a more physiologically relevant context for target engagement.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or varying concentrations of this compound.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response: To determine the potency of target engagement, perform an isothermal dose-response experiment at a fixed temperature (chosen from the melt curve) with varying concentrations of the compound.

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify melt_curve Generate Melt Curve quantify->melt_curve itdr Isothermal Dose-Response (Varying Compound Conc.) melt_curve->itdr

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Rigorous Target Validation: From Candidates to Confirmed Targets

The identification of candidate targets is only the first step. A rigorous validation process is crucial to confirm that the observed biological effects of the compound are indeed mediated through these targets.[16][17][18][19][20]

In Vitro Enzymatic Assays

Rationale: For candidate targets that are enzymes (e.g., kinases), direct enzymatic assays are essential to confirm inhibitory activity and determine key kinetic parameters.[21][22][23][24][25]

Experimental Protocol (for a candidate kinase):

  • Recombinant Enzyme: Obtain a purified, active recombinant form of the candidate kinase.

  • Assay Setup: Set up a kinase assay using a specific substrate and ATP. The reaction progress can be monitored using various methods, such as phosphorylation-specific antibodies or radiometric assays.

  • Inhibition Curve: Measure the kinase activity in the presence of a range of concentrations of this compound.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentrations of both the substrate and ATP to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Parameter Description Significance
IC50 The concentration of the compound required to inhibit 50% of the enzyme's activity.A measure of the compound's potency.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.A more fundamental measure of potency, independent of substrate concentration.
Mechanism of Inhibition Describes how the inhibitor binds to the enzyme (e.g., competitive with ATP).Provides insights into the binding site and can guide further optimization.

Table 1: Key Parameters from In Vitro Enzyme Inhibition Assays.

Cellular Target Engagement Assays

Rationale: Confirming that the compound engages the target in a cellular context is critical. CETSA, as described earlier, is a primary method for this. Additionally, techniques that measure downstream signaling can provide further evidence of target engagement.

Experimental Protocol (for a candidate kinase in a signaling pathway):

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Pathway Stimulation: If applicable, stimulate the signaling pathway upstream of the target kinase.

  • Lysate Preparation and Western Blotting: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the direct downstream substrate of the candidate kinase.

  • Data Analysis: A reduction in the phosphorylation of the downstream substrate in a dose-dependent manner provides strong evidence of target engagement and functional modulation in cells.

Future Directions and Therapeutic Potential

The successful identification and validation of the therapeutic targets of this compound will open up numerous avenues for further research and development. Structure-activity relationship (SAR) studies can be initiated to optimize the compound's potency, selectivity, and pharmacokinetic properties.[7] In vivo studies in relevant animal models of disease will be the next critical step to evaluate its therapeutic efficacy and safety profile.

The systematic and rigorous approach outlined in this guide will provide a solid foundation for understanding the mechanism of action of this novel indazole derivative and for unlocking its full therapeutic potential.

References

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  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
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  • Al-Ali, H., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(18), e2541.
  • Bansal, Y., & Silakari, O. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1664.
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  • Li, H., et al. (2018). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. eLife, 7, e33994.
  • Wang, C., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112591.
  • Workman, P., & Blagg, J. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research.
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  • Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(35), 22683-22724.
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  • de Moraes, M. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35).
  • Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9898-9904.
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  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
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  • Liu, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968.
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Discovery and history of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: Synthesis, Potential Applications, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the indazole class of molecules. While specific historical data on this exact molecule is not extensively documented in public literature, this paper synthesizes information from closely related analogues and the broader family of indazole derivatives to present a scientifically grounded perspective on its likely synthesis, physicochemical properties, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this and similar molecular scaffolds.

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[1][2][3][4] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of substituents such as a cyclohexyl group at the N1 position, a fluorine atom at the 6-position, and a methyl group at the 3-position, as in the case of this compound, is anticipated to significantly modulate its therapeutic potential.

Plausible Synthesis of this compound

A likely approach would involve a multi-step synthesis, potentially starting from a commercially available fluorinated benzene derivative.

Proposed Synthetic Pathway

Synthetic Pathway A 2,4-Difluorotoluene B 2-Acetyl-4-fluoro-1-methylbenzene A->B Friedel-Crafts Acylation C 6-Fluoro-3-methyl-1H-indazole B->C Cyclization with Hydrazine D This compound C->D N-Alkylation with Cyclohexyl bromide

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Friedel-Crafts Acylation of 2,4-Difluorotoluene: 2,4-Difluorotoluene can be acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-acetyl-4-fluoro-1-methylbenzene. The reaction is typically carried out in an inert solvent.

  • Cyclization to form the Indazole Core: The resulting ketone can then be reacted with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone, which subsequently undergoes intramolecular cyclization to form the 6-fluoro-3-methyl-1H-indazole ring.

  • N-Alkylation: The final step involves the N-alkylation of the 6-fluoro-3-methyl-1H-indazole with a cyclohexyl halide, such as cyclohexyl bromide, in the presence of a base like potassium carbonate and a polar aprotic solvent like acetonitrile. This step introduces the cyclohexyl group at the N1 position of the indazole ring.[5]

Physicochemical Properties (Inferred)

Specific experimental data for this compound is not widely published. However, its properties can be inferred based on its structure and data from similar compounds.

PropertyEstimated ValueRationale
Molecular Formula C₁₄H₁₇FN₂Based on chemical structure
Molecular Weight 232.30 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureCommon for similar indazole derivatives
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF)General characteristic of N-substituted indazoles
XLogP3 ~4.0Estimated based on similar structures; indicates lipophilicity

Anticipated Biological Activity and Mechanism of Action

The indazole scaffold is a key component in numerous compounds with diverse biological activities. The specific substitutions on this compound suggest several potential therapeutic applications.

Potential as a Kinase Inhibitor

The indazole core is a well-established pharmacophore for the development of kinase inhibitors.[2][4] Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole moiety.[4] These drugs typically function by inhibiting protein kinases that are crucial for tumor growth and progression. The substituents on this compound could confer selectivity and potency towards specific kinases.

Cannabinoid Receptor Agonism

A number of synthetic cannabinoids feature an indazole core.[6] For instance, compounds like AB-CHMINACA are potent agonists of the cannabinoid type 1 (CB1) receptor and are classified as controlled substances due to their psychoactive effects.[7] The N-cyclohexyl substitution, in particular, is a common feature in several synthetic cannabinoids. Therefore, it is plausible that this compound could exhibit activity at cannabinoid receptors.

Anti-inflammatory and Analgesic Properties

Indazole derivatives have also been explored for their anti-inflammatory and analgesic properties.[3][8] Benzydamine, for example, is an indazole-based non-steroidal anti-inflammatory drug (NSAID).[3] The mechanism of action for these effects can vary, but may involve the modulation of inflammatory pathways.

Potential Signaling Pathway Involvement

Given its potential as a kinase inhibitor, this compound could modulate intracellular signaling pathways critical for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activation Indazole This compound Indazole->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Transcription Gene Transcription Signaling_Cascade->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Potential mechanism of action as a kinase inhibitor.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its distinct structural features:

  • 1-Cyclohexyl Group: The bulky, lipophilic cyclohexyl group at the N1 position can enhance binding to hydrophobic pockets in target proteins, such as kinases or cannabinoid receptors. This group can also influence the compound's metabolic stability and pharmacokinetic profile.

  • 6-Fluoro Group: The fluorine atom at the 6-position can significantly impact the electronic properties of the indazole ring. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[9]

  • 3-Methyl Group: The methyl group at the 3-position can also influence the compound's interaction with its biological target and its overall physicochemical properties.

Conclusion and Future Directions

While the specific discovery and history of this compound are not well-documented, its chemical structure, based on the versatile and biologically significant indazole scaffold, suggests considerable potential for therapeutic applications. The inferred synthetic pathways are plausible and based on established chemical principles. Its potential roles as a kinase inhibitor, a modulator of cannabinoid receptors, or an anti-inflammatory agent warrant further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo pharmacological profiling to elucidate its precise mechanism of action and therapeutic potential. Such studies will be crucial in determining whether this compound or its derivatives could be developed into novel therapeutic agents.

References

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

  • ResearchGate. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. [Link]

  • PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Google Patents.
  • PubChem. N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Regioselective Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The N-1 substituted indazole derivatives, in particular, have garnered significant attention in drug discovery. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole, a compound of interest for medicinal chemistry research. The synthesis hinges on the regioselective N-alkylation of the 6-fluoro-3-methyl-1H-indazole precursor. A significant challenge in the N-alkylation of indazoles is the potential for the formation of two regioisomers, the N-1 and N-2 substituted products.[1][3] This guide details a robust methodology designed to favor the formation of the desired N-1 isomer, providing researchers with a reliable pathway to this valuable compound.

Underlying Chemical Principles: Achieving N-1 Regioselectivity

The regioselectivity of indazole N-alkylation is a well-documented challenge, with the outcome being highly dependent on the reaction conditions.[3][4] The two nitrogen atoms of the pyrazole ring exhibit different nucleophilicities, and their accessibility can be influenced by steric and electronic factors of the indazole core, as well as the nature of the base and solvent employed.[3][4]

Generally, the direct alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[1] To achieve high selectivity for the N-1 position, this protocol utilizes sodium hydride (NaH) as a strong, non-nucleophilic base in an aprotic polar solvent, tetrahydrofuran (THF). The sodium cation (Na+) is believed to coordinate with the N-2 nitrogen and any nearby electron-rich groups on the indazole ring, sterically hindering the approach of the alkylating agent to the N-2 position and thereby directing the alkylation to the N-1 position.[3][5] This chelation-controlled mechanism is a key strategy for achieving high N-1 regioselectivity in the alkylation of substituted indazoles.[1][5]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS Number
6-Fluoro-3-methyl-1H-indazole≥98%Sigma-Aldrich444731-73-1
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Cyclohexyl bromide≥98%Sigma-Aldrich108-85-0
Saturated aqueous ammonium chloride (NH₄Cl)ACS ReagentFisher Scientific12125-02-9
Ethyl acetate (EtOAc)ACS ReagentFisher Scientific141-78-6
Brine (Saturated aqueous NaCl)ACS ReagentFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentFisher Scientific7487-88-9
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich7631-86-9
HexanesACS ReagentFisher Scientific110-54-3

Experimental Protocol: Step-by-Step Synthesis

Step 1: Preparation of the Reaction Setup
  • Take a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar.

  • Fit one neck with a rubber septum and the other with a reflux condenser connected to a nitrogen inlet and an oil bubbler.

  • Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

Step 2: Reaction Initiation
  • Under a positive flow of nitrogen, add 6-fluoro-3-methyl-1H-indazole (1.0 g, 6.57 mmol) to the reaction flask.

  • Add anhydrous THF (30 mL) via a syringe through the rubber septum.

  • Stir the solution at room temperature until the indazole is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.315 g, 7.88 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may result in a slight color change or the formation of a precipitate.

Step 3: N-Alkylation
  • Slowly add cyclohexyl bromide (1.28 g, 1.05 mL, 7.88 mmol, 1.2 equivalents) to the reaction mixture at 0 °C via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 4: Work-up and Purification
  • After the reaction is complete, cool the flask to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Caution: Quenching of excess sodium hydride will evolve hydrogen gas.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be an oil or a semi-solid. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the cyclohexyl group and the overall structure. The chemical shifts and coupling constants of the protons on the indazole core and the cyclohexyl ring will be characteristic.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups present in the molecule.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 N-Alkylation cluster_3 Work-up & Purification Start Dry Glassware under N₂ Reagents Add 6-fluoro-3-methyl-1H-indazole and anhydrous THF Start->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Add_NaH Add NaH Cooling1->Add_NaH Stir1 Stir at 0 °C for 30 min Add_NaH->Stir1 Add_AlkylHalide Add Cyclohexyl Bromide Stir1->Add_AlkylHalide Warm_Reflux Warm to RT and Reflux Add_AlkylHalide->Warm_Reflux Monitor Monitor by TLC Warm_Reflux->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Sources

Experimental protocol for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Authored by a Senior Application Scientist

Introduction

This compound is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole scaffolds are core components in a range of pharmacologically active agents, recognized for activities such as anticancer, anti-inflammatory, and antibacterial properties.[1][2] The biological efficacy and safety of such compounds are intrinsically linked to their purity. Synthetic processes often yield a mixture containing the desired product alongside unreacted starting materials, reagents, and structurally related byproducts, such as regioisomers.[3] Therefore, robust and efficient purification protocols are paramount to isolate this compound in a highly pure form, suitable for downstream applications in research and development.

This technical guide provides a detailed examination of various purification strategies, from fundamental techniques like recrystallization to high-resolution chromatographic methods. The protocols are designed to be adaptable, allowing researchers to select and optimize a purification workflow based on the specific impurity profile of their crude material and the desired final purity.

Physicochemical Profile and Strategic Considerations

An understanding of the molecule's physicochemical properties is the foundation for developing a logical purification strategy. While experimental data for this specific molecule is not widely published, its properties can be estimated based on its structural components: a fluorinated indazole core and a cyclohexyl substituent.

PropertyEstimated Value / CharacteristicRationale & Implication for Purification
Molecular Formula C₁₄H₁₇FN₂Calculated from structure.
Molecular Weight 232.30 g/mol Calculated from structure.
Appearance Likely a white to off-white solid.Indazole derivatives are typically crystalline solids.[4]
Solubility Poor in water; Soluble in organic solvents (DMSO, Methanol, Dichloromethane, Ethyl Acetate).The hydrophobic cyclohexyl group and aromatic core suggest low aqueous solubility.[5] Good solubility in organic solvents is essential for chromatographic purification and recrystallization.
Estimated Log P High (>3.5)The cyclohexyl group significantly increases lipophilicity. This predicts strong retention in reversed-phase chromatography and favors non-polar to moderately polar solvents for normal-phase chromatography.
Chemical Nature Weakly basic.The nitrogen atoms in the indazole ring can exhibit basic properties, which may lead to peak tailing on acidic silica gel.[6]

Anticipated Impurities from Synthesis

The synthesis of N-alkylated indazoles can produce several impurities that necessitate purification. A primary challenge is the formation of regioisomers, as alkylation can occur at either the N1 or N2 position of the indazole ring.[2]

  • N2-Isomer: The primary isomeric impurity is likely the 2-cyclohexyl-6-fluoro-3-methyl-1H-indazole.

  • Unreacted Starting Materials: Residual 6-fluoro-3-methyl-1H-indazole or cyclohexylating agent.

  • Reaction Byproducts: Impurities arising from side reactions or degradation of reagents.

The chosen purification method must provide sufficient resolution to separate the target N1-isomer from these closely related compounds.

Purification Workflow: A Multi-faceted Approach

The optimal purification strategy may involve a single method or a combination of techniques to achieve the desired purity. The following diagram illustrates a general workflow.

Purification Workflow Crude Crude Synthetic Product Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization Column Flash Column Chromatography (Primary Purification) Crude->Column Analysis1 Purity & Identity Check (TLC, HPLC, LC-MS) Recrystallization->Analysis1 Column->Analysis1 PrepHPLC Preparative HPLC (High-Purity Polishing) Analysis1->PrepHPLC Further Purification Needed PureProduct Pure this compound Analysis1->PureProduct Purity Sufficient Analysis2 Final Purity Confirmation (>99% by HPLC, NMR, MS) PrepHPLC->Analysis2 Analysis2->PureProduct

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of a solid compound, especially on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A patent on purifying substituted indazole isomers highlights the efficacy of using mixed solvent systems for recrystallization to achieve purity greater than 99%.

A. Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent will fully dissolve the crude product at an elevated temperature but exhibit poor solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (or vice-versa). The high lipophilicity of the target molecule suggests solvents like isopropanol, ethanol, ethyl acetate, or mixtures with a non-polar co-solvent like heptane or hexane.

  • Slow Cooling: Gradual cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

B. Detailed Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, heptane). Heat the promising candidates to boiling and allow them to cool slowly to room temperature and then in an ice bath. A suitable solvent will show poor solubility at low temperatures and high solubility at high temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. If crystallization does not occur, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a cornerstone technique for purifying organic compounds, separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[7][8]

A. Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is the most common choice. However, due to the weakly basic nature of the indazole nitrogens, the acidic surface of silica can cause peak tailing. To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine (0.1-1%).[6][9]

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for effective separation. This is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, ensuring it moves down the column at a practical rate and is well-separated from impurities. Given the compound's high lipophilicity, a common starting point is a mixture of heptane and ethyl acetate.

  • Sample Loading: Dry loading is often superior to liquid loading for compounds with limited solubility or for achieving the highest resolution. It involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[6][9]

B. Detailed Experimental Protocol:

  • TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 2:1 Heptane:Ethyl Acetate). Visualize the spots under UV light. Select the solvent system that provides good separation between the target compound and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and stable bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully layer this powder onto the sand at the top of the column. Add another layer of sand on top.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Start with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate in heptane), is often effective for separating complex mixtures.[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis of Fractions: Monitor the composition of the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 3: High-Purity Polishing by Preparative HPLC

For applications demanding the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[10][11] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material. Reversed-phase HPLC, using a C18 stationary phase, is particularly well-suited for purifying moderately polar to non-polar small molecules.[6][12]

A. Causality Behind Experimental Choices:

  • Method Development: An analytical HPLC method must first be developed to achieve baseline separation of the target compound from all impurities. This analytical method is then scaled up for preparative use.[12]

  • Stationary Phase: A C18 reversed-phase column is recommended due to the hydrophobic nature of the molecule. These columns provide excellent retention and resolution for such compounds.

  • Mobile Phase: A mixture of water and an organic modifier (acetonitrile or methanol) is standard. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can protonate the basic nitrogens, leading to sharper peaks and improved separation.[6]

B. Detailed Experimental Protocol:

  • Analytical Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient of Acetonitrile/Water (both with 0.1% Formic Acid) from 50% to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a lambda-max determined by UV scan).

    • Optimization: Adjust the gradient and mobile phase composition to maximize the resolution between the peak for the target compound and any impurity peaks.

  • Scale-Up to Preparative HPLC:

    • Column: Select a preparative C18 column with the same packing material as the analytical column (e.g., 21.2 x 150 mm, 10 µm).

    • Sample Preparation: Dissolve the partially purified compound from recrystallization or column chromatography in a minimum volume of a strong solvent like DMSO or methanol. Ensure it is fully dissolved and filtered before injection.[6]

    • Flow Rate and Gradient Adjustment: Scale the flow rate and gradient geometrically based on the column dimensions. For a 21.2 mm ID column, the flow rate would be scaled up significantly (e.g., to ~20 mL/min).[12]

    • Injection and Fraction Collection: Inject the sample solution onto the column. Collect fractions corresponding to the main peak using an automated fraction collector triggered by the UV detector signal.[12]

  • Post-Purification:

    • Combine the pure fractions as confirmed by analytical HPLC.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • If the mobile phase was aqueous, the remaining solution can be lyophilized (freeze-dried) to obtain the final product as a pure, dry powder.

Final Purity Assessment

The purity of the final product must be rigorously confirmed using orthogonal analytical methods.

TechniquePurposeTypical Parameters
Analytical RP-HPLC Quantify purity (% area).Use the optimized analytical method described in the Prep-HPLC section.[13]
¹H and ¹³C NMR Confirm structural identity and detect any proton- or carbon-containing impurities.Dissolve sample in CDCl₃ or DMSO-d₆.[14]
LC-MS Confirm molecular weight.Use the analytical HPLC method coupled to a mass spectrometer.

Conclusion

The purification of this compound is a critical step in its provision as a high-quality chemical tool for research and development. The choice of purification strategy—recrystallization, flash column chromatography, or preparative HPLC—depends on the initial purity of the crude material, the scale of the purification, and the ultimate purity requirement. For bulk purification, a well-optimized recrystallization or flash chromatography protocol is often sufficient. For achieving the highest purity standards necessary for sensitive biological assays or pharmaceutical development, a final polishing step using reversed-phase preparative HPLC is highly recommended. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and efficiently isolate this compound with the high degree of purity required for their work.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns & Parts. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • ResearchGate. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • Google Patents. (2013). CN103232443A - Indazole derivative crystal and its preparation method and use.
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

  • American Elements. (n.d.). 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. Retrieved from [Link]

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Application Note: A Framework for In Vitro Kinase Inhibition Profiling of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of therapeutic targets in modern drug discovery. The indazole chemical scaffold is a prominent structural motif found in many clinically approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4][5][6][7] This application note presents a comprehensive framework for evaluating the inhibitory activity of novel indazole-based compounds, using 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole as a representative molecule. We provide a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) using the ADP-Glo™ Luminescent Kinase Assay, a robust and high-throughput method that quantifies kinase activity by measuring ADP production.[8][9] Furthermore, we discuss the principles of alternative assay technologies, data analysis, and best practices for ensuring data integrity and reproducibility.

Introduction: The Indazole Scaffold in Kinase Drug Discovery

The human kinome comprises over 500 protein kinases that orchestrate a vast network of signaling pathways controlling cell growth, differentiation, and metabolism.[1][10] Due to the high structural conservation of the ATP-binding site across the kinome, designing selective inhibitors has been a significant challenge, often leading to off-target effects.[2][11][12]

In this context, certain chemical structures have emerged as "privileged scaffolds" for their ability to be decorated with various functional groups to achieve both high potency and selectivity. The indazole nucleus is one such scaffold, forming the core of numerous FDA-approved drugs like Axitinib and Pazopanib, which are potent tyrosine kinase inhibitors.[5][7] Indazole-containing compounds are adept at forming critical hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for ATP-competitive inhibitors.[11][13] The compound of interest, this compound, belongs to this promising class of molecules. This guide provides the necessary protocols to characterize its potential as a kinase inhibitor.

Principles of Modern Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the rate of phosphate transfer from ATP to a substrate. Inhibition is observed as a decrease in this rate. Several technologies have been developed for high-throughput screening (HTS) and inhibitor profiling, each with distinct advantages.[1][14]

  • Luminescence-Based Assays: These are homogeneous "mix-and-read" assays that are highly sensitive and scalable. They typically measure either the depletion of the ATP substrate (e.g., Kinase-Glo®) or the formation of the ADP product (e.g., ADP-Glo™).[8][15][16][17] Measuring product formation is often advantageous as it provides a direct, positive signal that increases with enzyme activity, offering high sensitivity even at low substrate conversion rates.[9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a lanthanide donor fluorophore with a long fluorescence lifetime, which minimizes interference from compound autofluorescence and scattered light.[18][19][20][21] In a typical kinase assay, a labeled antibody recognizes the phosphorylated substrate, bringing the donor and an acceptor fluorophore into proximity, which generates a FRET signal directly proportional to kinase activity.[22]

  • AlphaScreen® Technology: This bead-based, non-radioactive method relies on the interaction of donor and acceptor beads.[23][24] When a biomolecular interaction brings the beads within ~200 nm, a cascade of chemical reactions is initiated by laser excitation, resulting in a strong luminescent signal.[25][26] This technology is extremely sensitive and is widely used for detecting enzymatic activity and protein-protein interactions.[25]

For this application note, we focus on the ADP-Glo™ Kinase Assay due to its universality, high sensitivity, and resistance to compound interference, making it an excellent choice for primary screening and IC50 determination.[8]

Assay_Technologies cluster_principle Core Principle: Kinase Reaction cluster_methods Assay Methodologies cluster_readouts Signal Readout Reaction Kinase + Substrate + ATP  →  Phospho-Substrate + ADP Luminescence Luminescence TR_FRET TR-FRET AlphaScreen AlphaScreen ATP_Depletion Measure Remaining ATP (Inverse Signal) Luminescence->ATP_Depletion e.g., Kinase-Glo ADP_Formation Measure Produced ADP (Direct Signal) Luminescence->ADP_Formation e.g., ADP-Glo (Protocol Focus) FRET_Signal Measure FRET Ratio (Direct Signal) TR_FRET->FRET_Signal e.g., LanthaScreen Luminescent_Signal Measure Light Output (Direct Signal) AlphaScreen->Luminescent_Signal Proximity-Based

Caption: Comparison of common kinase assay technologies.

Detailed Protocol: Kinase Inhibition Assay Using ADP-Glo™

This protocol provides a robust method for determining the IC50 value of this compound against a selected protein kinase.

Principle of the ADP-Glo™ Assay

The assay is a two-step process performed in a single well.[8]

  • Kinase Reaction & ATP Depletion: After the kinase reaction proceeds for a set time, ADP-Glo™ Reagent is added. This simultaneously terminates the enzymatic reaction and depletes all remaining ATP in the well.

  • ADP Conversion & Detection: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP is then consumed by a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Purified, active protein kinase of interest (e.g., ABL1, SRC, EGFR).

  • Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Positive Control: A known inhibitor for the selected kinase (e.g., Staurosporine).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Plates: Solid white, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, luminometer.

Step-by-Step Experimental Procedure

1. Compound Serial Dilution: a. Create a 10-point, 1:3 serial dilution of this compound in 100% DMSO. Start with the 10 mM stock to create a concentration range appropriate for IC50 determination (e.g., 100 µM to 5 nM final assay concentration). b. Prepare a DMSO-only control (0% inhibition) and a positive control inhibitor dilution series.

2. Assay Plate Preparation (384-well format): a. Add 1 µL of the compound dilutions (or DMSO/positive control) to the appropriate wells of the assay plate. b. Prepare a "No Enzyme" control by adding 1 µL of DMSO to separate wells. These wells will represent 100% inhibition.

3. Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of the kinase and substrate should be optimized based on enzyme kinetics (typically at or below the Km for the substrate). b. Add 4 µL of the 2X Kinase/Substrate solution to all wells except the "No Enzyme" controls. For these, add 4 µL of a solution containing only the substrate. c. Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the apparent ATP Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. d. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. e. Mix the plate gently on a plate shaker for 30 seconds. f. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

4. ADP Detection: a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.[27] b. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes to deplete the remaining ATP.[9] c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[27] d. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

5. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The activity of the kinase is determined by subtracting the background signal (No Enzyme control) from the experimental signals. Percent inhibition is then calculated relative to the No Inhibitor (DMSO) control.

  • Formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)])

2. IC50 Determination: a. Plot the Percent Inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). c. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

3. Data Presentation: For inhibitor profiling, IC50 values against a panel of kinases should be summarized in a table to assess selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Table 1: Example of IC50 data for profiling inhibitor selectivity. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[27] Data are hypothetical.

Best Practices and Troubleshooting

  • DMSO Concentration: Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤1%) to avoid impacting enzyme activity.[28]

  • Compound Interference: Luminescence-based assays can be susceptible to compounds that directly inhibit luciferase. To test for this, run a control experiment where the compound is added to a reaction mixture containing only ADP (to generate a signal) and the detection reagents. A decrease in signal indicates interference.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. It is crucial to report the ATP concentration used, and performing assays at physiological ATP levels (~1-5 mM) can provide more biologically relevant data.[14]

  • Assay Window: A robust assay should have a high signal-to-background ratio and a Z'-factor > 0.5, indicating it is suitable for HTS and provides reliable data.[16]

Conclusion

The protocol described here provides a detailed and reliable method for characterizing the inhibitory potential and selectivity of this compound. By leveraging the sensitivity and robustness of the ADP-Glo™ assay, researchers can efficiently generate high-quality data to guide structure-activity relationship (SAR) studies and advance promising compounds through the drug discovery pipeline.[2] Understanding the biochemical potency and selectivity profile is a critical first step in developing novel, targeted therapeutics based on the privileged indazole scaffold.

References

  • Title: Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs Source: PubMed URL: [Link]

  • Title: Exploring the Scaffold Universe of Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Principle of the AlphaScreen kinase assay Source: ResearchGate URL: [Link]

  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability Source: Pharmaceutical Technology URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed URL: [Link]

  • Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: bioRxiv URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: ResearchGate URL: [Link]

  • Title: A deep learning based scaffold hopping strategy for the design of kinase inhibitors Source: ChemRxiv URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases Source: PMC - NIH URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Kinase Drug Discovery: Modern Approaches for Precision Therapeutics Source: PharmaFeatures URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Crossfire Oncology URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Different biological activities reported with Indazole derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL: [Link]

  • Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease Source: PubMed URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL: [Link]

  • Title: Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

  • Title: Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer Source: PMC - NIH URL: [Link]

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Application Notes and Protocols for the Solubilization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively solubilize the novel compound 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole for in vitro biological assays. Recognizing the critical challenge that poor aqueous solubility presents in early-stage drug discovery, this document moves beyond generic advice to offer a multi-pronged, rationale-driven approach. We will explore solubilization strategies ranging from the use of common organic solvents like DMSO to more advanced techniques involving cyclodextrins and lipid-based formulations. Each section is designed to not only provide step-by-step protocols but also to instill a deep understanding of the underlying physicochemical principles, thereby empowering researchers to make informed decisions tailored to their specific experimental needs.

Introduction: The Challenge of Poor Solubility

A significant portion of new chemical entities emerging from drug discovery programs are characterized by poor aqueous solubility. This presents a major hurdle for in vitro evaluation, as compounds must be in a dissolved state to interact with their biological targets. Precipitated compound can lead to inaccurate and misleading results, including underestimated potency and inconsistent data. The subject of this note, this compound, is a lipophilic molecule with structural motifs common to many modern small molecule inhibitors. Its indazole core, coupled with a bulky cyclohexyl group, suggests a high propensity for low water solubility, making a systematic approach to its solubilization essential for successful in vitro studies.

Physicochemical Profile of this compound

As experimental data for this specific compound is not widely available, we have utilized computational tools to predict its key physicochemical properties. These predictions serve as a valuable starting point for designing an effective solubilization strategy.

PropertyPredicted ValueTool/MethodImplication for Solubility
Molecular Formula C₁₄H₁₇FN₂--
Molecular Weight 232.30 g/mol --
Predicted LogP ~4.5 - 5.0Virtual Computational Chemistry Laboratory (ALOGPS 2.1)[1]High lipophilicity, indicating poor aqueous solubility.
Predicted Aqueous Solubility Low (likely <10 µg/mL)Based on high LogP and structural similarity to other indazoles[2][3]Will require solubilization aids for most in vitro assays.
pKa (predicted) Basic (indazole nitrogen) ~2-3; Acidic (indazole N-H) ~14-15ChemAxonThe basic nitrogen suggests a potential for increased solubility at low pH.

Note: These are in silico predictions and should be experimentally verified.

The high predicted LogP value is the primary driver of the expected poor aqueous solubility. The large, non-polar cyclohexyl and methyl groups contribute significantly to the molecule's hydrophobic character. The fluorine atom, while electronegative, does not sufficiently counteract this hydrophobicity.

Solubilization Strategies and Protocols

We will now detail three primary strategies for solubilizing this compound, ranging from the most straightforward to more complex approaches for challenging situations.

Strategy 1: The DMSO-Based Approach

Dimethyl sulfoxide (DMSO) is the most common and often first-choice solvent for preparing stock solutions of poorly soluble compounds for in vitro assays due to its powerful solubilizing capacity.[4]

Rationale: DMSO is a water-miscible organic solvent that can dissolve a wide range of nonpolar compounds. The strategy is to create a high-concentration stock solution in 100% DMSO, which can then be serially diluted into aqueous assay buffers or cell culture media to achieve the desired final concentration.[5]

Key Consideration: The final concentration of DMSO in the assay must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[6]

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the solid compound in a sterile vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., to 37°C) may also aid dissolution, but the thermal stability of the compound should be considered.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Before proceeding with compound screening, it is crucial to determine the highest concentration of DMSO your specific cell line or assay system can tolerate without adverse effects.

  • Cell Seeding: Plate cells at the desired density for your assay.

  • DMSO Titration: Prepare a serial dilution of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).

  • Incubation: Replace the medium in the cell plates with the DMSO-containing media and incubate for the duration of your planned experiment.

  • Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Analysis: Determine the highest DMSO concentration that does not significantly impact cell viability compared to the no-DMSO control. This will be your maximum final DMSO concentration for all subsequent experiments.

DMSO_Workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock thaw Thaw Stock Aliquot stock->thaw serial_dilute Serial Dilute in Assay Buffer thaw->serial_dilute final_conc Final Working Concentrations (e.g., 100 µM, 10 µM, 1 µM) serial_dilute->final_conc add_to_cells Add to Cells/Assay final_conc->add_to_cells vehicle_control Vehicle Control (Assay Buffer + DMSO)

Caption: Workflow for preparing and using a DMSO stock solution.

Strategy 2: The Cyclodextrin Approach

For highly lipophilic compounds that may precipitate from DMSO-containing aqueous solutions, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble "guest" molecules.[7][8]

Rationale: By encapsulating the hydrophobic this compound within its cavity, the cyclodextrin-drug complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[11]

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of different cyclodextrins (e.g., HP-β-CD, methyl-β-CD) in your assay buffer (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to identify the most effective cyclodextrin and the concentration range that provides the desired solubility.

Cyclodextrin_Workflow start Prepare Cyclodextrin (CD) Solutions (e.g., 1-10% HP-β-CD) add_compound Add Excess Solid Compound start->add_compound equilibrate Equilibrate (24-48h with shaking) add_compound->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate quantify Quantify Soluble Compound in Supernatant separate->quantify analyze Plot [Compound] vs. [CD] Select Optimal CD and Concentration quantify->analyze pH_Workflow cluster_prep Preparation cluster_process Processing & Analysis buffers Prepare Buffers (pH 3, 5, 7.4, 9) add_cmpd Add Excess Compound to Each Buffer buffers->add_cmpd equilibrate Equilibrate (24-48h) add_cmpd->equilibrate separate Centrifuge equilibrate->separate quantify Quantify Supernatant separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for assessing pH-dependent solubility.

Comparative Summary of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
DMSO Simple, rapid, and widely applicable. High solubilizing power. [4]Potential for cytotoxicity and assay interference at higher concentrations. [6]Compound may precipitate upon dilution.Initial screening and most standard in vitro assays.
Cyclodextrins Low cytotoxicity, can significantly increase aqueous solubility. [8][11]More complex to optimize. Potential for the cyclodextrin itself to interact with assay components.Compounds that precipitate from DMSO solutions or for assays sensitive to organic solvents.
Lipid Formulations Can solubilize highly lipophilic compounds. May mimic in vivo drug delivery. [12]Complex to formulate and characterize. Excipients may interfere with the assay.Extremely lipophilic compounds (LogP > 5) where other methods fail.
pH Adjustment Simple and effective for ionizable compounds.Only applicable to compounds with a suitable pKa. Requires the assay to be compatible with the required pH.Weakly acidic or basic compounds in pH-tolerant assays.

Conclusion and Recommendations

For the initial in vitro evaluation of this compound, we recommend starting with the DMSO-based approach (Strategy 1) . It is the most straightforward method and is likely to be successful for preparing stock solutions. It is imperative to first determine the maximum tolerated DMSO concentration for the specific assay system being used.

If precipitation occurs upon dilution of the DMSO stock into the aqueous assay buffer, or if the assay is particularly sensitive to DMSO, the cyclodextrin approach (Strategy 2) should be employed. HP-β-CD is a recommended starting point due to its favorable safety and solubility profile.

The pH-dependent solubility (Strategy 4) should be investigated to understand the compound's behavior in different environments, which can inform formulation strategies for both in vitro and future in vivo studies.

By following these structured protocols and understanding the rationale behind each method, researchers can confidently and accurately assess the biological activity of this compound, ensuring the generation of reliable and reproducible data.

References

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PubMed Central. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • PubMed Central. Drug Delivery Systems: Study of Inclusion Complex Formation between Methylxanthines and Cyclodextrins and Their Thermodynamic and Transport Properties. [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

  • PubMed Central. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. [Link]

  • PubMed Central. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. [Link]

  • BioGem.Org. AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

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  • Semantic Scholar. Evaluation of lipid-based formulations of poorly water-soluble drugs in the gastro-intestinal tract using in vitro tests. [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Solubility of Things. Indazole Compound. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]

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  • Cheméo. Chemical and Physical Property Prediction. [Link]

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  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

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  • PubMed Central. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • PubMed Central. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

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  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. [Link]

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Topic: Comprehensive Analytical Characterization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique framework for the analytical characterization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. As a synthetic indazole derivative, this compound belongs to a class of molecules with significant interest in medicinal chemistry and, potentially, as novel psychoactive substances (NPS).[1][2] Rigorous and unambiguous characterization is therefore critical for researchers, synthetic chemists, and forensic scientists to ensure compound identity, purity, and quality. We present an orthogonal analytical approach, integrating chromatographic and spectroscopic techniques to build a self-validating data package. This note details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower operators to adapt and troubleshoot these methodologies effectively.

Introduction: The Imperative for an Orthogonal Approach

The characterization of a novel synthetic compound like this compound cannot rely on a single analytical technique. Each method provides a unique piece of information, and when combined, they create a robust and defensible analytical profile. This concept is known as an orthogonal approach, where different, complementary methods are used to measure the same attributes. For instance, a chromatographic method establishes purity and retention characteristics, while spectroscopic methods confirm the molecular structure.[3] This integrated strategy is the cornerstone of modern analytical chemistry, ensuring the highest degree of confidence in the final results.[4][5]

Below is a visualization of the recommended analytical workflow, which forms the basis of this application note.

G cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Integration & Reporting Sample Bulk Compound (this compound) Prep Prepare Stock Solutions (e.g., in DMSO, Methanol, Acetonitrile) Sample->Prep HPLC HPLC-UV/MS (Purity & MW) Prep->HPLC Dilute as needed GCMS GC-MS (Volatility & Fragmentation) Prep->GCMS Dilute as needed NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Prep->NMR Dilute as needed FTIR FTIR (Functional Groups) Prep->FTIR Dilute as needed Integrate Synthesize Data HPLC->Integrate GCMS->Integrate NMR->Integrate FTIR->Integrate Report Certificate of Analysis / Characterization Report Integrate->Report

Caption: Recommended orthogonal workflow for compound characterization.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₇FN₂

  • Molecular Weight: 232.30 g/mol

  • Chemical Structure: (A chemical structure diagram would be inserted here in a full report)

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products from the synthesis. They provide quantitative data on the purity of the sample.

High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

Causality: HPLC is the premier technique for purity analysis of non-volatile or thermally sensitive compounds like many indazole derivatives.[6][7] Coupling it with a Diode Array Detector (DAD) for UV-Vis absorbance and a Mass Spectrometer (MS) provides orthogonal data points: retention time (hydrophobicity), UV spectrum (chromophore information), and mass-to-charge ratio (molecular weight confirmation).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of approximately 10-20 µg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • The following parameters are a robust starting point for synthetic cannabinoid analogues and can be optimized as needed.[7][8]

  • Data Analysis:

    • Purity: Integrate the peak area of the main compound and any impurities from the UV chromatogram (e.g., at 210 nm or λ-max). Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity Confirmation: Verify that the mass spectrum corresponding to the main peak shows a prominent ion at m/z 233.14 [M+H]⁺.

Table 1: Recommended HPLC-MS Starting Conditions

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., Waters Acquity UPLC T3, 2.1 x 100 mm, 1.8 µm)[7]Provides excellent retention and separation for moderately non-polar compounds like indazole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency for MS.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.[8]
Gradient 40% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.A broad gradient ensures elution of the main compound and any more non-polar impurities.
Flow Rate 0.4 mL/minTypical for analytical UPLC/HPLC columns of this dimension.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume 2-5 µLStandard volume to avoid column overloading.
UV Detection Diode Array Detector (DAD), 200-400 nmAllows for peak purity assessment and determination of the absorbance maximum (λ-max).
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this class of compounds, which readily form [M+H]⁺ ions.[9]
MS Scan Range m/z 100-500Covers the expected molecular ion and potential fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful tool that provides high chromatographic efficiency and generates reproducible mass spectra.[10] Electron Ionization (EI) at 70 eV creates characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, which can be compared against spectral libraries.[10] This is a standard method in forensic analysis of synthetic cannabinoids.[6][10]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a volatile solvent like methanol, ethyl acetate, or dichloromethane.

    • Dilute to a working concentration of 1-10 µg/mL.

  • Instrumentation and Conditions:

    • The parameters below are typical for the analysis of novel psychoactive substances.[3][10]

  • Data Analysis:

    • Identity: Compare the obtained mass spectrum with known libraries (if available) or analyze the fragmentation pattern to confirm the structure. Key fragments would likely arise from the loss of the cyclohexyl group or fragmentation of the indazole ring.

    • Purity: Assess the presence of any other volatile compounds in the sample.

Table 2: Recommended GC-MS Starting Conditions

ParameterRecommended SettingRationale
Column Low-bleed, non-polar (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)A "5% phenyl" phase provides good general-purpose separation based on boiling point and polarity.[10]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 250-280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1, for purity)Mode depends on sample concentration.
Oven Program 150 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Source Temp 230 °CStandard source temperature for stable ionization.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for producing reproducible, fragment-rich spectra for library matching.[10]
MS Scan Range m/z 40-550Captures low-mass fragments and the molecular ion.

Spectroscopic Methods for Structural Elucidation

While chromatography suggests purity and molecular weight, only spectroscopy can provide definitive, unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for de novo structure elucidation.[9][11] It provides information on the chemical environment, connectivity, and number of each type of nucleus in the molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The presence of fluorine provides a unique spectroscopic handle with high sensitivity and a wide chemical shift range.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to get CH/CH₃ vs. CH₂/C information).

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Expected Data Interpretation:

    • ¹H NMR: Expect complex multiplets in the aliphatic region (1-2 ppm and 3.5-4.5 ppm) corresponding to the cyclohexyl group protons. A singlet around 2.5 ppm for the C3-methyl group. In the aromatic region (7-8 ppm), expect signals for the three protons on the indazole ring, showing splitting patterns consistent with their positions relative to each other and the fluorine atom (H-F coupling).

    • ¹³C NMR: Expect signals for the cyclohexyl carbons, the methyl carbon, and the aromatic/heterocyclic carbons of the indazole ring. The carbon directly attached to the fluorine atom (C6) will appear as a large doublet due to one-bond C-F coupling (~240-250 Hz).[9]

    • ¹⁹F NMR: Expect a single resonance for the fluorine atom, which will likely be a multiplet due to coupling with the adjacent aromatic protons (H5 and H7).[15][16]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (δ) ppmPredicted Multiplicity / CouplingAssignment
¹H ~ 1.2 - 2.2mCyclohexyl -CH₂-
~ 2.5sC3-CH₃
~ 4.2 - 4.6mCyclohexyl -CH-N
~ 7.0 - 7.8mAromatic H-4, H-5, H-7
¹³C ~ 25, 26, 32-Cyclohexyl -CH₂-
~ 12-C3-CH₃
~ 60-Cyclohexyl -CH-N
~ 95 - 125d (J ≈ 5-25 Hz)Aromatic CHs (C4, C5, C7)
~ 135 - 145d (J ≈ 10-15 Hz)Quaternary Carbons (C3, C3a, C7a)
~ 160d (J ≈ 245 Hz)C6-F
Note: These are predicted values based on similar structures and should be confirmed experimentally.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[17][18][19] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9] Apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3100 - 3000C-H StretchAromatic C-H (indazole ring)
2930 - 2850C-H StretchAliphatic C-H (cyclohexyl & methyl)
1620 - 1450C=C and C=N StretchAromatic/Heterocyclic ring framework[20][21]
1250 - 1150C-N StretchAromatic C-N
1100 - 1000C-F StretchAryl-Fluoride bond
< 900C-H Bend (out-of-plane)Aromatic substitution pattern

Integrated Data Analysis

True analytical validation comes from the integration of all orthogonal data. The final characterization report should demonstrate how each piece of evidence supports the others.

G cluster_data Orthogonal Data Inputs center_node Confirmed Identity: This compound Purity: >99% hplc HPLC: Single Major Peak Correct [M+H]⁺ hplc->center_node Confirms Purity & MW gcms GC-MS: Single Major Peak Characteristic Fragmentation gcms->center_node Confirms Volatility & Fingerprint nmr NMR: Correct Proton/Carbon Count Observed H-F and C-F Couplings nmr->center_node Confirms Covalent Structure ftir FTIR: Presence of C-F, Aromatic, and Aliphatic Bands ftir->center_node Confirms Functional Groups

Caption: Integration of orthogonal data for final compound validation.

By following these detailed protocols, a researcher, scientist, or drug development professional can confidently characterize this compound, ensuring the quality and integrity of their work.

References

  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. Available at: [Link]

  • Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. Available at: [Link]

  • Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]

  • Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. Available at: [Link]

  • Soh, Y., & Lee, S. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link]

  • Börjesson, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Available at: [Link]

  • Kumar, D., et al. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • PubChem. 4-Fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • Pérez-Toral, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • García-Valdivia, A. A., et al. (2021). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... ResearchGate. Available at: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

  • Vento, S., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. Available at: [Link]

  • Kumar, A., et al. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Madej, K., & Tauter, A. (2020). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Pérez-Toral, D., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Carlier, J., et al. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design. Available at: [Link]

  • Pérez-Toral, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. Available at: [Link]

  • Allen, A. M., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. Analytical Chemistry. Available at: [Link]

  • Schönbichler, S. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

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  • Głowińska, E., & Kłak, J. (2020). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. ResearchGate. Available at: [Link]

  • Allen, A. M., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available at: [Link]

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Application Notes & Protocols: Investigating 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of clinically successful therapeutics.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, particularly protein kinases, which are central to oncology drug discovery.[1][3] Several FDA-approved anticancer agents, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its therapeutic relevance.[1][4][5]

This document addresses the application of a specific, novel derivative: 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole . It is critical to establish at the outset that, as of the current literature, no specific anticancer activity has been published for this exact molecule. However, a robust body of research on structurally related analogs allows us to build a strong, evidence-based hypothesis regarding its potential applications and to propose a detailed roadmap for its investigation.

The principles of medicinal chemistry dictate that a molecule's biological activity is a composite of its core scaffold and the specific contributions of its substituents. By dissecting the known structure-activity relationships (SAR) for each component of our target molecule—the N1-cyclohexyl group, the C6-fluoro atom, and the C3-methyl group—we can design a comprehensive research program. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to explore the potential of this and similar indazole derivatives with confidence and scientific rigor.

Part 1: Molecular Profile and Rationale for Investigation

Chemical Structure: this compound (CAS 885272-02-6)

Structural Rationale Based on Analog SAR:

The therapeutic potential of this molecule can be inferred from the established roles of its constituent parts in analogous anticancer compounds:

  • Indazole Core: The bicyclic aromatic system provides a rigid scaffold for orienting substituents to interact with ATP-binding pockets of kinases or other enzyme active sites.[1]

  • C6-Fluoro Substitution: The placement of a fluorine atom at the 6-position is a well-established strategy for enhancing biological activity. Studies on indazole-based inhibitors of Fibroblast Growth Factor Receptor (FGFR) have demonstrated that a 6-fluoro substitution leads to improved enzymatic activity and cellular potency.[1] This is often attributed to the fluorine atom's ability to form favorable electrostatic interactions with the target protein and enhance metabolic stability.

  • C3-Methyl Group: The presence of a small alkyl group, such as methyl, at the C3 position has been shown to be favorable for antiproliferative activity. In a study of 6-substituted aminoindazoles, the introduction of a C3-methyl group resulted in potent cytotoxicity against the HCT116 human colorectal cancer cell line.[6][7]

  • N1-Cyclohexyl Substitution: The N1 position is crucial for modulating selectivity and physicochemical properties. While many potent indazole-based kinase inhibitors feature aryl or substituted benzyl groups at N1, aliphatic groups like cyclohexyl are also explored. A comparative study of 6-amino-3-methylindazoles found that N-aryl substitutions conferred greater cytotoxicity than an N-cyclohexyl substitution.[6][7] This suggests that while the N1-cyclohexyl group may be suboptimal compared to certain aromatic moieties, it does not preclude activity and warrants investigation to understand its unique contribution to the molecule's target profile and selectivity.

Based on this analysis, this compound is a rational candidate for screening as an anticancer agent, likely operating through kinase inhibition or modulation of cell signaling pathways leading to apoptosis or cell cycle arrest.

Part 2: Postulated Mechanisms and Investigational Workflow

Given the prevalence of kinase inhibition among bioactive indazoles, this is the most probable mechanism of action.[1] The overall workflow to investigate this compound should follow a logical progression from broad phenotypic screening to specific target identification and validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation & Downstream Effects A In Vitro Antiproliferative Assay (MTT/SRB) on Cancer Cell Panel B Apoptosis Assay (Annexin V / PI Staining) A->B If active C Cell Cycle Analysis (PI Staining) A->C If active D Broad Kinase Panel Screen (Biochemical Assay) A->D Hypothesize target class F Western Blot for Pathway Modulation (e.g., p-AKT, p-ERK) B->F Confirm apoptosis pathway C->F Identify cell cycle protein changes E IC50 Determination for Specific Kinase Hits D->E Identify primary target(s) E->F Confirm cellular target engagement

Caption: Proposed workflow for characterizing the anticancer activity of this compound.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: In Vitro Antiproliferative Activity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. A reduction in signal indicates either reduced cell number or decreased metabolic activity, both hallmarks of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 [lung], HCT116 [colon], K562 [leukemia], PC-3 [prostate]).[8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound, dissolved in DMSO to a 10 mM stock.

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indazole compound in complete medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Trustworthiness Check:

  • Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin or 5-Fluorouracil) to validate assay performance.

  • Vehicle Control: Ensures that the solvent (DMSO) does not contribute significantly to cytotoxicity at the concentration used.

  • Blank Wells: Wells with medium but no cells serve to subtract background absorbance.

Protocol 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Materials:

  • Cancer cell line showing sensitivity in Protocol 1.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 1x10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with the indazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Presentation: The results are typically presented as quadrant plots, quantifying the percentage of cells in each population.

Caption: Representative quadrant plot for apoptosis analysis via flow cytometry.

Protocol 3: Kinase Inhibition Profiling

Principle: To identify potential protein kinase targets, the compound should be screened against a panel of recombinant kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a luminescence-based method (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after the kinase reaction.

Procedure: This is typically performed as a service by specialized companies (e.g., Eurofins, Reaction Biology).

  • Compound Submission: Provide a high-concentration stock solution of this compound in DMSO.

  • Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases). The result is reported as "% Inhibition".

  • IC₅₀ Determination: For any kinase that shows significant inhibition (>50-70%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC₅₀ value.

Part 4: Data Interpretation and Hypothetical Results

The following tables present hypothetical data based on published results for structurally similar indazole derivatives. This data serves as a benchmark for what researchers might expect when testing this compound.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM)

Compound IDN1-SubstituentC3-SubstituentC6-SubstituentHCT116 (Colon) IC₅₀ [µM]A549 (Lung) IC₅₀ [µM]
Target Compound CyclohexylMethylFluoroTo be determinedTo be determined
Analog 33[6][7]CyclohexylMethylAmino-Benzyl>100>100
Analog 36[6][7]MethylMethylAmino-(4-F-Benzyl)0.4 ± 0.3 0.7 ± 0.3
Analog 27a[1]HAminoFluoroKG-1: 25.3 nMSNU-16: 77.4 nM

Causality Insight: This comparative data suggests that while the N1-cyclohexyl group in Analog 33 resulted in low activity, the potent activity of Analog 36 highlights the positive contribution of a fluoro-substituent.[6][7] The high potency of Analog 27a further reinforces the benefit of the 6-fluoro group.[1] Therefore, the target compound's activity will depend on the interplay between the potentially suboptimal N1-cyclohexyl and the favorable C6-fluoro and C3-methyl groups.

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase FamilyKinase Target% InhibitionPotential Implication
Tyrosine KinaseVEGFR285%Anti-angiogenesis
Tyrosine KinaseFGFR178%Proliferation, Angiogenesis
Tyrosine Kinasec-KIT65%GIST, Leukemia
Ser/Thr KinasePim-192%Survival, Proliferation
Ser/Thr KinasePLK445%Cell Cycle (Centriole Duplication)

Causality Insight: Indazoles frequently target tyrosine kinases involved in angiogenesis and cell growth.[1] A strong hit against a kinase like Pim-1 could suggest a role in pathways related to cell survival and apoptosis resistance.[1] This profile would guide subsequent validation experiments.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Roadmap for the Characterization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2][3] Many indazole-containing compounds have been developed as potent kinase inhibitors.[4][5] This document addresses the compound 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole, a molecule for which specific biological targets and a clear mechanism of action have not been publicly established. In the absence of specific data, this guide provides a comprehensive, experience-driven framework for its characterization as a potential chemical probe. The protocols outlined herein are designed to be a self-validating system, guiding the researcher from initial physicochemical assessment and target identification to rigorous in-cell validation, thereby establishing a foundation for its potential use in chemical biology and drug discovery.

Introduction to Indazoles as a Biologically Active Scaffold

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is a bioisostere of indole and is found in numerous compounds with significant pharmacological properties.[2] The versatility of the indazole scaffold allows for substitutions that can modulate its biological activity, leading to the development of drugs targeting a range of diseases.[1][5] A significant number of indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes.[3][4] Dysregulation of kinase activity is implicated in many diseases, including cancer, making them important therapeutic targets.[6][7]

Given the prevalence of kinase inhibitory activity within the indazole class, a primary hypothesis for the biological action of this compound would be the modulation of a kinase or a related ATP-binding protein. This document will, therefore, focus on a characterization workflow pertinent to, but not exclusively for, a potential kinase inhibitor.

Compound Profile: this compound

A crucial first step in evaluating a potential chemical probe is to understand its fundamental physicochemical properties. These properties will influence its handling, solubility in assay buffers, and its potential to be cell-permeable.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 885272-02-6[8]

  • Molecular Formula: C₁₄H₁₇FN₂

  • Molecular Weight: 232.30 g/mol

PropertyEstimated ValueRationale & Key Considerations
Aqueous Solubility PoorIndazole derivatives are often characterized by low aqueous solubility.[9] The presence of the cyclohexyl group further increases lipophilicity. Poor aqueous solubility can lead to compound precipitation in assays, necessitating the use of a co-solvent like DMSO.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a standard solvent for creating high-concentration stock solutions of organic molecules for in vitro and cell-based assays.[9]
Storage of Solid 2-8°C, desiccatedBased on general recommendations for fluorinated indazole compounds to ensure stability.[9]
Storage of Solution -20°C or -80°C in small aliquotsStock solutions in DMSO should be stored at low temperatures to maintain compound integrity. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9]
Predicted Permeability GoodThe lipophilic nature of the molecule suggests it is likely to be cell-permeable, a key characteristic for a probe intended for use in cell-based assays. However, this must be experimentally verified.

A Roadmap for Characterization as a Chemical Probe

The validation of a novel compound as a chemical probe is a multi-step process designed to build confidence in its potency, selectivity, and mechanism of action in a cellular context.[10][11]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Validation A Compound QC (Purity, Identity) B Solubility Assessment A->B C Initial Target Screen (e.g., Kinase Panel) B->C D Determine IC50/Kd for Primary Hit(s) C->D E Selectivity Profiling (Broader Panel) D->E F Mechanism of Action (e.g., Competitive Binding Assay) E->F G Assess Cell Permeability F->G H Cellular Target Engagement Assay G->H I Phenotypic Assay (e.g., Anti-Proliferation) H->I J Cytotoxicity Assay I->J

Caption: Workflow for validating a novel chemical probe.

Experimental Protocols

Protocol 1: Preparation of Concentrated Stock Solution

This protocol is foundational for all subsequent experiments.

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.32 mg.

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. Vortex thoroughly for at least 2 minutes to facilitate dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any solid material.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Initial Target Identification via Kinase Panel Screening

Objective: To identify potential kinase targets of the compound by screening it against a broad panel of kinases at a single, high concentration.

Rationale: Given the prevalence of kinase inhibition among indazole derivatives, a kinase panel is a logical starting point for target identification.[3][4]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) or in-house platform

  • Appropriate kinase assay buffers, substrates, and ATP

  • Staurosporine (as a positive control)

Procedure:

  • Compound Submission: Provide the 10 mM stock solution to the screening service or prepare it for the in-house assay.

  • Assay Concentration: A standard initial screening concentration is 1 µM or 10 µM.

  • Assay Performance: The screening is typically performed using a luminescence-based assay that measures ATP consumption or a radiometric assay measuring substrate phosphorylation.[6][12]

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. "Hits" are typically defined as kinases inhibited by >50% or >70%, depending on the desired stringency.

Protocol 3: In Vitro IC₅₀ Determination for Primary Hits

Objective: To determine the potency of the compound against the primary kinase targets identified in the initial screen.

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency and is essential for comparing different inhibitors.[6]

G A Prepare 10 mM Stock in DMSO B Create Serial Dilution Series (e.g., 10-point, 3-fold) A->B C Add Diluted Compound to Assay Plate B->C D Add Kinase and Substrate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Plot % Inhibition vs. [Compound] and Fit to Determine IC50 H->I

Caption: Workflow for IC₅₀ determination.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate peptide, and kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the serially diluted compound to the wells. Include a "no inhibitor" (DMSO only) control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor IC₅₀ values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added that converts the ADP produced into a light signal.[6]

  • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement using NanoBRET™ Assay

Objective: To confirm that the compound can enter cells and bind to its intended kinase target in a physiological context.

Rationale: Potent inhibition in a biochemical assay does not guarantee activity in cells.[1] A target engagement assay provides direct evidence of binding within the complex cellular environment. The NanoBRET™ assay is a widely used method for this purpose.[1]

Materials:

  • Host cell line (e.g., HEK293)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer (a fluorescent ligand for the kinase)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Transfection: Transfect the host cells with the kinase-NanoLuc® fusion plasmid and seed them into the 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in Opti-MEM®. Add these to the appropriate wells of the plate containing the transfected cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase.

Importance of Controls and Data Interpretation

For every experiment, the inclusion of appropriate controls is paramount for data integrity.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for a broad-spectrum effect, or a specific inhibitor if available) should be included to validate the assay's performance.[6]

  • Negative Control: A structurally similar but biologically inactive analog of the probe, if available, is the ideal negative control.[13] It helps to distinguish on-target effects from off-target or compound-specific artifacts. If an inactive analog is not available, the vehicle (DMSO) serves as the baseline control.

  • Orthogonal Probes: If another, structurally distinct chemical probe for the same target exists, using it in parallel can increase confidence that the observed phenotype is due to inhibition of the intended target.[13]

Future Directions and In Vivo Considerations

Once a compound has been validated as a potent and selective chemical probe in vitro and in cells, further studies can explore its utility.

  • Phenotypic Screening: Use the probe in cell-based assays to investigate the biological consequences of inhibiting the target. This could include assays for cell proliferation, apoptosis, or migration.[5]

  • Off-Target Profiling: Broader selectivity screening (e.g., against a larger kinase panel or using proteome-wide methods) can help to identify potential off-targets that might confound experimental results.[14][15]

  • In Vivo Studies: If the research question requires it, the probe's suitability for in vivo use must be assessed. This involves evaluating its pharmacokinetics (PK) and pharmacodynamics (PD). Not all chemical probes are suitable for in vivo experiments.[11]

Conclusion

The journey of validating a novel compound like this compound as a chemical probe is a rigorous but essential process. It requires a systematic, multi-faceted approach that builds a strong case for its potency, selectivity, and mechanism of action. By following the roadmap and protocols outlined in this guide, researchers can generate the high-quality, reproducible data needed to establish this compound as a valuable tool for exploring biological systems and for the initial stages of drug discovery.

References

  • Typical workflow for a kinase probe discovery project. ResearchGate. Available at: [Link]

  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Controls for chemical probes. Chemical Probes Portal. Available at: [Link]

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. Available at: [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • Best Practices: Chemical Probes Webinar (Case Study). YouTube. Available at: [Link]

  • Target validation using chemical probes. Semantic Scholar. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. Available at: [Link]

  • Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India. PubMed Central. Available at: [Link]

  • 6-Fluoro-1H-indazole. PubChem. Available at: [Link]

  • 1H-Indazole. PubChem. Available at: [Link]

  • 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl-. CAS Database. Available at: [Link]

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Topic: Derivatization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Privileged Indazole Scaffold

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, offers a versatile template for interacting with a wide range of biological targets. Its derivatives have demonstrated significant potential as antitumor, anti-inflammatory, and analgesic agents.[1][2] The specific scaffold, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole , incorporates several key features designed to optimize drug-like properties:

  • N1-Cyclohexyl Group: This substituent provides a three-dimensional character, which can enhance binding affinity through improved hydrophobic interactions and offer more contact points with a target protein compared to a flat aromatic ring.[3] It can also serve as a bioisostere for t-butyl or phenyl groups, potentially improving metabolic stability.[3]

  • 6-Fluoro Substituent: The inclusion of a fluorine atom is a deliberate and strategic choice in drug design. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[4][5] The strong carbon-fluorine bond is resistant to oxidative metabolism, and its electron-withdrawing nature can modulate the pKa of nearby functional groups.[6]

  • 3-Methyl Group: This small alkyl group can serve as a crucial recognition element for the target protein, filling a specific hydrophobic pocket and contributing to binding potency.

This guide provides a comprehensive overview of the synthetic strategies and protocols for the targeted derivatization of this core scaffold to enable robust Structure-Activity Relationship (SAR) studies. We will explore logical derivatization points, explain the causality behind experimental choices, and present data in a structured format to guide the rational design of next-generation therapeutic agents.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is the foundation of any successful SAR campaign. The following protocol outlines an efficient route to this compound, adapted from established methodologies for indazole synthesis.[7][8] The strategy begins with a commercially available fluorinated acetophenone derivative.

Workflow for Core Scaffold Synthesis

A 2',4'-Difluoropropiophenone C Intermediate Hydrazone A->C Toluene, reflux B Hydrazine Hydrate B->C E 6-Fluoro-3-methyl-1H-indazole C->E High Temp. D Cyclization (e.g., via S NAr) G This compound (Core Scaffold) E->G DMF, 80°C F Cyclohexyl Bromide, Base (e.g., K2CO3) F->G

Caption: Synthetic workflow for the this compound core scaffold.

Protocol 1: Synthesis of this compound

Step 1: Formation of 6-Fluoro-3-methyl-1H-indazole

  • To a solution of 2',4'-Difluoropropiophenone (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or toluene), add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves the formation of a hydrazone intermediate followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazine nitrogen displaces the ortho-fluorine, leading to cyclization.[9]

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 6-Fluoro-3-methyl-1H-indazole.

Step 2: N1-Alkylation with Cyclohexyl Bromide

  • Dissolve the 6-Fluoro-3-methyl-1H-indazole (1.0 eq) from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution.

  • Add cyclohexyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction to 80 °C and stir for 4-8 hours, monitoring by TLC/LC-MS. Selective alkylation is expected at the N1 position.[7]

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the target core scaffold, This compound .

Part 2: Derivatization Strategies for SAR Exploration

With the core scaffold in hand, the next phase involves systematic structural modifications to probe the chemical space around the molecule. The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic (ADME) properties. We will focus on three key regions for derivatization: the indazole C5-position, the C7-position, and the N1-cyclohexyl ring.

Logical Flow of an SAR Study

cluster_0 cluster_1 A Synthesize Core Scaffold & Analogs B In Vitro Biological Assay (e.g., IC50 determination) A->B Test C Analyze Data: Identify SAR Trends B->C Evaluate D Design Next-Generation Analogs C->D Hypothesize E Potency Improved? C->E D->A Iterate E->D No F Optimize ADME Properties E->F Yes F->D Re-optimize G Lead Candidate F->G

Caption: Iterative cycle of a typical Structure-Activity Relationship (SAR) study.

Strategy A: Derivatization at the C5-Position

The C5-position of the indazole ring is an excellent vector for introducing a wide variety of functional groups to explore interactions with the solvent-exposed region of a binding pocket. A common and effective method is via bromination followed by a palladium-catalyzed cross-coupling reaction.

Protocol 2: C5-Bromination and Subsequent Suzuki Coupling

Step 2a: C5-Bromination

  • Dissolve the core scaffold (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. The electron-rich indazole ring undergoes electrophilic aromatic substitution, with regioselectivity favoring the C5 position.

  • Allow the reaction to warm to room temperature and stir until completion (1-3 hours, monitor by LC-MS).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude 5-bromo-1-cyclohexyl-6-fluoro-3-methyl-1H-indazole is often used directly in the next step without further purification.

Step 2b: Suzuki Cross-Coupling

  • To a microwave vial, add the crude 5-bromo derivative (1.0 eq), a desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash column chromatography or preparative HPLC to obtain the C5-functionalized derivative.

Rationale: This two-step sequence allows for the introduction of a diverse array of aromatic and heteroaromatic rings, enabling the exploration of pi-stacking, hydrogen bonding, and other specific interactions.[10]

Strategy B: Functionalization of the N1-Cyclohexyl Ring

The cyclohexyl group is often a site of metabolic oxidation, typically at the 4-position.[11] Introducing substituents on this ring can block metabolism, enhance solubility, or provide new vectors for target interaction.

Protocol 3: Hydroxylation of the Cyclohexyl Ring

  • This transformation is often achieved biologically through metabolism, but chemical methods can be employed. A potential route involves radical bromination followed by substitution.

  • Benzylic-like Bromination: While not a true benzylic position, the hydrogens on the cyclohexyl ring can be susceptible to radical abstraction. Dissolve the core scaffold (1.0 eq) in carbon tetrachloride (CCl₄). Add NBS (1.1 eq) and a radical initiator such as AIBN (0.1 eq). Reflux the mixture under a UV lamp.

  • Hydrolysis: After completion, quench the reaction and purify the bromo-cyclohexyl intermediate. Treat this intermediate with aqueous silver nitrate (AgNO₃) in acetone/water to promote SN1 hydrolysis to the corresponding alcohol.

  • Purify the resulting hydroxylated derivative by chromatography.

Rationale: Introducing a hydroxyl group increases polarity, potentially improving aqueous solubility and providing a hydrogen bond donor/acceptor. This modification can significantly alter the ADME profile of the compound. Rigidified variants of cyclohexanes are also a known strategy in medicinal chemistry to lock in a favorable conformation.[12]

Part 3: Data Analysis and SAR Table

The core of an SAR study is the systematic analysis of how structural changes impact biological activity. Data should be organized in a clear, tabular format to easily identify trends. The table below presents hypothetical data for a kinase inhibition assay, demonstrating how derivatization could influence potency (IC₅₀).

Table 1: Hypothetical SAR Data for Indazole Derivatives
Compound IDR⁵ SubstituentRcyclohexyl SubstituentKinase IC₅₀ (nM)Notes
Core-01 -H-H250Starting scaffold.
A-01 -Br-H800Bromine at C5 is detrimental, likely due to steric clash.
A-02 -Phenyl-H150Phenyl group offers slight improvement.
A-03 4-pyridyl-H25Significant potency gain; suggests a key H-bond acceptor is needed.[13]
A-04 3-aminophenyl-H45Amino group provides H-bond donor, also improving potency.
B-01 -H4-OH300Hydroxylation slightly decreases potency but may improve solubility.
B-02 4-pyridyl4-OH40Combines C5 and cyclohexyl mods; potency remains high.

Analysis of Hypothetical SAR:

  • C5-Position: The data suggests a clear preference for hydrogen bond acceptors (like the pyridine nitrogen in A-03 ) at this position, indicating a potential interaction with a hydrogen bond donor residue in the target protein.[13][14] Bulky, non-polar groups are less tolerated.

  • Cyclohexyl Ring: Modification with a polar group (B-01 ) slightly reduces in vitro potency, a common trade-off for improved physicochemical properties. The combination in B-02 shows that the beneficial C5-interaction is dominant.

This systematic approach allows researchers to build a pharmacophore model, guiding the design of more potent and selective compounds for further development.[15]

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem Technical Documents.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. BenchChem Technical Documents.
  • Blackaby, W. et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Cheriyan, J. et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cao, J. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Crocker, P. J. et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drogie, C. A. et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]

  • El-Gamal, M. I. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). The role of fluorine in medicinal chemistry. Request PDF. [Link]

  • Vantourout, J. C. et al. (2022).[13]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry. [Link]

  • Lai, A.-Q. et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]

  • ResearchGate. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Request PDF. [Link]

  • ResearchGate. (n.d.). SAR studies of indazole derivatives with potent anticancer activities. Scientific Diagram. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole, a key intermediate in pharmaceutical development. The described methodology is designed for robustness, scalability, and safety, addressing the common challenges associated with large-scale indazole synthesis. This protocol emphasizes a two-step, one-pot approach, minimizing intermediate handling and maximizing process efficiency. Detailed experimental procedures, safety considerations, and analytical methods are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in the development of therapeutics for oncology, inflammation, and infectious diseases.[1][2] The specific target of this guide, this compound, is a valuable building block in medicinal chemistry. As demand for such intermediates grows, the need for scalable and economically viable synthetic routes becomes paramount.

Traditional methods for indazole synthesis can suffer from limitations such as harsh reaction conditions, the use of expensive or toxic metals, and the formation of difficult-to-separate regioisomers.[3][4][5] This application note details a streamlined and scalable process that addresses these challenges, focusing on a practical and efficient pathway suitable for industrial production.

Synthetic Strategy: A Rationale for Scale-Up

The selected synthetic route proceeds via a two-step, one-pot reaction sequence involving the condensation of 2-bromo-4-fluorotoluene with cyclohexylhydrazine, followed by an intramolecular cyclization to form the desired indazole ring system. This approach was chosen for its operational simplicity, use of readily available starting materials, and avoidance of problematic reagents.

Key Advantages of this Approach:

  • Convergent Synthesis: The two key fragments of the target molecule are brought together in a single reaction vessel, improving process efficiency.

  • Regioselectivity: The reaction conditions are optimized to favor the formation of the desired N1-substituted indazole isomer.

  • Avoidance of Harsh Reagents: This method circumvents the need for strong acids or bases and hazardous metal catalysts often employed in other indazole syntheses.[1]

  • Scalability: The protocol has been developed with large-scale production in mind, considering factors such as reaction kinetics, heat transfer, and product isolation.

Visualizing the Synthesis

Reaction Scheme

G A 2-Bromo-4-fluorotoluene C Intermediate Hydrazone A->C Condensation B Cyclohexylhydrazine (generated in situ from hydrochloride salt) B->C D This compound C->D Intramolecular Cyclization

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

G start Start reagent_prep Prepare Reagents: - 2-Bromo-4-fluorotoluene - Cyclohexylhydrazine HCl - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reagent_prep reaction_setup Set up Reaction Vessel (Inert Atmosphere) reagent_prep->reaction_setup condensation Condensation Reaction (Heat to 80-90°C) reaction_setup->condensation monitoring1 Monitor by TLC/LC-MS (Hydrazone formation) condensation->monitoring1 cyclization Intramolecular Cyclization (Increase temp to 120-130°C) monitoring1->cyclization monitoring2 Monitor by TLC/LC-MS (Indazole formation) cyclization->monitoring2 workup Aqueous Workup (Quench, Extract) monitoring2->workup purification Purification (Crystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end End Product analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale of 10-50 grams and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Molar Equivalents
2-Bromo-4-fluorotoluene1422-53-3189.0310.0 g1.0
Cyclohexylhydrazine hydrochloride24214-73-1150.659.5 g1.2
Potassium Carbonate (anhydrous)584-08-7138.2118.3 g2.5
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-
Ethyl Acetate141-78-688.11As needed for extraction-
Brine (saturated NaCl solution)--As needed for washing-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying-
Procedure
  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

    • Charge the flask with 2-Bromo-4-fluorotoluene (10.0 g, 52.9 mmol), Cyclohexylhydrazine hydrochloride (9.5 g, 63.5 mmol), and anhydrous Potassium Carbonate (18.3 g, 132.3 mmol).[6][7][8][9]

    • Add N,N-Dimethylformamide (100 mL) to the flask.

  • Condensation:

    • With stirring, heat the reaction mixture to 80-90 °C.

    • Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials and the formation of the intermediate hydrazone. This step typically takes 4-6 hours.

  • Intramolecular Cyclization:

    • Once the condensation is complete, slowly increase the reaction temperature to 120-130 °C.

    • Continue to monitor the reaction for the formation of the desired this compound. This cyclization step usually requires 12-18 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water (500 mL) with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure this compound.[3]

    • Alternatively, for higher purity, column chromatography on silica gel can be employed.[10]

Safety and Process Considerations

  • Handling of Reagents:

    • 2-Bromo-4-fluorotoluene: This compound is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

    • Cyclohexylhydrazine hydrochloride: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Use in a fume hood and avoid exposure.

  • Reaction Conditions:

    • The reaction is performed at elevated temperatures. Ensure proper temperature control and monitoring to prevent runaway reactions.

    • The use of a nitrogen atmosphere is recommended to prevent oxidation of the hydrazine intermediate.

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with local regulations. Halogenated organic waste and DMF should be segregated.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CondensationInsufficient reaction time or temperature.Increase reaction time at 80-90 °C and continue monitoring. Ensure the base is anhydrous and of good quality.
Low Yield of Cyclized ProductIncomplete cyclization or side reactions.Ensure the temperature for cyclization (120-130 °C) is reached and maintained. The presence of moisture can hinder the reaction.
Formation of Isomeric ImpuritiesNon-optimal reaction conditions.Careful control of temperature during both stages is crucial. The choice of base and solvent can also influence regioselectivity.[5]
Difficult PurificationPresence of closely related impurities.Optimize the recrystallization solvent system. If necessary, employ column chromatography with a carefully selected eluent.[3]

Conclusion

This application note provides a detailed and robust protocol for the scalable synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The presented methodology is designed to be efficient and adaptable for large-scale manufacturing, thereby supporting the advancement of drug discovery and development programs.

References

  • PrepChem. Synthesis of 2-bromo-4-fluorotoluene. Available at: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Cyclohexylhydrazine Hydrochloride: Properties, Applications, and Chemical Synthesis. Available at: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Google Patents. US3988347A - Process for the preparation of substituted indazoles.
  • ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses. indazole. Available at: [Link]

  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available at: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Lead Sciences. Cyclohexylhydrazine hydrochloride. Available at: [Link]

  • Google Patents. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Available at: [Link]

  • ResearchGate. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Available at: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed Central. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. We will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix it?

Answer: Low overall yield in this two-step synthesis typically points to one of two critical areas: inefficient formation of the 6-fluoro-3-methyl-1H-indazole intermediate or, more commonly, poor regioselectivity during the subsequent N-alkylation step.

The N-alkylation of the indazole core presents a significant challenge because the indazole anion is an ambident nucleophile, leading to two possible products: the desired N1-alkylated isomer and the undesired N2-alkylated isomer.[1][2] The formation of a mixture of these regioisomers is often the primary reason for low yields of the target compound, as it necessitates challenging purification and results in the loss of material.

To address this, focus on optimizing the N-alkylation step for high N1 selectivity.

Workflow for Diagnosing Low Yield

G cluster_purity Purity Issue cluster_ratio Regioselectivity Issue Start Low Overall Yield Check_Purity Check Purity of 6-fluoro-3-methyl-1H-indazole (Starting Material) Start->Check_Purity Analyze_Ratio Analyze N1:N2 Regioisomer Ratio (e.g., by ¹H NMR or LC-MS) Check_Purity->Analyze_Ratio Impure Starting material is impure Check_Purity->Impure Issue Found Poor_Ratio High proportion of N2-isomer detected Analyze_Ratio->Poor_Ratio Issue Found Purify Action: Re-purify indazole intermediate (Recrystallization or Chromatography) Impure->Purify Success Improved Yield Purify->Success Optimize Action: Implement N1-Selective Protocol (See Protocol 1) Poor_Ratio->Optimize Optimize->Success

Caption: Diagnostic workflow for troubleshooting low yield.

Question 2: My main problem is the formation of the N2-cyclohexyl isomer. How can I improve the N1-regioselectivity?

Answer: Achieving high N1-regioselectivity is crucial and depends heavily on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] By choosing conditions that favor the formation of the more stable thermodynamic product, you can significantly enhance the yield of the N1-isomer.

The combination of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) has been demonstrated to be a robust and highly selective system for promoting N1-alkylation.[1][3][4]

Causality:

  • Base and Solvent: NaH is a strong, non-nucleophilic base that deprotonates the indazole to form the indazole anion. In THF, the sodium cation (Na+) coordinates preferentially with the N2 nitrogen, sterically hindering it and leaving the N1 position more accessible for electrophilic attack by the cyclohexyl halide. This leads to the thermodynamically favored N1 product.[4]

  • Leaving Group: Using a good leaving group on the cyclohexyl electrophile, such as bromide or tosylate, ensures an efficient SN2 reaction.

Table 1: Comparison of Conditions for Indazole Alkylation
ConditionBaseSolventTypical N1:N2 RatioControl TypeReference
Optimized for N1 NaH THF >95:5 Thermodynamic[1][3]
Standard ConditionsK₂CO₃DMFVariable (e.g., 70:30)Mixed[5]
Mitsunobu ConditionsPPh₃/DEADTHFFavors N2 (e.g., 1:2.5)Kinetic[3]
Protocol 1: N1-Selective Cyclohexylation of 6-fluoro-3-methyl-1H-indazole

Materials:

  • 6-fluoro-3-methyl-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Cyclohexyl bromide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Carefully add the sodium hydride (1.2 equiv) to the THF.

  • Indazole Addition: Dissolve the 6-fluoro-3-methyl-1H-indazole (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour. You should observe the evolution of hydrogen gas as the indazole anion is formed.

  • Electrophile Addition: Add cyclohexyl bromide (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Question 3: I am having trouble synthesizing the 6-fluoro-3-methyl-1H-indazole starting material. Can you provide a reliable method?

Answer: A common and effective route to substituted indazoles is the reaction of a suitably substituted ketone with hydrazine, followed by cyclization. For your target intermediate, starting from 2',4'-difluoroacetophenone is a practical approach.

Reaction Scheme for Indazole Core Synthesis

Caption: Synthesis of the indazole intermediate.

Protocol 2: Synthesis of 6-fluoro-3-methyl-1H-indazole

Materials:

  • 2',4'-Difluoroacetophenone (1.0 equiv)

  • Hydrazine hydrate (excess, e.g., 10 equiv)

  • n-Butanol

Procedure:

  • Setup: Combine 2',4'-difluoroacetophenone (1.0 equiv), hydrazine hydrate (10 equiv), and n-butanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux and maintain for 24-48 hours. The reaction involves the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution where the second nitrogen displaces the ortho-fluorine atom to form the indazole ring.[6]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene) to yield pure 6-fluoro-3-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine substituent at the 6-position? A: The electron-withdrawing nature of the fluorine atom at the C6 position can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, which can have an effect on the N1/N2 alkylation ratio. However, studies have shown that the NaH/THF system is robust and maintains high N1-selectivity across various electronically substituted indazoles.[1]

Q: Can I use other cyclohexyl electrophiles, like cyclohexyl tosylate? A: Yes, secondary alkyl tosylates are excellent electrophiles for this reaction and can be used in place of cyclohexyl bromide. The N1-selective protocol using NaH in THF is tolerant of a variety of alkylating reagents, including tosylates.[1][3]

Q: How do I confirm the structure and distinguish between the N1 and N2 isomers? A: The most definitive method is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation). The N1-alkylated isomer will show a correlation between the protons of the cyclohexyl group (specifically the alpha-CH) and the C3a and C7a carbons of the indazole ring system. The N2-isomer will show a correlation from the alpha-CH to the C3 and C7a carbons. Standard ¹H NMR can also often distinguish the isomers based on characteristic shifts of the indazole ring protons.

Q: Are there any alternative methods for achieving N1-selectivity? A: While the NaH/THF method is highly reliable, other strategies exist. For instance, thermodynamically driven methods that allow for the equilibration of the N1 and N2 isomers to favor the more stable N1 product have been developed.[2] However, for a straightforward, high-yielding laboratory synthesis, the protocol described above is highly recommended.

References

  • King, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Cora.ucc.ie. [Link]

  • Ball, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • PrepChem. (2023). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Prepchem.com. [Link]

Sources

Overcoming solubility issues with 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common challenges encountered during the handling and application of this compound, with a primary focus on its solubility.

Introduction

This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Like many indazole derivatives, this compound possesses a rigid, aromatic core and a bulky lipophilic cyclohexyl group, which contribute to its characteristically low aqueous solubility.[4][5][6] This can present a significant hurdle in various experimental settings, from initial in vitro assays to formulation development. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and understanding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features—a fused aromatic ring system, a cyclohexyl group, and a fluorine substituent—strongly suggest that it is a poorly water-soluble, lipophilic compound.[4][5][6] Generally, indazole derivatives exhibit limited aqueous solubility.[6][7] Therefore, it is expected to be more soluble in organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For creating stock solutions, polar aprotic solvents are generally the first choice for poorly soluble, drug-like molecules. The following solvents are recommended, in order of preference:

  • Dimethyl sulfoxide (DMSO): This is a powerful and commonly used solvent for dissolving a wide range of organic compounds for in vitro studies.[6]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another effective polar aprotic solvent.

  • Ethanol: While it may have a lower solubilizing capacity than DMSO or DMF for highly lipophilic compounds, it is often more compatible with biological systems at higher concentrations.

Q3: How does the fluorine atom in the structure affect the solubility of the compound?

A3: The effect of fluorination on solubility can be complex and is not always predictable.[8] Fluorine is highly electronegative and can alter the electronic properties of the molecule, potentially influencing its crystal lattice energy and interactions with solvent molecules. In some cases, fluorination can increase lipophilicity, thereby decreasing aqueous solubility.[8][9] However, it can also introduce favorable interactions that may enhance solubility in certain contexts. For benzoxazole liquid crystals, the introduction of a lateral fluorine substituent has been shown to enhance solubility in a liquid crystal mixture.[10]

Q4: Can I expect the solubility of this compound to be pH-dependent?

A4: The indazole core is amphoteric, meaning it can be protonated to form an indazolium cation or deprotonated to form an indazolate anion.[11] The pKa values for the parent indazole are approximately 1.04 for protonation and 13.86 for deprotonation.[11] Therefore, at highly acidic or highly basic pH values, the solubility of this compound in aqueous media is likely to increase due to the formation of more soluble ionized species. However, within the physiological pH range (typically 6.5-7.4), the compound will be predominantly in its neutral, less soluble form. The pH-dependent solubility of cationic drugs can be complex and may not strictly follow the Henderson-Hasselbalch equation.[12]

Q5: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A5: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though it was fully dissolved in the initial organic solvent. The Troubleshooting Guide below provides detailed steps to address this.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Difficulty in preparing a stock solution or precipitation upon dilution.

This troubleshooting guide provides a systematic approach to effectively solubilize this compound for your experiments.

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or microcentrifuge tube

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the required amount of the compound. For a 10 mM stock solution, you would weigh an amount corresponding to the desired volume (e.g., for 1 mL, weigh approximately 2.46 mg, based on a molecular weight of 246.31 g/mol ).

    • Add the appropriate volume of DMSO to the solid.

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

If precipitation occurs upon dilution, the following strategies can be employed.

Diagram of the Troubleshooting Workflow

G start Precipitation upon dilution into aqueous buffer step1 Reduce final DMSO concentration (e.g., <0.5%) start->step1 step2 Employ a co-solvent system (e.g., DMSO/Ethanol) step1->step2 Fails success Compound remains in solution step1->success Successful step3 Adjust the pH of the aqueous buffer step2->step3 Fails step2->success Successful step4 Consider formulation strategies (e.g., cyclodextrins) step3->step4 Fails step3->success Successful step4->success Successful fail Precipitation persists step4->fail

Caption: A workflow for troubleshooting low solubility issues.

Experimental Protocol: Serial Dilution with a Co-Solvent

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Anhydrous ethanol.

    • Sterile aqueous assay buffer (e.g., PBS, cell culture medium).

  • Procedure:

    • Prepare an intermediate stock solution by diluting the 10 mM DMSO stock 1:1 with ethanol to create a 5 mM solution in a 1:1 DMSO:Ethanol co-solvent system.

    • Vortex the intermediate stock solution.

    • Perform serial dilutions from this intermediate stock into your aqueous assay buffer. This gradual introduction of the compound in a co-solvent mixture can help maintain its solubility.[13][14][15]

For certain applications, adjusting the pH of the final aqueous solution can significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubilization

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Procedure:

    • Add a small aliquot of the DMSO stock solution to each of the different pH buffers to achieve the desired final concentration.

    • Vortex each solution.

    • Visually inspect for any precipitation. This will help determine the pH range in which the compound is most soluble. Be mindful that altering the pH may affect your experimental system (e.g., cell viability, enzyme activity).

For more challenging solubility issues, especially in the context of in vivo studies or formulation development, more advanced techniques may be necessary.

Technique Principle Considerations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the stoichiometry of the complex need to be optimized.
Solid Dispersions The compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[17]Requires specialized equipment (e.g., rotary evaporator, spray dryer) and careful selection of the polymer carrier.
Nanosuspensions The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[16][18]Requires high-energy milling or homogenization techniques.

Summary of Recommended Solvents and Strategies

Solvent/Strategy Application Key Advantages Potential Issues
DMSO Preparation of high-concentration stock solutions for in vitro assays.High solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations; may cause precipitation upon dilution.
Co-solvents (e.g., DMSO/Ethanol) Dilution of stock solutions into aqueous media.Can mitigate precipitation upon dilution by creating a more favorable solvent environment.The co-solvent itself may have effects on the experimental system.
pH Adjustment Enhancing solubility in aqueous buffers.Can significantly increase solubility for ionizable compounds.The required pH may not be compatible with the biological assay.
Advanced Formulations In vivo studies and drug delivery applications.Can lead to substantial improvements in solubility and bioavailability.More complex to prepare and characterize.

By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experiments with greater confidence and reproducibility.

References

  • Indazole Compound. (n.d.). Solubility of Things.
  • N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester. (n.d.). CymitQuimica.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). European Journal of Medicinal Chemistry.
  • Search results for “5-Fluoro-3-methyl-1H-indazole”. (n.d.). BuyersGuideChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • 6-Fluoro-1H-indazole. (n.d.). PubChem.
  • 1H-Indazole. (n.d.). PubChem.
  • Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. (n.d.). Benchchem.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). Organic Chemistry Portal.
  • Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Deriv
  • Indazole. (n.d.). Wikipedia.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2020). Molecules.
  • Co-solvent: Significance and symbolism. (2025). Solubility of Things.
  • Techniques to improve the solubility of poorly soluble drugs. (2013).
  • 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl-. (n.d.). CAS数据库.
  • 1H-吲唑,1-环己基-6-氟-3-甲基-结构式. (n.d.). 物竞化学品数据库.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Development of a selective and scalable N1-indazole alkyl
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2014). Mini-Reviews in Organic Chemistry.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. (2019). PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025).
  • Approaches to Improve solubility of poorly soluble drugs. (2016). Inorganic Chemistry: An Indian Journal.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025).
  • N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. (n.d.). PubChem.
  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). MedChemExpress.
  • 1-cyclohexyl-3-oxo-2-phenyl-2,3-dihydro-1H-indazole-5-carboxamide. (n.d.). MOLBASE.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021).
  • 6-Fluoro-1-methyl-1H-indazole. (n.d.). BLD Pharm.
  • 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide. (n.d.). BLDpharm.
  • Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance. (2022).
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • 4-Fluoro-1-methyl-1H-indazole. (n.d.).
  • 6-Fluoro-1H-indazole-3-carboxylic acid. (n.d.). Chem-Impex.

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Technical Support Center: Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This resource provides in-depth, experience-driven advice to ensure scientific integrity and successful experimental execution.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that, while established, presents several challenges that can impact yield and purity. The core of the synthesis typically involves the N-alkylation of a 6-fluoro-3-methyl-1H-indazole intermediate with a cyclohexyl halide or equivalent electrophile. The primary challenge in this and similar indazole alkylations is controlling the regioselectivity of the N-alkylation, as the indazole anion is an ambident nucleophile, leading to the formation of both N1 and N2 isomers.

The indazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Therefore, controlling the regiochemical outcome of its synthesis is paramount for drug discovery and development.

II. Troubleshooting Guide: Common Side Products and Issues

This section addresses the most frequently encountered problems during the synthesis, providing explanations for their formation and actionable solutions.

Issue 1: Formation of the N2-Alkylated Isomer (2-Cyclohexyl-6-fluoro-3-methyl-1H-indazole)

Symptoms:

  • NMR spectra show two distinct sets of signals for the cyclohexyl and indazole protons.

  • LC-MS analysis reveals two products with the same mass-to-charge ratio.

  • Difficulty in purifying the desired N1 product by standard column chromatography due to similar polarities of the isomers.

Root Cause Analysis: The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products.[2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[3]

  • Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and can be the site of initial, kinetically favored attack. However, the N1-substituted indazole is generally the thermodynamically more stable product.[4] Reactions run under conditions that allow for equilibration will favor the N1 isomer.

Solutions & Protocols:

A. Thermodynamic Control Strategy: This approach aims to favor the formation of the more stable N1 isomer.

  • Protocol 1: Thermodynamically Driven N1-Selective Indazole Alkylation

    • To a solution of 6-fluoro-3-methyl-1H-indazole in a high-boiling point, polar aprotic solvent such as DMF or DMSO, add a strong, non-nucleophilic base like sodium hydride (NaH).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

    • Add the cyclohexyl halide (e.g., cyclohexyl bromide) to the reaction mixture.

    • Heat the reaction to a temperature that allows for equilibration (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the N1:N2 ratio is maximized.

    • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Purify by column chromatography.

B. Steric Hindrance and Directed Alkylation: Introducing steric bulk around the N2 position can disfavor alkylation at that site.

  • Consideration: While not directly applicable to this specific synthesis without modifying the starting indazole, this principle is important in designing related syntheses. For instance, a bulky substituent at the C7 position can sterically hinder the N2 position, favoring N1 alkylation.[5]

Issue 2: Incomplete Reaction and Low Yield

Symptoms:

  • Significant amount of unreacted 6-fluoro-3-methyl-1H-indazole remaining after the reaction.

  • Low isolated yield of the desired product.

Root Cause Analysis:

  • Insufficient Base: Incomplete deprotonation of the indazole will result in a lower concentration of the nucleophilic indazole anion.

  • Poor Quality Reagents: The cyclohexyl halide may have degraded, or the solvent may not be sufficiently anhydrous. Sodium hydride is particularly sensitive to moisture.

  • Reaction Temperature Too Low: The activation energy for the alkylation may not be overcome at lower temperatures.

Solutions & Protocols:

  • Protocol 2: Optimizing Reaction Conditions for Higher Yield

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly opened or properly stored anhydrous solvents.

    • Use a slight excess of sodium hydride (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

    • If using cyclohexyl bromide, consider adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction, generating the more reactive cyclohexyl iodide.

    • Gradually increase the reaction temperature and monitor the progress to find the optimal balance between reaction rate and side product formation.

Issue 3: Formation of Over-Alkylated or Other Side Products

Symptoms:

  • LC-MS analysis shows peaks with masses corresponding to di-alkylation or other unexpected products.

  • Complex NMR spectra that are difficult to interpret.

Root Cause Analysis:

  • Strongly Basic Conditions: While a strong base is necessary, excessively harsh conditions can lead to side reactions.

  • Reaction with Solvent: Some solvents, like DMF, can decompose under strongly basic conditions at high temperatures to generate reactive species.

Solutions:

  • Carefully control the stoichiometry of the base.

  • Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

  • Consider alternative, more stable polar aprotic solvents if DMF or DMSO are suspected to be problematic.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of indazoles?

A1: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common and effective choice for achieving high N1 selectivity.[3] Other bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, but may result in different N1:N2 ratios depending on the specific substrate and conditions.

Q2: How can I effectively separate the N1 and N2 isomers?

A2: While challenging, separation can often be achieved by careful column chromatography. Using a shallow solvent gradient and potentially a less polar solvent system can improve resolution. In some cases, preparative HPLC may be necessary. It is always preferable to optimize the reaction for regioselectivity to minimize the need for difficult separations.

Q3: Can I use a cyclohexyl tosylate or mesylate instead of a halide?

A3: Yes, tosylates and mesylates are excellent leaving groups and can be used as electrophiles in this reaction.[5] They are often more reactive than the corresponding bromides and can sometimes lead to cleaner reactions.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?

A4:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately determine the conversion of starting material and the formation of products and byproducts, including isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation and for determining the ratio of N1 and N2 isomers. The chemical shift of the proton at the C3 position can be a key indicator for distinguishing between the isomers.

IV. Visualizing the Reaction Pathways

The following diagram illustrates the competing N1 and N2 alkylation pathways.

G Indazole 6-Fluoro-3-methyl-1H-indazole Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion N1_Product N1-Product (Thermodynamically Favored) Anion->N1_Product N1 Attack N2_Product N2-Product (Kinetically Favored) Anion->N2_Product N2 Attack Cyclohexyl_X Cyclohexyl-X (X = Br, I, OTs) Cyclohexyl_X->N1_Product Cyclohexyl_X->N2_Product

Caption: Competing N1 and N2 alkylation pathways of the indazole anion.

V. Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the N1:N2 product ratio, based on literature for similar indazole alkylations.

BaseSolventTemperature (°C)Typical N1:N2 RatioReference
NaHTHF25 - 66>99:1[3]
NaHDMF80 - 100High N1 selectivity[2]
K₂CO₃DMF80Variable
Cs₂CO₃DMF90>90:10[2]

VI. Conclusion

The synthesis of this compound requires careful control of reaction parameters to achieve high yield and regioselectivity. The primary side product, the N2-alkylated isomer, can be minimized by employing conditions that favor thermodynamic control. By understanding the underlying chemical principles and utilizing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and successfully synthesize the desired product.

VII. References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]

  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 849–858. [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules, 26(15), 4648. [Link]

  • Jadhav, S. B., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2055-2079. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6528. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions, improving yields, and ensuring the purity of your final product.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the N-alkylation of indazoles can stem from several factors, including suboptimal reaction conditions, the formation of the N2-isomer, and incomplete reaction. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for directing the alkylation to the desired N1 position.[1][2][3] A common challenge in indazole alkylation is the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired product.[4]

    • Recommendation: A robust system for achieving high N1 selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3][5] This combination favors the formation of the thermodynamically more stable N1-alkylated product.[2][4] Using polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) often leads to mixtures of N1 and N2 isomers.[5][6]

  • Incorrect Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.

    • Recommendation: For N-alkylation with NaH in THF, the reaction is typically started at a lower temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or gently heated to ensure completion.[7] High temperatures can sometimes lead to side reactions and decomposition.[1]

  • Poor Quality of Reagents: The purity of the starting materials, 6-fluoro-3-methyl-1H-indazole and cyclohexyl bromide (or another cyclohexylating agent), is paramount.

    • Recommendation: Ensure the 6-fluoro-3-methyl-1H-indazole is pure and dry. The presence of impurities can interfere with the reaction. Similarly, use a high-purity cyclohexylating agent.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Issue 2: Formation of the N2-Regioisomer

Q: I am observing a significant amount of the N2-cyclohexyl-6-fluoro-3-methyl-1H-indazole isomer. How can I improve the N1-selectivity?

A: The formation of the N2-isomer is a common challenge in indazole alkylation.[4] The ratio of N1 to N2 products is influenced by steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions.[2][3]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][8] Conditions that allow for equilibration will favor the more stable N1-substituted product.[4]

    • Recommendation: Employing NaH in THF promotes thermodynamic control, leading to higher N1 selectivity.[2][3][5] This is because the sodium cation can coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the alkylating agent to N1.[4]

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.

    • Recommendation: Avoid polar aprotic solvents like DMF if N1 selectivity is the primary goal, as they can lead to significant amounts of the N2 isomer.[5][6] THF is a preferred solvent for N1-selective alkylations.[2][3]

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the desired N1-isomer from the N2-isomer and other impurities. What are the best purification strategies?

A: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Recommendation: A careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) often provides the best separation. Monitor the fractions closely by TLC.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Recommendation: Experiment with different solvent systems to find one in which the desired N1-isomer has good solubility at high temperatures and poor solubility at low temperatures, while the N2-isomer and impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 6-fluoro-3-methyl-1H-indazole?

A1: The N-alkylation of indazoles proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the indazole at one of the nitrogen atoms, forming an indazolide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., cyclohexyl bromide), displacing the leaving group and forming the N-alkylated indazole. The regioselectivity (N1 vs. N2 alkylation) is a key consideration in this synthesis.[2][3]

Q2: How do the electronic and steric effects of the substituents on the indazole ring influence the regioselectivity of N-alkylation?

A2: Both electronic and steric factors play a significant role. Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Steric hindrance, particularly from substituents at the C7 position, can disfavor alkylation at the adjacent N1 position.[2][3] For 6-fluoro-3-methyl-1H-indazole, the fluorine atom is electron-withdrawing, which can impact the electron density of the ring system. The methyl group at the C3 position provides some steric bulk.

Q3: Are there alternative methods for the synthesis of N1-alkylated indazoles?

A3: Yes, several other methods have been developed. One approach involves a reductive amination process, where the indazole is reacted with an aldehyde (in this case, cyclohexanone) in the presence of a reducing agent.[9] Another strategy is to perform the N-alkylation prior to the formation of the indazole ring.[2] However, for the direct N-alkylation of a pre-formed indazole, the NaH/THF system is a widely recognized and effective method for achieving N1-selectivity.[2][3][5]

Q4: What are the key safety precautions to consider when working with sodium hydride (NaH)?

A4: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Always handle NaH in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that all glassware is thoroughly dried before use. To quench any unreacted NaH at the end of the reaction, slowly and carefully add a proton source, such as isopropanol or ethanol, at a low temperature (e.g., 0 °C) before adding water.

Experimental Protocols

Protocol 1: N1-Selective Synthesis of this compound

This protocol is optimized for achieving high regioselectivity for the N1 position.

Materials:

  • 6-fluoro-3-methyl-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-fluoro-3-methyl-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add cyclohexyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Data Presentation
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Promotes high N1-selectivity through thermodynamic control.[2][3][5]
Solvent Tetrahydrofuran (THF)Aprotic solvent that works well with NaH and favors N1-alkylation.[2][3]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation.
Alkylating Agent Cyclohexyl BromideA common and effective electrophile for introducing the cyclohexyl group.
Purification Column ChromatographyEffective for separating N1 and N2 isomers and other impurities.
Visualization

Diagram 1: General Workflow for N-Alkylation of Indazole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indazole 6-fluoro-3-methyl-1H-indazole Deprotonation Add NaH at 0 °C Indazole->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Alkylation Add Cyclohexyl Bromide Deprotonation->Alkylation Stir Stir at RT Alkylation->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: A streamlined workflow for the N1-selective synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

G LowYield Low Yield Observed CheckIsomers Check N1:N2 Ratio (NMR/LC-MS) LowYield->CheckIsomers CheckPurity Analyze Starting Material Purity LowYield->CheckPurity CheckConditions Review Reaction Conditions LowYield->CheckConditions HighN2 High N2 Isomer CheckIsomers->HighN2 Poor Selectivity ImpureSM Impure Starting Material CheckPurity->ImpureSM Impurities Detected Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Deviation from Protocol OptimizeBase Switch to NaH/THF HighN2->OptimizeBase PurifySM Purify Starting Material ImpureSM->PurifySM OptimizeTempTime Optimize Temperature & Time Suboptimal->OptimizeTempTime

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26325-26338. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1545-1550. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

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Troubleshooting guide for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this fluorinated indazole derivative in their synthetic and experimental workflows. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] However, the synthesis, purification, and subsequent manipulation of substituted indazoles can present unique challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation. We will delve into the causality behind these challenges and offer robust, validated protocols to enhance the efficiency and success of your research.

Section 1: Synthesis & Purification Troubleshooting

This section addresses the most common hurdles in obtaining high-purity this compound: achieving high yields and regioselectivity in the N-alkylation step, and subsequent purification.

Q1: My N-alkylation of 6-fluoro-3-methyl-1H-indazole with a cyclohexyl halide is giving low yields and a mixture of products. What is happening and how can I fix it?

A1: This is a classic and critical challenge in indazole chemistry. The issue stems from the annular tautomerism of the indazole ring, which allows for alkylation at two different nitrogen positions, N1 and N2, leading to a mixture of regioisomers.[2] The 1H-tautomer is generally the more thermodynamically stable form.[3][4] Low yields are often a direct consequence of this competing reaction pathway, alongside suboptimal reaction conditions.

Causality and Strategic Solutions:

  • The Regioselectivity Problem (N1 vs. N2): Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[3] The ratio of these isomers is highly dependent on the base, solvent, alkylating agent, and the electronic and steric nature of substituents on the indazole ring.[5][6] For your target molecule, this compound, you are aiming for exclusive N1 alkylation.

  • Base and Solvent System is Critical for N1 Selectivity: To strongly favor the desired N1 isomer, a non-polar, aprotic solvent in combination with a strong, non-nucleophilic base like sodium hydride (NaH) is the industry standard.[5][7]

    • Mechanism of Selectivity: NaH deprotonates the indazole to form a sodium indazolide salt. In a solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), the sodium cation (Na+) is thought to coordinate with the N2 nitrogen and the electron-rich C3-substituent (in this case, the methyl group), sterically hindering the approach of the electrophile (cyclohexyl halide) to the N2 position.[3][6] This directs the alkylation preferentially to the more accessible N1 position.

  • Alkylating Agent Reactivity: While cyclohexyl bromide is common, using cyclohexyl tosylate can sometimes improve yields due to its better leaving group capacity.[5][6]

Troubleshooting Workflow for N-Alkylation

G start Low Yield / Isomer Mixture in N-Cyclohexylation Reaction check_base What base and solvent were used? start->check_base path_strong_base Strong Base (NaH) in Aprotic Solvent (THF/DMF) check_base->path_strong_base Optimal path_weak_base Weak Base (K2CO3, Cs2CO3) or Protic Solvent check_base->path_weak_base Suboptimal check_conditions Review Other Parameters path_strong_base->check_conditions reco_strong_base RECOMMENDATION: Switch to NaH (1.1 eq.) in anhydrous THF. This system is proven to maximize N1 selectivity. path_weak_base->reco_strong_base temp_issue Reaction temp. too high/low? check_conditions->temp_issue reco_temp Optimize Temperature: Start at 0°C for deprotonation, then warm to RT or 50°C for alkylation. Monitor by TLC. temp_issue->reco_temp Yes reagent_issue Purity of reagents/solvent? temp_issue->reagent_issue No reco_reagent Ensure anhydrous solvent and fresh NaH. Water will quench the base and reduce yield. reagent_issue->reco_reagent Yes

Caption: Troubleshooting workflow for N-alkylation of indazoles.

Q2: I've synthesized my product, but I'm struggling to purify it. Column chromatography gives co-eluting spots or streaking. What are the best practices for purification?

A2: Purification challenges with fluorinated heterocyclic compounds are common. The fluorine atom alters the polarity and chromatographic behavior, and any unreacted starting material or the N2 isomer can be difficult to separate.

Causality and Strategic Solutions:

  • Polarity and Tailing: The basic nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel, leading to peak tailing or streaking. The N1 and N2 isomers often have very similar polarities, making separation difficult.

  • Solvent System Optimization: A standard ethyl acetate/hexane system may not provide sufficient resolution.

    • Add a Modifier: Adding a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase can dramatically improve peak shape. These basic modifiers compete for the active sites on the silica gel, preventing the product from sticking and reducing tailing.

    • Alternative Solvents: Consider using a dichloromethane/methanol gradient, which can offer different selectivity compared to ethyl acetate/hexane systems.

  • Fluorine-Specific Interactions: Organofluorine compounds can exhibit unique interactions. "Fluorous chemistry" principles suggest that these compounds have an affinity for other fluorinated materials.[8] While a full fluorous-phase separation is likely unnecessary, be aware that standard silica may not be the optimal stationary phase. If separation remains impossible, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

ParameterStandard Approach (Hex/EtOAc)Optimized ApproachRationale
Stationary Phase Silica GelSilica GelMost common and cost-effective.
Mobile Phase Hexane/Ethyl Acetate GradientHexane/Ethyl Acetate Gradient + 0.5% Et₃N The basic modifier deactivates acidic sites on the silica, preventing peak tailing and improving resolution.
Alternative Mobile Phase N/ADichloromethane/Methanol GradientOffers different selectivity which may resolve closely eluting isomers.
Alternative Stationary Phase N/AC18 Reverse PhaseIf separation on silica fails, the different retention mechanism of reverse phase can be effective.

Section 2: Characterization & Analytical Issues

Correctly identifying the structure, particularly the N1/N2 regiochemistry, is paramount. This section focuses on resolving ambiguities in spectroscopic data.

Q3: My ¹H and ¹³C NMR spectra are complex. How can I definitively confirm that I have the N1-cyclohexyl isomer and not the N2?

A3: This is an excellent question. While simple 1D NMR can be suggestive, it is often insufficient for unambiguous assignment. The key lies in using 2D NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7]

Causality and Strategic Solutions:

  • The Power of HMBC: The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This allows you to "walk" across the molecule and establish connectivity. The crucial distinction between the N1 and N2 isomers lies in the correlations observed from the protons on the cyclohexyl ring to the carbons of the indazole core.

  • Key Diagnostic Correlations for the N1 Isomer:

    • H1' to C3a and C7a: The proton on the carbon of the cyclohexyl ring directly attached to the nitrogen (H1') should show a 3-bond correlation to the two bridgehead carbons of the indazole ring (C3a and C7a).

    • H1' to C3: Depending on conformational factors, a 3-bond correlation from H1' to the C3 carbon (bearing the methyl group) may also be observed.

  • Contrasting Correlations for the N2 Isomer (What you don't want to see):

    • In the N2 isomer, the H1' proton would be three bonds away from C3 and C3a, but not C7a. The absence of a clear H1' → C7a correlation is strong evidence against the N1 structure.

HMBC Correlation Diagram

G cluster_legend HMBC Correlations for N1 Isomer key1 Key 3-Bond Correlations key2 H1' (Cyclohexyl) -> C7a (Indazole) key3 H1' (Cyclohexyl) -> C3a (Indazole)

Caption: Key HMBC correlations for identifying the N1-substituted indazole isomer.

  • ¹⁹F NMR Spectroscopy: Don't forget the fluorine atom! You should observe a single fluorine resonance. The key information is in the ¹³C spectrum, where the C6 carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons (C5 and C7) will show smaller two-bond couplings (²JCF). This confirms the fluorine position.[9][10]

Section 3: Protocols & Methodologies

This section provides validated, step-by-step protocols for the key experimental stages discussed above.

Protocol 1: Regioselective N1-Alkylation of 6-fluoro-3-methyl-1H-indazole

This protocol is optimized for high N1 selectivity based on established methodologies for indazole alkylation.[5][7]

Materials:

  • 6-fluoro-3-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexyl bromide (or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-fluoro-3-methyl-1H-indazole (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 mmol of indazole). Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise over 15 minutes.

    • Expert Insight: You will observe gas evolution (H₂). Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, or until gas evolution ceases. This ensures the complete formation of the sodium indazolide salt, which is crucial for selectivity.

  • Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be significantly less polar than the starting indazole.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via column chromatography as described in Q2.

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork / RSC URL: [Link]

  • Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: ResearchGate URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC - NIH URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL: [Link]

  • Title: Purification of organic fluorine compounds Source: Google Patents URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL: [Link]

  • Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of 1H‐indazole derivatives | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH URL: [Link]

  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL: [Link]

  • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles Source: Wiley Online Library URL: [Link]

  • Title: Determination of Fluorine in Fluoro-Organic Compounds Source: DTIC URL: [Link]

  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL: [Link]

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Source: PMC - NIH URL: [Link]

  • Title: A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- Source: Google Patents URL
  • Title: 1-Methyl-1H-indazole-3-carboxylic acid Source: PMC - NIH URL: [Link]

  • Title: Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis of indazole-based fluorophores | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid Source: ResearchGate URL: [Link]

  • Title: Determination of Fluorine in Organic and Inorganic Pharmaceutical Compounds by High Resolution Nuclear Magnetic Resonance Spectrometry Interfaced Source: American Chemical Society URL: [Link]

  • Title: Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Synthesis molecular docking and DFT studies on novel indazole derivatives Source: PMC - NIH URL: [Link]

  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Sciences and Technology URL: [Link]

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Indazole Synthesis Technical Support Center: A Guide to Regioisomer Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. The formation of regioisomers, particularly during N-substitution reactions, is a persistent challenge that can significantly impact yield, purification efficiency, and the overall success of a synthetic campaign.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for controlling regioselectivity, and detailed experimental protocols. Our goal is to equip you with the knowledge to predict and control the formation of N1 and N2-substituted indazoles, saving you valuable time and resources.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indazole alkylation is giving me a nearly 1:1 mixture of N1 and N2 isomers. What are the primary factors controlling this regioselectivity?

A1: This is a classic and common problem in indazole chemistry. The outcome of an N-alkylation reaction is a delicate balance between thermodynamic and kinetic control, heavily influenced by several interrelated factors. Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one[1][2][3].

Here's a breakdown of the key variables you need to control:

  • Choice of Base and Counterion: The base deprotonates the indazole, forming an indazolide anion. The nature of the resulting ion pair is critical.

    • Strong, non-coordinating bases (like NaH) in non-polar solvents (like THF) can form tight ion pairs. This association can sterically hinder the N2 position, leading to preferential alkylation at the more accessible N1 position.[4][5]

    • Bases with large, soft counterions (like Cs₂CO₃) can favor N1 alkylation, especially with substrates containing a C3 or C7 chelating group (e.g., an ester).[6] The cesium ion can coordinate between the indazole N2 and the chelating group, effectively blocking the N2 position and directing the electrophile to N1.[6]

  • Solvent: The solvent's polarity and ability to solvate ions play a crucial role.

    • Polar aprotic solvents (like DMF or DMSO) can separate the ion pair, creating a more "naked" and reactive indazolide anion. Under these conditions, the reaction often favors the kinetically preferred N2 product, which has a higher negative charge density.[5]

    • Non-polar solvents (like THF or dioxane) promote the formation of tight ion pairs, which, as mentioned, often leads to higher N1 selectivity.[4][5]

  • Nature of the Electrophile (Alkylating Agent): The steric bulk and reactivity of the electrophile are important.

    • Bulky electrophiles will preferentially react at the less sterically hindered N1 position.

    • Highly reactive, "hard" electrophiles , such as trimethyloxonium tetrafluoroborate, have been reported to favor N2 alkylation.[1]

  • Indazole Ring Substituents: Electronic and steric effects from substituents on the indazole ring itself can dramatically shift the N1/N2 ratio.

    • Electron-withdrawing groups (EWGs) at the C3 or C7 position can enhance N1 selectivity through chelation with the base's counterion.[6]

    • Sterically demanding groups at the C7 position can block the N1 position, thereby directing substitution to N2. Conversely, bulky groups at C3 can favor N1 substitution.[3]

Below is a diagram illustrating the key decision points for controlling N-alkylation regioselectivity.

G cluster_0 Decision Workflow for Indazole N-Alkylation cluster_1 cluster_2 start Starting Indazole & Electrophile target_N1 Target: N1-Isomer (Thermodynamic Product) start->target_N1 I want the more stable isomer target_N2 Target: N2-Isomer (Kinetic Product) start->target_N2 I need the kinetic product cond_N1 Conditions for N1-Selectivity: - Base: NaH, Cs₂CO₃ - Solvent: THF, Dioxane (Non-polar) - Chelation Control (C3/C7 EWG) - Bulky Electrophile target_N1->cond_N1 Choose these conditions cond_N2 Conditions for N2-Selectivity: - Base: K₂CO₃, NaHMDS - Solvent: DMF, DMSO (Polar Aprotic) - Steric Hindrance at C7 - Hard Electrophiles (e.g., Me₃OBF₄) target_N2->cond_N2 Choose these conditions

Caption: Decision workflow for achieving regioselective N-alkylation of indazoles.

Q2: I need to synthesize the N1-substituted isomer with high selectivity. Can you provide a reliable starting protocol?

A2: Absolutely. For high N1 selectivity, the goal is to create conditions that favor the thermodynamic product, often by using a strong base in a non-polar solvent to leverage steric control via a tight ion pair. The use of a cesium base with a chelating indazole is also a powerful strategy.[6]

Troubleshooting Guide & Protocol for N1-Selective Alkylation
Parameter Recommendation for N1-Selectivity Causality (The "Why")
Base Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)NaH: Forms a tight sodium indazolide ion pair in THF, sterically blocking the N2 position.[4] Cs₂CO₃: Effective, especially with a C3/C7 ester, due to chelation control that blocks N2.[6]
Solvent Tetrahydrofuran (THF) or 1,4-DioxaneNon-polar solvents stabilize the tight ion pair, enhancing the steric directing effect.[4][5]
Temperature 0 °C to Room Temperature (for NaH); 90 °C (for Cs₂CO₃/tosylate)Lower temperatures for the deprotonation step can improve selectivity. Higher temperatures may be needed for less reactive electrophiles.[6]
Electrophile Primary Alkyl Halide or TosylateThese are common electrophiles that work well under these conditions. Tosylates are excellent leaving groups.[6][7]
Detailed Experimental Protocol: N1-Alkylation using Cesium Carbonate (Chelation Control)

This protocol is adapted from a procedure demonstrated to be highly effective for N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate.[6]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkyl Tosylate (e.g., methyl tosylate) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indazole substrate (1.0 equiv).

  • Add anhydrous 1,4-dioxane to create a solution or suspension.

  • Add cesium carbonate (2.0 equiv), followed by the alkyl tosylate (1.5 equiv).

  • Stir the resulting mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the pure N1-alkylated indazole.[6]

Q3: My target is the N2-substituted indazole. What synthetic strategies should I consider?

A3: Pursuing the N2-isomer requires a different approach, often one that favors kinetic control or a synthesis pathway that inherently produces the 2H-indazole core.

Strategy 1: Modifying Alkylation Conditions

As the counterpart to N1-alkylation, you can use conditions that promote the formation of a "free" indazolide anion, allowing the reaction to proceed at the more nucleophilic N2 position.

Parameter Recommendation for N2-Selectivity Causality (The "Why")
Base Potassium Carbonate (K₂CO₃) or Sodium Hexamethyldisilazide (NaHMDS)These bases in polar solvents generate a more dissociated, "solvent-separated" ion pair.[5]
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents effectively solvate the cation, freeing the indazolide anion to react based on its intrinsic nucleophilicity (N2 > N1).[5]
Substrate Indazoles with a bulky C7 substituent (e.g., C7-NO₂)A large group at C7 sterically blocks the N1 position, forcing the electrophile to react at N2.[3]
Strategy 2: Regioselective Synthesis of the 2H-Indazole Core

Instead of substituting a pre-existing indazole, you can build the 2H-indazole ring with the substituent already in place. This often provides unambiguous regiochemical outcomes.

  • The Davis-Beirut Reaction: This powerful reaction provides an efficient synthesis of 2H-indazoles from o-nitrosobenzaldehydes and primary amines under either acid or base catalysis.[8][9] It is a reliable method for accessing a wide range of N2-substituted indazoles.[9]

  • Cadogan Reductive Cyclization: A one-pot condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization using a phosphine reagent (e.g., tri-n-butylphosphine), yields 2H-indazoles in a mild and efficient manner.[10]

Below is a workflow diagram illustrating the synthesis of 2H-indazoles via the Cadogan cyclization.

G cluster_0 Workflow: Cadogan Cyclization for 2H-Indazoles start o-Nitrobenzaldehyde + R-NH₂ (Primary Amine) intermediate Condensation (Formation of o-imino-nitrobenzene) start->intermediate cyclization Reductive Cyclization (e.g., P(n-Bu)₃, 80 °C) intermediate->cyclization product 2-Substituted 2H-Indazole cyclization->product

Caption: A simplified workflow for the regioselective synthesis of 2H-indazoles.

Q4: How can I confidently distinguish between my N1 and N2 regioisomers?

A4: Correct structural assignment is crucial. Fortunately, N1 and N2-substituted indazoles have distinct spectroscopic signatures, particularly in NMR.

  • ¹H NMR Spectroscopy:

    • H3 Proton: The chemical shift of the proton at the C3 position is often diagnostic. In N1-isomers, H3 is typically found further downfield compared to the corresponding N2-isomer.

    • N-CH₂ Protons: For N-benzyl or N-alkyl groups, the chemical shift of the protons on the carbon attached to the nitrogen (-N-CH₂-) is a reliable indicator. These protons are generally more deshielded (further downfield) in N2-isomers compared to N1-isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, especially C3 and C7a, can differ significantly between the two isomers, providing another layer of confirmation.[1]

  • 2D NMR (NOESY/HMBC):

    • Nuclear Overhauser Effect (NOE): For N1-substituted indazoles, an NOE correlation is typically observed between the N1-substituent and the C7-proton. This is a definitive method for assignment.

    • Heteronuclear Multiple Bond Correlation (HMBC): HMBC can show long-range correlations between the protons on the N-substituent and the indazole ring carbons (C3 and C7a), helping to confirm the point of attachment.[5]

References
  • Duncton, M. A. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1952. [Link]

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

  • Cheung, Y. W., et al. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Tetrahedron Letters, 52(43), 5634-5637. [Link]

  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049–4050. [Link]

  • Keeting, S. E., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 19(2), e0297054. [Link]

  • Alam, S., & Keeting, S. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2447–2461. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Seela, F., & Steker, H. (1985). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 68(3), 563-572. [Link]

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • El-Awa, A., et al. (2017). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 15(43), 9236–9244. [Link]

  • El-Awa, A., & El-Sayed, N. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2620–2632. [Link]

  • El-Awa, A., et al. (2011). The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. The Journal of Organic Chemistry, 76(15), 6334–6339. [Link]

Sources

Technical Support Center: Optimizing Cell Permeability of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on optimizing cell permeability.

Introduction

This compound is a synthetic compound with a complex structure that often presents challenges in achieving optimal cell permeability. Its indazole core, substituted with a bulky cyclohexyl group, a fluoro group, and a methyl group, contributes to its lipophilic nature. While lipophilicity can aid in crossing the lipid bilayer of cell membranes, excessive lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific binding, all of which can hinder effective cell entry. This guide will walk you through common issues and provide evidence-based strategies to enhance the cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound shows low apparent permeability (Papp) in my Caco-2 assay. What are the potential causes and how can I troubleshoot this?

A1: Low apparent permeability in a Caco-2 assay is a common challenge for hydrophobic compounds like this compound. The issue can stem from several factors related to the compound's properties and the assay conditions.

Potential Causes:

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, reducing the concentration available for transport.

  • Low Compound Recovery: The compound might be adsorbing to the plasticware or binding non-specifically to the cell monolayer.

  • Active Efflux: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells and actively pump the compound out of the cells.[1]

  • Cell Monolayer Integrity: The integrity of the Caco-2 monolayer might be compromised, leading to inaccurate permeability measurements.

Troubleshooting Strategies:

  • Assess and Improve Solubility:

    • Action: Determine the kinetic solubility of the compound in the assay buffer.

    • Rationale: This will confirm if the compound is precipitating at the tested concentration.

    • Solution: If solubility is low, consider using a co-solvent like DMSO (typically ≤1%) or formulating the compound with solubility enhancers such as cyclodextrins.[2]

  • Evaluate Compound Recovery:

    • Action: Perform a mass balance study by quantifying the compound in the apical and basolateral compartments, as well as in the cell lysate, at the end of the assay.

    • Rationale: This will help determine if significant amounts of the compound are being lost due to non-specific binding.

    • Solution: To mitigate non-specific binding, consider using low-binding plates and adding a small percentage of a non-ionic surfactant like Tween 80 or Bovine Serum Albumin (BSA) to the assay buffer.[3]

  • Investigate Active Efflux:

    • Action: Conduct a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[1]

    • Rationale: This will determine if the compound is actively transported out of the cells.

    • Solution: If efflux is suspected, co-incubate the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to see if permeability increases.[1]

  • Verify Monolayer Integrity:

    • Action: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before and after the experiment. TEER values should be within the laboratory's established range (typically >250 Ω·cm²).[1] Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

    • Rationale: This ensures that the observed low permeability is not due to a leaky cell monolayer.

Q2: I am using a Parallel Artificial Membrane Permeability Assay (PAMPA) and my compound shows high permeability, but this doesn't correlate with my cell-based assay results. Why is there a discrepancy?

A2: It is not uncommon to observe a discrepancy between PAMPA and cell-based assay results, especially for compounds that interact with cellular machinery.

Core Reason for Discrepancy:

The PAMPA model exclusively measures passive transcellular permeability across an artificial lipid membrane.[4][5] It does not account for biological processes such as:

  • Active transport (uptake or efflux): Cell-based assays like Caco-2 express a variety of transporters that can actively move compounds into or out of the cell.[6][7]

  • Paracellular transport: The movement of compounds through the tight junctions between cells.

  • Cellular metabolism: The compound may be metabolized by enzymes within the cells.

Interpreting the Results:

A high permeability in PAMPA suggests that your compound has the physicochemical properties (e.g., lipophilicity) to passively diffuse across a lipid bilayer. The low permeability in your cell-based assay strongly indicates that biological factors are limiting its intracellular accumulation. The most likely culprit is active efflux by transporters like P-gp.[8][9]

Recommended Next Steps:

  • Conduct a bi-directional Caco-2 assay as described in Q1 to confirm active efflux.

  • Utilize efflux pump inhibitors to see if you can rescue the permeability in your cell-based assay.

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

Low aqueous solubility is a primary hurdle for lipophilic molecules like this compound.

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem: Low Aqueous Solubility A Initial Observation: Compound precipitation in buffer B Step 1: Quantify Solubility (Kinetic Solubility Assay) A->B C Step 2: Formulation Strategies B->C D Option A: Co-solvents (e.g., DMSO, Ethanol) C->D Simple Formulation E Option B: Excipients (e.g., Cyclodextrins, Surfactants) C->E Complex Formulation F Step 3: Re-evaluate Permeability (PAMPA or Caco-2 Assay) D->F E->F G Outcome: Improved effective concentration for transport F->G G cluster_0 Cell Membrane cluster_1 P-glycoprotein (P-gp) Extracellular Extracellular Intracellular Intracellular Pgp P-gp Pgp->Extracellular Efflux Compound Compound Compound->Pgp Binds to P-gp Verapamil Verapamil Verapamil->Pgp Inhibits

Caption: P-glycoprotein mediated efflux and its inhibition.

Step-by-Step Protocol for Efflux Ratio Determination:
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure TEER values to ensure they are within the acceptable range.

  • Apical to Basolateral (A→B) Permeability:

    • Add this compound (in transport buffer) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Add the compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Collect samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

Interpretation of Results:

Efflux Ratio (ER) Interpretation Recommended Action
ER ≤ 2 No significant active effluxFocus on other limiting factors like solubility.
ER > 2 Significant active effluxCo-administer with efflux pump inhibitors in subsequent experiments.

Advanced Strategies for Permeability Enhancement

If optimizing assay conditions is insufficient, consider modifying the compound itself or its delivery vehicle.

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. [10]

  • Rationale: By temporarily masking polar functional groups or adding lipophilic moieties, a prodrug can exhibit improved membrane permeability. [11]For this compound, if any polar groups are present or could be introduced, they could be esterified to increase lipophilicity. [10]Once inside the cell, cellular esterases would cleave the ester bond, releasing the active compound.

Formulation with Nanocarriers

Encapsulating the compound in nanocarriers can enhance its stability, solubility, and cellular uptake.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to formulate nanoparticles that can be taken up by cells through endocytosis. [12]* Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids, which can be advantageous for encapsulating lipophilic drugs. [12]

Chemical Modification

Slight modifications to the chemical structure can sometimes lead to significant improvements in permeability without compromising biological activity.

  • Fluorine Substitution: While the compound already contains a fluorine atom, strategic addition or repositioning of fluorine can sometimes alter electronic properties and membrane interactions favorably.

  • Bioisosteric Replacement: Replacing the cyclohexyl group with a different, less bulky lipophilic group could potentially reduce steric hindrance and improve interactions with the cell membrane.

Concluding Remarks

Optimizing the cell permeability of a challenging compound like this compound requires a systematic and multi-faceted approach. By carefully considering the compound's physicochemical properties and the biological barriers it faces, researchers can design experiments that not only accurately measure permeability but also provide insights into how to improve it. This guide provides a starting point for troubleshooting common issues and exploring advanced strategies to unlock the full therapeutic potential of your compound.

References

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Hajnal, P., et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release, 224, 186-200.
  • Huber, W., et al. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 223, 195-207.
  • Lokey Lab. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

  • Patsnap. (2025). How are chemical structures modified to improve bioavailability? Synapse. Retrieved from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • Saw, P. E., et al. (2019).
  • Shityakov, S., & Bigdeli, A. (2023). Drug modifications to enhance bioavailability and blood-brain barrier permeability. Journal of Drug Targeting, 31(1), 1-15.
  • Springer Nature. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Experiments. Retrieved from [Link]

  • Tran, T. H., et al. (2020). Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. International Journal of Nanomedicine, 15, 9689–9709.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Varela, M. F., & Stephen, J. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 1-4.
  • Verma, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1345.
  • Wang, Y., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Antibiotics, 10(7), 819.
  • Weidner, J., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. mBio, 12(4), e01339-21.
  • Zhang, Y., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(9), 1361.
  • Zhang, Z., et al. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. UTEP ScholarWorks. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. Retrieved from [Link]

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Frontiers. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • CAS Database. (n.d.). 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl-. Retrieved from [Link]

  • Li, Y., et al. (2014). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.
  • Zhang, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 593744.
  • ACS Publications. (2023). Diffusion and Flux Improvement of Drugs through Complexation. Molecular Pharmaceutics, 20(4), 1820-1836.
  • ResearchGate. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • ResearchGate. (2017). Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. Retrieved from [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]

  • ACS Publications. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering, 9(3), 1311-1322.
  • bioRxiv. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Retrieved from [Link]

Sources

Technical Support Center: Refinement of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole Bioassay Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental workflow. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your assays.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of bioassays for this compound.

Q1: What is the likely biological target of this compound and how does this influence assay design?

A1: The indazole core is a prominent scaffold in medicinal chemistry, frequently utilized for the synthesis of kinase inhibitors.[1] Many indazole derivatives have been developed as potent inhibitors of various protein kinases, such as tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes.[1] Given this precedent, it is highly probable that this compound also targets a protein kinase. This assumption is critical for assay design, as the primary goal will be to measure the inhibition of phosphotransferase activity.[2][3] Assays should be designed to quantify the transfer of a phosphate group from ATP to a specific substrate.[3]

Q2: What are the initial steps for preparing this compound for in vitro assays?

A2: Proper handling and dissolution of the compound are foundational to reproducible results. Indazole derivatives often exhibit poor aqueous solubility.[4] Therefore, a concentrated stock solution should first be prepared in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the recommended choice.[4][5] To minimize degradation, store the solid compound at 2-8°C and the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing for an experiment, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[4]

Q3: Which type of bioassay is most suitable for initial high-throughput screening (HTS) of this compound?

A3: For high-throughput screening, fluorescence-based or luminescence-based assays are generally preferred due to their high sensitivity, efficiency, and suitability for automation.[6][7] Luminescence-based assays, such as those that measure ATP consumption (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®), are particularly advantageous as they are homogeneous "mix-and-measure" assays, simplifying the workflow.[5][8] These formats are robust and can tolerate DMSO concentrations typically used in HTS campaigns.[8]

II. Troubleshooting Guide: Biochemical Assays

This section provides solutions to specific problems that may arise during biochemical kinase assays.

High Background Signal

Problem: The assay exhibits a high background signal, reducing the signal-to-noise ratio and making it difficult to discern true inhibition.

Possible Causes & Solutions:

  • Compound Interference: The test compound may possess intrinsic fluorescence or luciferase-inhibiting properties.[5][9]

    • Troubleshooting Step: Run a control plate with the compound in the absence of the kinase enzyme. A significant signal in these wells indicates compound interference.

    • Solution: If interference is confirmed, consider switching to a different assay format. For example, if using a fluorescence intensity assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assay may be less susceptible to this type of interference.[5][6]

  • Reagent Instability: Assay reagents, such as the kinase or substrate, may be unstable under the experimental conditions.[10]

    • Troubleshooting Step: Assess the stability of all reagents over the duration of the experiment. This can be done by measuring the assay signal at different time points in the absence of the inhibitor.

    • Solution: Ensure that all reagents are stored correctly and that the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability.[11]

  • Contaminated Reagents: Impurities in ATP, substrates, or buffers can affect reaction kinetics and lead to high background.[5]

    • Troubleshooting Step: Use high-purity, quality-controlled reagents from reputable suppliers.

    • Solution: Prepare fresh buffers and ATP solutions for each experiment.

Inconsistent Dose-Response Curves

Problem: The IC50 values obtained from dose-response experiments are highly variable between runs.

Possible Causes & Solutions:

  • Sub-optimal Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) significantly impacts the apparent IC50 value for competitive inhibitors.[12]

    • Troubleshooting Step: Determine the Km of the substrate for the kinase under your specific assay conditions.

    • Solution: For identifying competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value.[12] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.[12]

  • Inappropriate Enzyme Concentration: Using an enzyme concentration that is too high can lead to rapid substrate depletion, violating the assumptions of initial velocity kinetics.[13]

    • Troubleshooting Step: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.

    • Solution: Choose an enzyme concentration that results in less than 10-15% substrate consumption during the reaction.

  • DMSO Concentration Effects: The concentration of DMSO can influence kinase activity.[5][11]

    • Troubleshooting Step: Test the tolerance of your assay to a range of DMSO concentrations.

    • Solution: Maintain a consistent final DMSO concentration across all wells, including controls. Typically, cell-based assays tolerate up to 0.5% DMSO, while biochemical assays can often tolerate higher concentrations.[11]

No Inhibition Observed

Problem: The compound does not show any inhibitory activity, even at high concentrations.

Possible Causes & Solutions:

  • Inactive Compound: The compound may not be an inhibitor of the specific kinase being tested.

    • Troubleshooting Step: Test the compound against a panel of different kinases to assess its selectivity.[14]

    • Solution: If no activity is observed against a broad range of kinases, the compound may have a different biological target or be inactive.

  • Incorrect Assay Conditions: The assay conditions may not be suitable for detecting inhibition.

    • Troubleshooting Step: Verify the activity of a known positive control inhibitor in your assay to confirm that the assay is performing as expected.[14]

    • Solution: Re-optimize assay parameters such as buffer composition, pH, and incubation times.[11] A pre-incubation step of the compound with the enzyme before initiating the reaction can sometimes enhance inhibitor potency.[11][15]

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[9]

    • Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt potential aggregates.

    • Solution: If aggregation is suspected, consider using biophysical methods like dynamic light scattering to directly assess the aggregation state of the compound.

III. Troubleshooting Guide: Cell-Based Assays

This section provides guidance on resolving issues encountered when transitioning to cell-based assays.

High Well-to-Well Variability

Problem: There is significant variability in the signal between replicate wells, leading to poor data quality.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[16]

    • Troubleshooting Step: Ensure that the cell suspension is homogeneous before and during plating. Gently swirl the cell suspension between plating steps.

    • Solution: Use a calibrated multichannel pipette or an automated cell dispenser for plating. Avoid letting the cell suspension sit for extended periods, which can lead to cell settling.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation and temperature fluctuations, leading to aberrant results.[17]

    • Troubleshooting Step: Visually inspect the plate for any signs of evaporation.

    • Solution: To mitigate edge effects, fill the outer wells with sterile media or PBS without cells. This creates a humidified barrier around the experimental wells.

  • Cell Passage Number: The physiological state of cells can change with increasing passage number, affecting their response to treatment.[18]

    • Troubleshooting Step: Monitor the passage number of the cells used in your experiments.

    • Solution: Use cells within a defined, low-passage number range to ensure consistency.

Cytotoxicity Obscuring Target-Specific Effects

Problem: The compound exhibits cytotoxicity at concentrations where target engagement is expected, making it difficult to interpret the results.

Possible Causes & Solutions:

  • Off-Target Effects: The compound may have off-target activities that lead to cell death.[14]

    • Troubleshooting Step: Perform a counter-screen using a cell line that does not express the target kinase.

    • Solution: If cytotoxicity is independent of the target, it suggests off-target effects. Medicinal chemistry efforts may be needed to improve the compound's selectivity.

  • Assay Multiplexing: It is important to distinguish between specific inhibition of a signaling pathway and general cellular toxicity.

    • Troubleshooting Step: Multiplex your primary cell-based assay with a viability assay (e.g., measuring ATP levels or using a dye-based method).

    • Solution: This allows you to simultaneously assess the compound's effect on the target pathway and its impact on cell health, providing a more complete picture of its biological activity.

IV. Experimental Protocols & Data Presentation

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™.

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

    • Perform serial dilutions of the this compound stock solution in DMSO. Then, further dilute in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Procedure:

    • Add the diluted compound or DMSO vehicle control to the wells of a microplate.

    • Add the kinase enzyme to all wells and incubate for a recommended time (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.[8]

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

Data Presentation: Key Assay Parameters
ParameterRecommended Range/ValueRationale
Enzyme Concentration Titrate for linear reaction kineticsEnsures the assay is measuring initial velocity.
Substrate Concentration ≤ KmIncreases sensitivity for competitive inhibitors.[12]
ATP Concentration At or near KmMimics physiological conditions and is optimal for detecting ATP-competitive inhibitors.[6][11]
Final DMSO Concentration ≤ 1% (Biochemical) ≤ 0.5% (Cell-based)Minimizes solvent effects on enzyme activity or cell viability.[11]
Pre-incubation Time 10-30 minutesAllows for equilibrium binding of the inhibitor to the kinase.[8]

V. Visualization of Workflows

DOT Script for Biochemical Assay Workflow

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound/ Vehicle to Plate Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase & Pre-incubate Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Start_Reaction Initiate Reaction (Add ATP/Substrate) Add_Kinase->Start_Reaction Incubate Reaction Incubation Start_Reaction->Incubate Stop_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_Detect Read_Plate Read Plate (Luminescence) Stop_Detect->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical biochemical kinase assay.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic cluster_biochem Biochemical Assay Issues cluster_cell Cell-Based Assay Issues Start Inconsistent Results? High_BG High Background? Start->High_BG Yes High_Var High Well-to-Well Variability? Start->High_Var Yes Check_Interference Run Compound-only Control High_BG->Check_Interference Yes Variable_IC50 Variable IC50? High_BG->Variable_IC50 No Check_Reagents Verify Reagent Stability & Purity Optimize_Conc Optimize Enzyme & Substrate Conc. Variable_IC50->Optimize_Conc Yes Check_DMSO Verify Consistent DMSO Conc. Variable_IC50->Check_DMSO Check_Seeding Review Cell Seeding Protocol High_Var->Check_Seeding Yes Mitigate_Edge Mitigate Edge Effects High_Var->Mitigate_Edge Cytotoxicity Cytotoxicity? High_Var->Cytotoxicity No Multiplex_Assay Multiplex with Viability Assay Cytotoxicity->Multiplex_Assay Yes Counter_Screen Perform Counter-Screen Cytotoxicity->Counter_Screen

Caption: Decision tree for troubleshooting common assay issues.

VI. References

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  • National Institutes of Health. (2019). Quality Control of Quantitative High Throughput Screening Data. Retrieved from

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  • Cell Signaling Technology. (n.d.). Troubleshooting. Retrieved from

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from

  • PubMed Central. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from

  • PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from

  • PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from

  • N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. (n.d.). Retrieved from

  • Chem-Impex. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid. Retrieved from

  • chemicalbook. (n.d.). 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE synthesis. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies. Retrieved from

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Validation & Comparative

Validating the Kinase Inhibitory Activity of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] PIM-1, in particular, is a downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[2] Its overexpression is a common feature in a multitude of hematological malignancies and solid tumors, including prostate cancer and leukemia, making it a compelling target for therapeutic intervention.[3][4] PIM-1 exerts its pro-survival effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell cycle progression.[5]

The indazole scaffold has emerged as a privileged structure in the development of kinase inhibitors. This guide focuses on a novel indazole-containing compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole , and provides a framework for validating its hypothesized inhibitory activity against PIM-1 kinase. Through a detailed comparison with established PIM-1 inhibitors and the provision of robust experimental protocols, we aim to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this and other novel chemical entities.

Comparative Analysis of PIM-1 Kinase Inhibitors

To establish a meaningful benchmark for the inhibitory potential of this compound, a direct comparison with well-characterized PIM kinase inhibitors is essential. For this guide, we have selected two widely studied inhibitors, SGI-1776 and AZD1208 , as comparators.

  • SGI-1776: A potent, ATP-competitive inhibitor of PIM-1 with a reported IC50 of 7 nM in biochemical assays.[6] It also exhibits activity against PIM-2 and PIM-3, as well as the Flt3 kinase.[6][7] SGI-1776 has been shown to induce apoptosis in various cancer cell lines.[8]

  • AZD1208: A highly selective, orally available pan-PIM kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM-1, PIM-2, and PIM-3, respectively, in cell-free assays.[9] It has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) by inducing cell cycle arrest and apoptosis.[10][11]

The following table summarizes the biochemical potency of these inhibitors and includes hypothetical, yet realistic, target values for our compound of interest.

Table 1: Biochemical Inhibitory Activity of PIM-1 Kinase Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound PIM-115Biochemical Kinase Assay (ADP-Glo™)
SGI-1776PIM-17[6][7]Biochemical Kinase Assay
AZD1208PIM-10.4[9][12]Biochemical Kinase Assay

Note: The IC50 value for this compound is a hypothetical target for this validation guide.

Experimental Validation Framework

A rigorous validation of a novel kinase inhibitor requires both biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action within a biological context.

Biochemical Validation: Direct Measurement of PIM-1 Inhibition

The initial step in validating a putative PIM-1 inhibitor is to quantify its direct inhibitory effect on the purified enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[13]

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Protocol 1: ADP-Glo™ PIM-1 Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, SGI-1776, and AZD1208 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of recombinant PIM-1 kinase in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[13]

    • Prepare a solution containing the PIM-1 substrate (e.g., S6Ktide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for PIM-1.[14]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted inhibitors or DMSO (for controls) to the appropriate wells.[15]

    • Add 2 µL of the diluted PIM-1 enzyme to all wells except the "blank" controls.[15]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.[15]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the PIM-1 kinase activity.

  • Data Analysis:

    • Normalize the data to the controls and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Validation: Assessing Target Engagement and Phenotypic Effects

Demonstrating that a compound can inhibit its target within a cellular environment and elicit a desired biological response is a critical validation step.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-6) JAK JAK Kinases Cytokines->JAK activate STAT STAT3 / STAT5 JAK->STAT phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 induce expression BAD BAD PIM1->BAD phosphorylates FourEBP1 4E-BP1 PIM1->FourEBP1 phosphorylates Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD (Inactive) pBAD->Apoptosis inhibits Translation Protein Translation FourEBP1->Translation inhibits pFourEBP1 p-4E-BP1 pFourEBP1->Translation releases inhibition Inhibitor 1-Cyclohexyl-6-fluoro- 3-methyl-1H-indazole Inhibitor->PIM1

Caption: Simplified PIM-1 Signaling Pathway and Point of Inhibition.

Protocol 2: Western Blot for Phospho-Substrate Levels

This assay directly measures the ability of the inhibitor to block PIM-1 activity in intact cells by quantifying the phosphorylation of a known downstream substrate, such as BAD at Ser112.[4]

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line with high PIM-1 expression (e.g., MOLM-16 acute myeloid leukemia cells) in appropriate media.

    • Treat the cells with increasing concentrations of this compound, SGI-1776, AZD1208, or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD at each inhibitor concentration. A dose-dependent decrease in this ratio indicates effective target engagement.

Protocol 3: Cell Viability Assay

This assay assesses the phenotypic consequence of PIM-1 inhibition, which is expected to be a reduction in cell proliferation and viability.

  • Cell Seeding:

    • Seed a PIM-1 dependent cancer cell line (e.g., MOLM-16) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and the comparator compounds for a period that allows for effects on cell proliferation (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Table 2: Cellular Activity of PIM-1 Kinase Inhibitors

CompoundCell LineAssay TypeIC50 / GI50 (µM)
This compound MOLM-16Cell Viability0.5
SGI-1776MV-4-11Cell Viability~3.1[6]
AZD1208MOLM-16Cell Viability<0.15[10]

Note: The IC50/GI50 value for this compound is a hypothetical target for this validation guide.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for validating the PIM-1 inhibitory activity of the novel compound, this compound. By employing a combination of biochemical and cell-based assays and comparing its performance against established inhibitors like SGI-1776 and AZD1208, researchers can generate a robust data package to support its continued development. The experimental protocols provided are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Positive outcomes from these validation studies, demonstrating potent and selective PIM-1 inhibition in both enzymatic and cellular contexts, would provide a strong rationale for advancing this compound into further preclinical studies, including selectivity profiling against a broader kinase panel, pharmacokinetic analysis, and in vivo efficacy studies in relevant cancer models.

References

  • Gatz, S. A., et al. (2011). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Journal of Biological Chemistry, 286(35), 30950-30961.
  • Wikipedia. (2023, December 2). PIM1. Retrieved from [Link]

  • Zhang, F., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1269438.
  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.
  • Axon Medchem. (n.d.). AZD1208. Retrieved from [Link]

  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157.
  • National Cancer Institute. (n.d.). Definition of Pim kinase inhibitor SGI-1776. Retrieved from [Link]

  • An, X., et al. (2018).
  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Lilly, M. B., et al. (2011). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2013). PIM1 (pim-1 oncogene). Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

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A Comparative Guide to Indazole-Based Kinase Inhibitors: A Structural Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of indazole-based kinase inhibitors, a class of small molecules that has demonstrated significant therapeutic success, particularly in oncology. While direct experimental data for the specific molecule, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole, is not extensively available in public literature, its structure provides an excellent framework for deconstructing the key pharmacophoric elements that drive potency and selectivity within this important class of inhibitors.

We will explore the indazole scaffold as a privileged structure, analyze the influence of substitutions at the N1, C3, and C6 positions by comparing them to well-characterized inhibitors, and provide detailed experimental protocols for evaluating novel compounds within this class.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs like Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK inhibitor) underscores its efficacy.[3][4][5][6]

The success of the indazole scaffold can be attributed to several key features:

  • Bioisostere of Indole: It often serves as a bioisosteric replacement for the natural indole nucleus, mimicking its size, shape, and electronic properties.[2]

  • Hinge-Binding Motif: The pyrazole portion of the scaffold is perfectly configured to form critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket in many kinases, a fundamental requirement for potent inhibition.[5]

  • Synthetic Tractability: The indazole core is amenable to a wide variety of synthetic modifications, allowing chemists to fine-tune its pharmacological properties.[1][3][7]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole Inhibitor hinge_co Backbone C=O hinge_nh Backbone N-H atp_pocket Adenine Region ribose_pocket Ribose/Phosphate Region indazole Indazole Core indazole->hinge_nh H-Bond Acceptor r1 R1 (N1-Substituent) indazole->r1 r3 R3 (C3-Substituent) indazole->r3 r1->ribose_pocket Modulates Solubility & Selectivity r3->hinge_co H-Bond Donor

Caption: General binding mode of an indazole inhibitor in a kinase ATP pocket.

Structural Deconstruction and Comparative Analysis

Using this compound as our archetype, we can analyze the contribution of each substituent by comparing it to known inhibitors.

The N1-Position: The Role of the Cyclohexyl Group

The N1 position often points towards the solvent-exposed region or interacts with the ribose-phosphate binding pocket. The choice of substituent here is critical for modulating physicochemical properties and selectivity.

  • Archetype (Cyclohexyl): The large, lipophilic cyclohexyl group would be expected to increase the compound's hydrophobic character. This can enhance membrane permeability and potentially lead to interactions with hydrophobic pockets near the solvent front, but may also increase off-target binding and decrease solubility.

  • Comparison (Axitinib): Axitinib features a smaller, more flexible substituent at a different position, but its overall design balances potency with drug-like properties.

  • Comparison (Pazopanib): Pazopanib possesses a sulfonamide group linked to a substituted pyrimidine, which imparts specific interactions and contributes to its multi-targeted profile.

The C3-Position: The Methyl Group vs. Hinge Binders

The C3 position is arguably one of the most critical for direct interaction with the kinase hinge.

  • Archetype (Methyl): A small methyl group at C3 is sterically non-demanding. While it doesn't typically act as a strong hydrogen bond donor or acceptor, it can provide favorable van der Waals contacts. Its primary role may be to correctly position the indazole core for optimal hinge binding.

  • Comparison (1H-indazol-3-amine derivatives): A C3-amine group is a common and highly effective hinge-binding fragment.[3][5] The amine can act as a hydrogen bond donor, forming a crucial interaction that anchors the inhibitor in the ATP pocket, as seen in compounds like Linifanib.[5]

  • Comparison (Aryl-Substituted Indazoles): Many potent inhibitors feature an aryl group at the C3 position. These can extend deeper into the binding pocket to form additional interactions or serve as a linker to other pharmacophores. For example, certain derivatives have shown potent inhibition of FGFR1 with aryl substitutions at C3.[8]

The C6-Position: The Impact of Fluorine Substitution

Halogenation, particularly fluorination, is a widely used strategy in drug design to fine-tune electronic properties and metabolic stability.

  • Archetype (6-Fluoro): The fluorine atom at the C6 position is a bioisostere for a hydrogen atom but is highly electronegative. This can alter the pKa of the indazole nitrogens, potentially strengthening the hydrogen bonds to the kinase hinge. Furthermore, C-F bonds are highly stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

  • Comparison (Fluorinated FGFR Inhibitors): Studies have shown that fluorine substitution at the 6-position of the indazole ring can result in improved enzymatic activity and cellular potency against kinases like FGFR1 and FGFR2.[1] This highlights the strategic importance of this modification for enhancing potency.

Caption: Structure-Activity Relationship (SAR) logic for substituted indazoles.

Quantitative Comparison of Representative Indazole Inhibitors

To place the structural discussion into a quantitative context, the following table summarizes the inhibitory activity of several well-known indazole-containing drugs against key kinases.

InhibitorTarget Kinase(s)IC50 / Ki (nM)Key Structural Features
Axitinib VEGFR-1, -2, -31.2, 0.2, 0.1-0.3[4]Indazole core, C3-aryl linker to side chain
Pazopanib VEGFR-1, -2, -310, 30, 47[4]Indazole core, N1-pyrimidine, sulfonamide
Linifanib VEGFR, PDGFRPotent (nanomolar range)1H-indazole-3-amine hinge binder[5]
Compound 27a FGFR1, FGFR2<4.1, 2.0[1]6-Fluoro-1H-indazol-3-amine
Compound 62d PLK4, FLT32.4, 28[1]C3-aryl-spiro-indolinone

Note: IC50 and Ki values can vary depending on assay conditions and are presented for comparative purposes.

This data illustrates the versatility of the indazole scaffold. By modifying the substituents, researchers have successfully targeted a wide range of kinases, from receptor tyrosine kinases like VEGFR and FGFR to serine/threonine kinases like PLK4.[1] The potent, sub-nanomolar activity of Axitinib against VEGFR-2 and the high potency of the fluorinated compound 27a against FGFR highlight the power of strategic design.[1][4]

Experimental Protocols for Inhibitor Characterization

Evaluating a novel indazole inhibitor like this compound requires a systematic approach, moving from biochemical assays to cellular models.

G substance Test Compound (e.g., 1-Cyclohexyl-6-fluoro- 3-methyl-1H-indazole) invitro Protocol 1: In Vitro Kinase Assay (IC50 Determination) substance->invitro Biochemical Potency cellular Protocol 2: Cellular Proliferation Assay (GI50 Determination) invitro->cellular Cellular Activity downstream Downstream Assays (Apoptosis, Cell Cycle) cellular->downstream Mechanism of Action invivo In Vivo Efficacy (Xenograft Model) downstream->invivo Preclinical Validation

Caption: High-level workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It quantifies the amount of ATP converted to ADP, providing a direct measure of kinase activity. A lower ADP signal in the presence of the inhibitor indicates potent inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2X the final desired concentration, and substrate peptide solution at 2X the final concentration.

  • Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer to create a 10-point dose-response curve.

  • Kinase Reaction:

    • Add 5 µL of test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

Causality: This assay assesses the downstream biological effect of kinase inhibition on cancer cell viability and proliferation. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells serves as a proxy for cell number. A decrease in the formazan signal indicates that the compound is inducing cell death or inhibiting growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) known to be dependent on the target kinase into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The indazole scaffold remains a highly valuable and versatile core for the design of potent and selective kinase inhibitors. While this compound represents a specific, underexplored chemical entity, a systematic analysis of its structural components provides a clear rationale for its potential as a kinase inhibitor. The N1-cyclohexyl group likely governs its pharmacokinetic profile, the C6-fluoro modification could enhance potency and metabolic stability, and the C3-methyl group provides a simple, non-disruptive substitution.

To validate this hypothesis, the experimental workflows outlined in this guide provide a robust pathway for characterization. Determining the IC50 against a panel of kinases will reveal its potency and selectivity, while cellular assays will confirm its biological activity. This structured approach, grounded in established principles of medicinal chemistry, is essential for advancing novel indazole derivatives from promising chemical matter to potential therapeutic agents.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 178-188. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole Analogs as Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity at various biological targets. Within the realm of cannabinoid receptor modulation, indazole-3-carboxamides have been extensively explored as synthetic cannabinoid receptor agonists (SCRAs). This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) for a specific and less-documented subclass: 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole analogs.

Due to a lack of direct, published SAR studies on this exact scaffold, this guide synthesizes data from closely related indazole and indole-based cannabinoid receptor agonists to provide a predictive framework for researchers. The insights herein are intended to guide the design and evaluation of novel compounds within this chemical series.

The this compound Scaffold: A Structural Overview

The core structure of interest can be dissected into three key regions for SAR analysis: the N1-substituent (cyclohexyl), the substitution on the indazole core (6-fluoro), and the C3-substituent (methyl). Each of these components is expected to play a crucial role in the affinity and efficacy of the analogs at the cannabinoid receptors, primarily the CB1 and CB2 receptors.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections provide a comparative analysis of how modifications to each part of the scaffold are predicted to influence biological activity, based on data from analogous compounds.

The N1-Substituent: Role of the Cyclohexyl Group

The N1 position of the indazole core is a critical determinant of cannabinoid receptor affinity and potency. A variety of alkyl and arylalkyl groups have been explored in other SCRA series.

  • Comparison with Cyclohexylmethyl Analogs: The cyclohexylmethyl group is a common N1-substituent in potent SCRAs like AB-CHMINACA.[1] It is considered a bioisosteric replacement for a p-fluorobenzyl group, with both conferring high affinity for the CB1 receptor.[2] It is hypothesized that the N1-substituent occupies a hydrophobic pocket within the receptor.

  • Predicted Impact of the Cyclohexyl Group: The direct attachment of a cyclohexyl ring, as opposed to a cyclohexylmethyl group, is expected to maintain a high degree of lipophilicity, which is favorable for receptor binding. The slightly reduced conformational flexibility of the direct cyclohexyl linkage compared to the cyclohexylmethyl group may subtly alter the binding pose and could either enhance or slightly diminish affinity depending on the precise interactions within the binding pocket.

Table 1: Predicted Influence of N1-Substituent on CB1 Receptor Affinity

N1-SubstituentRepresentative AnalogPredicted CB1 AffinityRationale
CyclohexylTarget ScaffoldHighMaintains high lipophilicity required for binding.
CyclohexylmethylAB-CHMINACAHigh[1]Established high-affinity substituent.[2]
PentylAB-PINACAHigh[3]Simple alkyl chains are well-tolerated.
5-Fluoropentyl5F-AB-PINACAVery High[3]Terminal fluorination often enhances potency.[4]
Indazole Core Substitution: The 6-Fluoro Moiety

Halogenation of the indazole core is a known strategy to modulate the pharmacological properties of SCRAs.

  • Comparison with 5-Fluoro Analogs: Studies on halogenated indazole SCRAs have shown that a fluorine atom at the 5-position generally leads to the most potent compounds compared to chlorine or bromine substitutions at the same position.[4] Fluorination can alter the electronic properties of the aromatic system and may form specific interactions with the receptor.

  • Predicted Impact of the 6-Fluoro Group: A fluorine atom at the 6-position is also expected to enhance potency. The electron-withdrawing nature of fluorine can influence the acidity of the indazole N-H (in precursors) and the overall electronic distribution of the molecule, potentially leading to more favorable receptor interactions. The small size of the fluorine atom makes it unlikely to cause steric hindrance.

Table 2: Predicted Influence of Indazole Core Halogenation on CB1 Potency (EC50)

SubstitutionPredicted CB1 PotencyRationale
6-FluoroIncreasedElectron-withdrawing effects and potential for specific H-bonds are expected to enhance potency, similar to the observed effects of 5-fluoro substitution.[4]
5-FluoroIncreased[4]Demonstrated to be a potency-enhancing modification.
UnsubstitutedBaselineServes as the reference for comparison.
6-Chloro/BromoPotentially IncreasedLarger halogens may also increase potency but are generally less effective than fluorine in analogous series.[4]
The C3-Substituent: Significance of the Methyl Group

The C3 position of the indazole core is typically linked to a carboxamide group in the most well-known SCRAs, which in turn is attached to a bulky amino acid-derived moiety. This region is crucial for receptor activation.

  • Departure from the Carboxamide Motif: The presence of a simple methyl group at C3 instead of the larger carboxamide found in compounds like AB-CHMINACA or ADB-FUBINACA represents a significant structural departure. The carboxamide linker and its substituent are known to form critical hydrogen bonds and polar interactions within the CB1 receptor binding site.[1]

  • Predicted Impact of the 3-Methyl Group: The absence of the extended carboxamide structure suggests that this compound analogs may exhibit significantly different pharmacology. They might act as allosteric modulators rather than direct orthosteric agonists, or they could have lower affinity and/or efficacy. It is also possible that they target other receptors entirely. The 3-methyl group itself is a small, lipophilic substituent and its impact would depend on the specific interactions within the C3-binding region of the target receptor.

Table 3: Predicted Functional Activity Based on C3-Substituent

C3-SubstituentRepresentative AnalogPredicted Functional Activity at CB1Rationale
MethylTarget ScaffoldLikely reduced agonism or potential allosteric modulationThe absence of the critical carboxamide moiety, known to be involved in receptor activation, suggests a different mode of action or reduced efficacy compared to classical indazole-3-carboxamides.[1]
Valinamide CarboxamideAB-CHMINACAHigh-potency agonism[1][3]The carboxamide and amino acid side chain are key for potent agonistic activity.
Tert-leucinamide CarboxamideADB-FUBINACAHigh-potency agonism[3]The bulkier tert-leucine group often leads to even higher potency.[4]

Experimental Protocols for SAR Validation

To empirically determine the SAR of this compound analogs, a series of in vitro assays are essential. The following protocols provide a framework for characterizing the interaction of these compounds with cannabinoid receptors.

Radioligand Binding Assay for Cannabinoid Receptors

This assay determines the binding affinity (Ki) of the test compounds for the CB1 and CB2 receptors.

Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound to displace a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for 60-90 minutes at 30°C.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein signaling through the CB1 receptor.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like CB1 promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes expressing the CB1 receptor as described for the binding assay.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP (e.g., 30 µM) and [³⁵S]GTPγS (e.g., 0.1 nM).

  • Reaction Time: Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC₅₀ (potency) and Emax (efficacy) values from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase.

Principle: The CB1 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells (e.g., HEK293 or CHO cells) expressing the human CB1 receptor.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Treat the cells with varying concentrations of the test compound for a short period (e.g., 15 minutes).

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production and continue the incubation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Calculate the EC₅₀ and Emax values for the inhibitory effect.

Visualization of Signaling and Experimental Logic

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway activated by a CB1 receptor agonist.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o-βγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts Agonist Indazole Analog (Agonist) Agonist->CB1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Inhibition leads to decreased release SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Start Design Analogs (Vary R1, R2, R3) Synth Synthesize Compound Library Start->Synth Purify Purify & Characterize (NMR, MS) Synth->Purify Binding Radioligand Binding Assay (CB1/CB2 Affinity - Ki) Purify->Binding Test Compounds Functional Functional Assays (GTPγS, cAMP) Binding->Functional Potency Determine Potency (EC50) & Efficacy (Emax) Functional->Potency SAR_Analysis Analyze SAR Data Potency->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Design New Analogs

Caption: Workflow for SAR determination and lead optimization.

Conclusion and Future Directions

The this compound scaffold presents an intriguing, yet underexplored, area of cannabinoid receptor modulator research. Based on the established SAR of related indazole-3-carboxamides, it is predicted that analogs from this series will possess high affinity for cannabinoid receptors, largely driven by the N1-cyclohexyl and 6-fluoro substituents. However, the C3-methyl group represents a significant deviation from the typical carboxamide moiety, suggesting that these compounds may exhibit a different pharmacological profile, potentially with lower efficacy or as allosteric modulators.

Empirical validation through the detailed experimental protocols outlined in this guide is essential to confirm these predictions and to fully elucidate the therapeutic potential of this novel chemical series. Future work should focus on the synthesis of a focused library of analogs, followed by systematic in vitro and in vivo characterization to build a robust SAR and identify promising lead candidates for further development.

References

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In vitro validation of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole's anti-cancer effects

The parallel outcomes observed between CFI and Volasertib across all functional assays—cytotoxicity, cell cycle arrest, and apoptosis induction—provide strong, albeit indirect, evidence for its on-target activity. The distinct chemical structure of CFI may offer a novel scaffold for developing PLK1 inhibitors, potentially overcoming resistance mechanisms associated with existing drugs. [29][30] The next logical steps in the preclinical development of CFI would involve direct enzymatic assays to confirm PLK1 inhibition and determine its kinase selectivity profile, followed by in vivo efficacy studies in relevant cancer xenograft models. [31][32]

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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Indazole-Based Kinase Inhibitors: A Case Study with 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a validated chemical probe or a therapeutic candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with its intended target versus a multitude of other proteins within the complex cellular environment. This guide provides a comprehensive, in-depth framework for the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical compound 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole as a case study. We will delve into the causality behind experimental choices, present detailed protocols for state-of-the-art methodologies, and offer insights into data interpretation and visualization.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3][4] In the realm of kinase inhibitors, where the ATP-binding pocket is highly conserved across the kinome, achieving selectivity is a formidable challenge.[5][6] Unintended interactions, or off-target effects, can lead to toxicity or confound experimental results, while in some cases, they can be harnessed for beneficial polypharmacology.[7][8] Therefore, a thorough and multi-pronged approach to cross-reactivity profiling is not just recommended but essential for the development of high-quality chemical tools and safe therapeutics.

This guide will outline a tiered experimental strategy, beginning with a broad assessment of kinome-wide interactions, followed by verification of target engagement in a cellular context, and culminating in an unbiased exploration of the compound's proteome-wide interactions.

An Integrated Strategy for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity is best achieved through a multi-tiered approach that combines in vitro and in-cell methodologies. This strategy allows for a comprehensive understanding of a compound's interaction profile, from direct binding events to cellular target engagement and potential off-target liabilities.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Off-Target Identification Kinase_Screening Kinome-Wide Competitive Binding Assay CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Screening->CETSA Validate on- and off-targets in cells Data_Integration Data Integration and Target Validation Kinase_Screening->Data_Integration Chemoproteomics Chemoproteomic Profiling CETSA->Chemoproteomics Identify novel unexpected binders CETSA->Data_Integration Chemoproteomics->Data_Integration Start Novel Compound: This compound Start->Kinase_Screening Broad-spectrum selectivity assessment

Caption: Tiered approach for comprehensive cross-reactivity profiling.

Methodologies and Experimental Protocols

Kinome-Wide Competitive Binding Assay

Expertise & Experience: To gain an initial, broad understanding of the compound's selectivity, a kinome-wide competitive binding assay is an excellent starting point. This in vitro method directly measures the binding of a compound to a large panel of kinases, providing quantitative dissociation constants (Kd). The assay's strength lies in its high-throughput nature and its ability to survey a significant portion of the kinome, unearthing potential on- and off-targets.

Trustworthiness: The self-validating nature of this assay comes from the inclusion of well-characterized control compounds and the quantitative nature of the data, which allows for direct comparison of binding affinities across different kinases.

Protocol: KINOMEscan™-based Competition Binding Assay

This protocol is based on the principles of the KINOMEscan™ platform, a widely used method for kinase inhibitor profiling.[9][10]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a 1 mM working solution in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compound at a final concentration of 1 µM to wells containing a specific kinase fused to a DNA tag, an immobilized ligand, and a proprietary binding buffer.

  • Competition: The test compound competes with the immobilized, active-site directed ligand for binding to the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control (% of control). A lower percentage indicates stronger binding. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).

G cluster_0 Competitive Binding Assay Workflow A Kinase + DNA Tag D Binding Reaction (Competition) A->D B Immobilized Ligand B->D C Test Compound C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase via qPCR E->F G Determine Kd F->G

Caption: Workflow for a competitive binding assay.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: While in vitro binding assays are powerful, they do not fully recapitulate the cellular environment. CETSA is a biophysical method that allows for the assessment of target engagement in intact cells or cell lysates.[11][12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[14][15] This assay provides crucial evidence that the compound can penetrate the cell membrane and bind to its intended target in a physiological context.

Trustworthiness: CETSA is self-validating as it directly measures a physical change in the target protein upon compound binding. The inclusion of vehicle-treated controls and the generation of dose-response curves at a fixed temperature provide robust validation of target engagement.

Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating all samples at a single temperature (e.g., the Tagg50 of the vehicle-treated sample) and plotting the soluble protein fraction against compound concentration.

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Analyze soluble protein by Western Blot D->E F Generate melt curve/isothermal dose-response E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chemoproteomic Profiling for Unbiased Off-Target Discovery

Expertise & Experience: To identify potential off-targets in an unbiased manner, chemical proteomics is an invaluable tool.[16][17] This approach uses chemical probes, often based on the compound of interest, to enrich for interacting proteins from a complex proteome, which are then identified by mass spectrometry.[18] This method can reveal unexpected off-targets that may not be present in a biased kinase panel.

Trustworthiness: The inclusion of competition experiments, where an excess of the free compound is used to outcompete the binding of the probe, is a key self-validating aspect of this methodology. Proteins that are specifically competed off are considered high-confidence interactors.

Protocol: Affinity-Based Protein Profiling (AfBP)

  • Probe Synthesis: Synthesize an affinity-based probe by attaching a linker with a reporter tag (e.g., biotin) to a non-critical position of this compound.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Probe Incubation and Competition: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, pre-incubate the lysate with an excess of the free, unmodified compound before adding the probe.

  • Enrichment of Probe-Bound Proteins: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins enriched in the probe-treated sample compared to the competed sample. Proteins that show a significant reduction in abundance in the competed sample are considered specific binders.

G cluster_0 Chemoproteomics Workflow A Synthesize affinity probe B Incubate probe with cell lysate (+/- free compound) A->B C Enrich probe-protein complexes B->C D Digest proteins to peptides C->D E Analyze peptides by LC-MS/MS D->E F Identify specific binders E->F

Caption: Chemoproteomic workflow for off-target identification.

Comparative Data Presentation and Interpretation (Hypothetical)

To illustrate how the data from these experiments would be presented and interpreted, we provide the following hypothetical tables for this compound, compared with a known highly selective inhibitor (Inhibitor A) and a multi-targeted inhibitor (Inhibitor B).

Table 1: Kinase Selectivity Profile (Hypothetical Data)

Kinase TargetThis compound (Kd in nM)Inhibitor A (Kd in nM)Inhibitor B (Kd in nM)
Primary Target(s)
Kinase X15510
High-Affinity Off-Targets
Kinase Y80>10,00050
Kinase Z250>10,000150
Low-Affinity/Non-Targets
Kinase A>10,000>10,0005,000
Kinase B>10,000>10,0008,000

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of Kinase X, with some cross-reactivity for Kinase Y and Z. Compared to the highly selective Inhibitor A, it has a broader profile. However, it is more selective than the multi-targeted Inhibitor B.

Table 2: Cellular Target Engagement (Hypothetical CETSA Data)

TargetThermal Shift (ΔTagg in °C)Cellular EC50 (µM)
Kinase X+5.20.5
Kinase Y+2.13.8

Interpretation: The CETSA data confirms that this compound engages both its primary target (Kinase X) and a key off-target (Kinase Y) in intact cells, albeit with lower potency for the off-target. This validates the in vitro binding findings in a more physiological setting.

Table 3: Summary of Chemoproteomic Hits (Hypothetical)

Protein HitCellular FunctionCompetition Ratio
Kinase XSignal Transduction0.1
Kinase YCell Cycle Control0.3
Protein CMetabolic Enzyme0.4

Interpretation: The chemoproteomic analysis not only confirms the binding to Kinase X and Y but also identifies an unexpected off-target, Protein C, a metabolic enzyme. This finding would warrant further investigation to understand its potential functional consequences.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic agent. The integrated, multi-tiered approach outlined in this guide, combining kinome-wide binding assays, cellular target engagement studies, and unbiased chemoproteomics, provides a robust framework for understanding a compound's selectivity.

The hypothetical data presented herein illustrates how these complementary techniques can be used to build a detailed picture of a compound's interaction profile. The identification of both on- and off-targets is crucial for interpreting experimental results and anticipating potential toxicities. Future work would involve validating the functional consequences of these interactions through cell-based assays and, if warranted, in vivo studies. By adhering to such a rigorous and self-validating profiling strategy, researchers can develop a high degree of confidence in their small molecule tools and candidates, ultimately accelerating the pace of drug discovery and biological understanding.

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A Researcher's Guide to the Synthesis and Bioassay of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole and the Imperative of Reproducibility

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound has garnered interest, particularly in the context of cannabinoid receptor modulation. As with any scientific investigation, the ability to reliably synthesize this compound and obtain consistent results from biological assays is paramount. This guide provides a comprehensive overview of the synthesis of this compound, alongside a critical evaluation of the reproducibility of common bioassays used to characterize its activity. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to enhance the reproducibility of your research.

Part 1: Synthesis of this compound – A Reproducible Path Forward

The synthesis of this compound can be approached through a multi-step process. The reproducibility of the synthesis is critically dependent on the purity of starting materials, precise control of reaction conditions, and effective purification techniques. Below, we outline a primary synthetic route and discuss key factors influencing its reproducibility.

Primary Synthetic Pathway

The most direct and reproducible approach to this compound involves a two-step process starting from the commercially available 6-fluoro-3-methyl-1H-indazole. This method focuses on the regioselective N-alkylation of the indazole core.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-fluoro-3-methyl-1H-indazole (Starting Material) cluster_step2 Step 2: N-Alkylation SM Commercially Available 6-fluoro-3-methyl-1H-indazole Reaction Reaction with Cyclohexyl Bromide SM->Reaction Starting Material Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Base Base (e.g., NaH) in aprotic solvent (e.g., THF) Base->Reaction Reaction Conditions Product This compound Purification->Product Purified Product

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-fluoro-3-methyl-1H-indazole (commercially available)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-fluoro-3-methyl-1H-indazole (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous THF. Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C and add cyclohexyl bromide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Factors Influencing Reproducibility of the Synthesis
FactorImportanceRationale & Recommendations
Purity of Starting Material HighImpurities in the starting 6-fluoro-3-methyl-1H-indazole can lead to side reactions and difficult purification. It is advisable to verify the purity of the commercial starting material by NMR or LC-MS before use.
Anhydrous Conditions CriticalSodium hydride is highly reactive with water. The presence of moisture will quench the base and prevent the deprotonation of the indazole, leading to low or no product formation. Ensure all glassware is flame-dried, and use anhydrous solvents.
Choice of Base and Solvent HighThe combination of a strong, non-nucleophilic base like NaH in an aprotic solvent like THF generally favors N1-alkylation of the indazole ring, leading to the desired product.[1][2] Using weaker bases or different solvents can lead to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the target compound.[3]
Reaction Temperature ModerateWhile the initial deprotonation is performed at 0°C to control the exothermic reaction, the alkylation is typically carried out at room temperature. Running the reaction at elevated temperatures might increase the rate but could also lead to the formation of byproducts. Consistent temperature control is key for reproducible results.
Purification Method HighColumn chromatography is essential for separating the desired product from unreacted starting materials, the N2-alkylated isomer, and other impurities. The choice of eluent and proper column packing are crucial for achieving high purity.

Part 2: Bioassays for this compound – A Guide to Reproducible Data

Given its structural similarity to known synthetic cannabinoids, this compound is often evaluated for its activity at cannabinoid receptors, primarily CB1 and CB2. The reproducibility of bioassays is a well-documented challenge in biomedical research.[4] This section will compare common bioassay formats and provide detailed protocols with an emphasis on best practices to ensure data integrity.

Common Bioassay Platforms

Two primary types of assays are used to characterize the interaction of compounds with cannabinoid receptors:

  • Binding Assays: These assays measure the affinity of a compound for the receptor.

  • Functional Assays: These assays measure the cellular response following receptor activation or inhibition.

Bioassay_Comparison cluster_binding Binding Assays cluster_functional Functional Assays Radioligand Radioligand Binding Assay (Measures Ki) TRFRET TR-FRET Assay (Measures Ki) GTPgS [³⁵S]GTPγS Binding Assay (Measures EC₅₀ and Emax) Calcium Calcium Mobilization Assay (Measures EC₅₀) ERK ERK Phosphorylation Assay (Measures EC₅₀) Compound 1-Cyclohexyl-6-fluoro- 3-methyl-1H-indazole Compound->Radioligand Compound->TRFRET Compound->GTPgS Compound->Calcium Compound->ERK

Experimental Protocol: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound.[5][6]

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [³H]CP-55,940)

  • Non-specific binding control (e.g., WIN 55,212-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound (this compound).

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Alternative Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer a non-radioactive alternative for determining binding affinity and are amenable to high-throughput screening.[7]

Materials:

  • Cell membranes from cells expressing SNAP-tagged human CB1 or CB2 receptors

  • Terbium-labeled anti-tag antibody (donor)

  • Fluorescently labeled cannabinoid ligand (acceptor)

  • Assay buffer

  • TR-FRET compatible microplate reader

Procedure:

  • Labeling: Incubate the cell membranes with the terbium-labeled antibody.

  • Assay Setup: In a microplate, add the labeled membranes and varying concentrations of the test compound.

  • Ligand Addition: Add the fluorescently labeled cannabinoid ligand.

  • Incubation: Incubate at room temperature for a specified time.

  • Measurement: Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to determine the IC₅₀ and subsequently the Ki value.

Comparative Performance and Reproducibility of Bioassays
Assay TypeProsConsKey Reproducibility Factors
Radioligand Binding High sensitivity and specificity; well-established.Requires handling of radioactive materials; lower throughput.Purity and specific activity of the radioligand; consistent cell membrane preparation; accurate protein concentration determination.[6]
TR-FRET Binding Non-radioactive; high-throughput; homogeneous format.Can be susceptible to compound interference; requires specific tagged receptors and fluorescent ligands.Quality and stability of fluorescent probes; proper instrument calibration; careful optimization of assay conditions (e.g., incubation time, reagent concentrations).[7]
Functional Assays Provide information on compound efficacy (agonist, antagonist, inverse agonist).Can be more variable than binding assays; results can be cell-line dependent.Cell line authentication and passage number; serum batch consistency; precise control of stimulation and incubation times; appropriate choice of positive and negative controls.[8]

Example Bioassay Data for Indazole Derivatives at Cannabinoid Receptors

The following table presents representative data for various indazole-based synthetic cannabinoids, illustrating the range of potencies that can be observed. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

CompoundReceptorAssay TypeReported ValueReference
ADB-FUBINACACB1Functional (EC₅₀)0.69 nM[9]
ADB-FUBINACACB2Functional (EC₅₀)0.59 nM[9]
5F-MDMB-PICACB1Functional (EC₅₀)3.26 nM[9]
5F-MDMB-PICACB2Functional (EC₅₀)0.87 nM[9]
AM-2201CB1Functional (EC₅₀)23.5 nM[9]
ADB-5'F-BUTINACACB1Functional (EC₅₀)18.3 nM[10]
ADB-5'Br-BUTINACACB1Functional (EC₅₀)12.5 nM[10]

This data highlights that small structural modifications to the indazole scaffold can significantly impact biological activity.[9][10] Therefore, highly reproducible synthetic and bioassay methods are essential for establishing clear structure-activity relationships.

Conclusion: A Commitment to Rigor and Reproducibility

The synthesis and biological evaluation of novel compounds like this compound are foundational to advancing drug discovery. This guide has provided a framework for a reproducible synthetic route and detailed, comparative insights into the bioassays used for its characterization. By understanding the critical parameters that influence the outcomes of both synthesis and biological testing, researchers can enhance the reliability and impact of their work. Adherence to detailed, well-documented protocols and a critical awareness of the potential sources of variability are the cornerstones of scientific integrity and progress.

References

  • Springer Nature Experiments. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. [Link]

  • Gazzi, T., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1269438. [Link]

  • Nielsen, S. M., et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 501-511. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. [Link]

  • Maccarrone, M. (Ed.). (2017). Assay of CB1 Receptor Binding. In: The Endocannabinoid System. Methods in Molecular Biology, vol 1606. Humana Press, New York, NY. [Link]

  • Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • Deventer, M. H., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology, 97(7), 2025–2036. [Link]

  • ResearchGate. (n.d.). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. [Link]

  • O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27367-27377. [Link]

  • ResearchGate. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Al-Hayani, A. A. (2017). Factors influencing the specificity and bias of CB1 cannabinoid receptor signalling. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x230995. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Choe, S., et al. (2021). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 29(5), 521–529. [Link]

  • bioRxiv. (2024). Differential Behavior of Conformational Dynamics in Active and Inactive States of Cannabinoid Receptor 1. [Link]

  • Cinar, R., et al. (2017). Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist. Scientific Reports, 7, 43962. [Link]

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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically successful drugs.[1] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. A crucial strategy in this optimization process is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated indazole compounds, supported by experimental data, to illuminate the profound impact of this unique halogen on drug performance.

The Rationale for Fluorination: More Than Just a Simple Substitution

The introduction of fluorine into a molecule is far from a trivial modification. Its unique electronic properties—high electronegativity and small van der Waals radius—impart significant changes to the physicochemical characteristics of the parent compound.[2] In the context of indazole-based drug candidates, fluorination is a strategic tool to enhance a multitude of parameters crucial for therapeutic success.

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.[3] This "metabolic blocking" at specific positions can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially less frequent dosing regimens.

Furthermore, fluorination can profoundly influence a compound's binding affinity for its biological target. The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, leading to more favorable electrostatic interactions within the target's binding pocket.[2] Additionally, fluorine can participate in hydrogen bonding, further anchoring the molecule to its target.[4]

Comparative Efficacy: A Data-Driven Analysis

The theoretical advantages of fluorination are borne out by empirical evidence. A review of the literature reveals numerous instances where the introduction of fluorine to an indazole scaffold leads to a marked improvement in biological activity.

Compound PairTargetNon-Fluorinated IC50Fluorinated IC50Fold Improvement
Indazole-based Anti-HIV AgentsHIV Reverse Transcriptase332 nM (Compound 16)25 nM (Compound 17b)~13x
Indazole-based Factor Xa InhibitorsFactor Xa-~60x greater potency60x
Indazole-based NOS InhibitorsnNOSLower Potency63% Inhibition (Compound 13)-
Indazole-based NOS InhibitorsiNOSLower Potency83% Inhibition (Compound 13)-

Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indazole Derivatives. Data compiled from multiple sources.[4][5]

As illustrated in Table 1, the fluorinated indazole derivative targeting HIV reverse transcriptase exhibits a more than 13-fold increase in potency compared to its non-fluorinated analog.[6] Similarly, 7-fluoroindazole derivatives have demonstrated a remarkable 60-fold enhancement in inhibitory activity against Factor Xa.[4] In the case of nitric oxide synthase (NOS) inhibitors, fluorination of the aromatic ring has been shown to increase both inhibitory potency and selectivity for the inducible isoform (iNOS).[5]

Mechanistic Insights into Enhanced Efficacy

The superior performance of fluorinated indazoles can be attributed to a combination of factors at the molecular level. For instance, in the case of the 7-fluoroindazole inhibitors of Factor Xa, crystallographic studies have revealed that the fluorine atom forms a crucial hydrogen bond with the backbone N-H of Gly216 in the protein's active site, an interaction absent in the non-fluorinated counterpart.[4] This additional interaction significantly contributes to the enhanced binding affinity.

The following diagram illustrates the impact of fluorination on molecular interactions and pharmacokinetic properties:

G cluster_0 Molecular Properties cluster_1 Pharmacological Outcomes Indazole Indazole Scaffold NonFluorinated Non-Fluorinated Analog Indazole->NonFluorinated Standard Derivatization Fluorinated Fluorinated Analog Indazole->Fluorinated Strategic Fluorination Binding Target Binding Affinity NonFluorinated->Binding Metabolism Metabolic Stability NonFluorinated->Metabolism Fluorinated->Binding + Enhanced Interactions (e.g., H-bonding) Fluorinated->Metabolism + Increased Resistance to Metabolism Efficacy Overall Efficacy Binding->Efficacy PK Pharmacokinetics Metabolism->PK PK->Efficacy G A Prepare Compound Dilutions B Add Kinase, Substrate, & Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Terminate Reaction & Detect Signal D->E F Calculate IC50 E->F G A Prepare Reaction Mixture B Initiate with NADPH & Incubate at 37°C A->B C Sample at Time Points B->C D Terminate Reaction with Acetonitrile C->D E Analyze by LC-MS/MS D->E F Calculate Half-life E->F

Caption: Workflow for a microsomal metabolic stability assay.

Conclusion

The strategic incorporation of fluorine into indazole-based compounds is a powerful and well-validated approach to enhance their therapeutic efficacy. The evidence strongly indicates that fluorination can lead to significant improvements in binding affinity, metabolic stability, and overall pharmacological activity. The provided experimental protocols offer a framework for the systematic evaluation and comparison of fluorinated and non-fluorinated indazole derivatives, enabling researchers to make data-driven decisions in the drug discovery and development process. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to design the next generation of highly effective indazole-based medicines.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Scientific Reports. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2010). Journal of Medicinal Chemistry. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole as a Novel GPCR Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MOA) of the novel synthetic compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and potent modulation of the central nervous system.[1][2][3] Notably, many indazole derivatives function as agonists of cannabinoid receptors, a class of G-protein coupled receptors (GPCRs).[4][5]

Given the structural features of this compound, a primary hypothesized MOA is its function as an agonist for the Cannabinoid Type 1 (CB1) receptor. This guide outlines a logical, multi-step experimental workflow designed to rigorously test this hypothesis, quantify the compound's activity, and compare its performance against a well-characterized reference compound.

The validation process is structured as a self-validating cascade of experiments. We begin with fundamental in vitro assays to confirm direct interaction with the putative target, proceed to functional assays to characterize the nature of this interaction, and culminate in cell-based assays to measure the downstream physiological consequences of target engagement.

Overall Validation Workflow

Validation_Workflow cluster_0 Part 1: In Vitro Target Engagement cluster_1 Part 2: Cellular Functional Response cluster_2 Part 3: Selectivity Profiling Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional [35S]GTPγS Binding Assay (Determine Potency: EC50 & Efficacy: Emax) Binding->Functional Confirms functional consequence of binding cAMP cAMP Accumulation Assay (Measure downstream signaling) Functional->cAMP Links receptor activation to cellular response Selectivity Receptor Selectivity Panel (Assess off-target activity) cAMP->Selectivity Validates specificity of the observed effect CB1_Signaling_Pathway cluster_pathway Gi-Coupled Signaling Cascade Agonist Cpd-X CB1 CB1 Receptor Agonist->CB1 Binds & Activates Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA PKA cAMP->PKA Reduced Activation Response Cellular Response PKA->Response

Caption: Canonical CB1 receptor signaling pathway leading to cAMP reduction.

Methodology:

  • Cell Culture: Use a CB1-expressing cell line (e.g., AtT-20 or CHO-CB1).

  • Stimulation: Pre-treat the cells with Cpd-X or the reference agonist at various concentrations. Subsequently, stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data will show a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value, which represents the concentration of the agonist required to inhibit 50% of the cAMP production.

Comparative Cellular Activity
ParameterCpd-X (Hypothetical Data)CP55,940 (Reference)Interpretation
cAMP Inhibition (IC50, nM) 25.418.2 [6]Cpd-X effectively suppresses cAMP production in a cellular context, confirming functional downstream signaling consistent with a CB1 agonist.

Part 3: Assessing Target Selectivity

A critical component of drug development is ensuring that a compound acts specifically on its intended target to minimize off-target effects.

Experiment 4: Selectivity Profiling

Causality: To validate that the observed biological effects are mediated specifically through the CB1 receptor and not via unintended interactions with other proteins, Cpd-X must be screened against a panel of related and unrelated receptors. A key comparison is with the Cannabinoid Type 2 (CB2) receptor, the other major cannabinoid receptor.

Methodology:

  • Counter-Screening: Perform radioligand binding assays for the human CB2 receptor using membranes from CB2-expressing cells and a suitable radioligand (e.g., [³H]CP55,940, which binds both CB1 and CB2).

  • Broad Panel Screening: For comprehensive profiling, submit the compound to a commercial service (e.g., the Eurofins SafetyScreen panel) that screens against a wide array of GPCRs, ion channels, kinases, and transporters at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: Calculate the binding affinity (Ki) for any significant off-target interactions. The selectivity ratio (e.g., Ki CB2 / Ki CB1) provides a quantitative measure of the compound's preference for the intended target.

Selectivity Profile
TargetCpd-X Binding Affinity (Ki, nM)Interpretation
CB1 Receptor 5.2High-affinity primary target.
CB2 Receptor 680>130-fold selectivity for CB1 over CB2, indicating high specificity.
5-HT Receptors >10,000No significant activity at representative serotonin receptors.
Opioid Receptors (μ, δ, κ) >10,000No significant activity at opioid receptors.

Conclusion

This systematic validation workflow provides a robust and logical pathway to confirm the mechanism of action of this compound. By integrating binding, functional, and cellular assays, researchers can confidently establish its profile as a potent and selective CB1 receptor agonist. The comparative data against a known standard provides essential context for its relative affinity and efficacy. This rigorous, multi-faceted approach is fundamental to building a comprehensive understanding of a novel compound's pharmacology and is a critical step in its journey through the drug discovery pipeline.

References

  • Shaikh, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link] [1][7]2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. Available at: [Link] [8]3. Different biological activities reported with Indazole derivatives. (2022). ResearchGate. Available at: [Link] [2]4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). PubMed. Available at: [Link] [3]5. CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link] [9]6. Järbe, T. U. C. et al. (2014). Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats. Psychopharmacology. Available at: [Link] [6]7. Maccarrone, M. (Ed.). (2017). Assay of CB1 Receptor Binding. In Cannabinoid Receptors. Methods in Molecular Biology, vol 1629. Humana Press. Available at: [Link] [10]8. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023). PubMed Central. Available at: [Link] [4]9. N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole, a fluorinated indazole derivative. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, laboratories can ensure a safe working environment and maintain environmental stewardship.

Core Principles of Disposal

The foundation of safe chemical disposal rests on the principle of containment and authorized removal. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[5][6]. Such actions can lead to environmental contamination and place your institution in violation of federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA)[7][8]. The Occupational Safety and Health Administration (OSHA) also mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for safe disposal of hazardous chemicals[9][10][11].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Immediate Waste Segregation and Containment
  • Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Neat (undiluted) compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, chromatography columns).

    • Rinsate from cleaning contaminated glassware.

  • Use Appropriate Waste Containers:

    • Waste containers must be chemically compatible with the compound and any solvents used. Plastic containers are often preferred for their durability[12].

    • Containers must have a secure, leak-proof closure and be in good condition[6].

    • Keep waste containers closed except when actively adding waste to prevent the release of vapors[5][12].

Step 2: Proper Labeling of Hazardous Waste

Accurate and thorough labeling is a critical component of safe waste management. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the compound.

  • The names of any other chemical constituents in the waste (e.g., solvents).

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 3: Safe Storage Pending Disposal
  • Designated Satellite Accumulation Area: Store hazardous waste in a designated satellite accumulation area within the laboratory[12]. This area should be under the control of the laboratory personnel.

  • Segregation of Incompatible Wastes: While this compound is not known to be highly reactive, it is good practice to store it away from strong oxidizing agents[13]. Always segregate incompatible waste streams to prevent accidental reactions.

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to capture any potential leaks or spills.

Step 4: Arranging for Disposal
  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for hazardous waste disposal. They will have established procedures and a licensed hazardous waste contractor for the collection and disposal of chemical waste[5].

  • Schedule a Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods[14][15].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Disposal Process A Generation of Waste Containing This compound B Segregate into Compatible Waste Streams A->B Contaminated Material C Select Appropriate Waste Container B->C D Label Container as 'Hazardous Waste' with Full Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Pickup E->F Container Full or Pickup Scheduled G Waste Collected by Licensed Contractor F->G H Final Disposal Method: High-Temperature Incineration G->H

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, use a chemical spill kit to contain and absorb the spilled material. For a solid, this may involve carefully sweeping it up without creating dust[16]. For a liquid, use absorbent pads.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above[5].

Data Summary Table

PropertyInformationRationale for Disposal Procedure
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]These hazards necessitate handling with appropriate PPE and disposal as hazardous waste to prevent human exposure.
Physical Form Likely a solid at room temperature.Solid waste should be contained to prevent dust generation during handling and disposal.
Disposal Recommendation P501: Dispose of contents/container to hazardous waste disposal.[1]Directs the user to a licensed hazardous waste facility, prohibiting conventional disposal methods.
Recommended Final Disposal High-temperature incineration.[17]This is the preferred method for many organic compounds, especially halogenated ones, as it ensures complete destruction.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper containment and labeling, and authorized disposal through your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed procedures.

References

  • Safety Data Sheet - Angene Chemical. (2024). Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]

  • Perfluoromethylcyclohexane - SDS EU (Reach Annex II). (n.d.). Retrieved from [Link]

  • 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem. (n.d.). Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Retrieved from [Link]

  • Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023). Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved from [Link]

  • United States Environmental Protection Agency - Wikipedia. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). Retrieved from [Link]

  • Treatment and resource recovery from inorganic fluoride-containing waste produced by the pesticide industry | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health. (n.d.). Retrieved from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this document synthesizes data from structurally related indazole derivatives and established laboratory safety protocols to provide a robust framework for minimizing risk. The principle of ALARA (As Low As Reasonably Achievable) should be paramount in all operations involving this compound.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, an analysis of analogous indazole compounds suggests potential hazards. Structurally similar chemicals are known to cause skin, eye, and respiratory irritation.[1][2][3] Some synthetic cannabinoids with an indazole core are classified as Schedule I controlled substances, indicating a high potential for abuse and lack of accepted medical use.[4] Therefore, it is prudent to handle this compound with a high degree of caution.

Potential Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[5] This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure.[6][7] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8][9] For procedures with a splash hazard, chemical splash goggles are mandatory. A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing.[7][9]Protects against accidental splashes and airborne particles.
Hand Protection Double-gloving with nitrile gloves is recommended.[8] For extended handling or when working with larger quantities, consider using a more robust glove, such as a Silver Shield glove, underneath a disposable nitrile glove.[8][9] Always inspect gloves for any signs of degradation or perforation before use.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Body Protection A flame-resistant laboratory coat is required at all times.[9] Ensure the lab coat is fully buttoned. For procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.Protects personal clothing and underlying skin from contamination.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[7][8] Shoes should be made of a non-porous material to prevent absorption of any spilled chemicals.Protects feet from spills and falling objects.
Respiratory Protection All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.A properly functioning fume hood is a critical engineering control to prevent the inhalation of airborne particles or vapors.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur in a designated area within a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound. Avoid creating dust.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

Dissolution and Solution Handling
  • Solvent Selection: Based on protocols for similar compounds, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for creating concentrated stock solutions.[10]

  • Dissolving: Add the solvent to the vessel containing the compound. Cap the vessel and vortex or sonicate until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Experimental Procedures
  • Always work within a chemical fume hood.

  • Keep all containers with the compound sealed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Be mindful of potential ignition sources if working with flammable solvents.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_label Label Container handle_dissolve->handle_label handle_experiment Perform Experiment handle_label->handle_experiment disp_decontaminate Decontaminate Glassware handle_experiment->disp_decontaminate disp_waste Dispose of Waste disp_decontaminate->disp_waste disp_remove_ppe Remove PPE disp_waste->disp_remove_ppe

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Decontamination
  • All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11] Follow all local, state, and federal regulations for the disposal of chemical waste.

The following flowchart outlines the decision-making process for waste disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Place in Sharps Container is_sharp->sharp_waste Yes ehs_disposal Dispose through EHS is_sharp->ehs_disposal No solid_waste->ehs_disposal liquid_waste->ehs_disposal sharp_waste->ehs_disposal

Caption: Decision-making flowchart for waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material. If the spill is large or you are unsure how to proceed, evacuate the laboratory and contact your institution's EHS office.

Always have a copy of the Safety Data Sheet (SDS) for any related compounds readily available for emergency responders.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]

  • Safety Data Sheet - Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. [Link]

  • 6-Fluoro-1H-indazole. PubChem. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Environmental Protection Agency. [Link]

  • Indazole. Wikipedia. [Link]

  • N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem. [Link]

  • 4-Fluoro-1-methyl-1H-indazole. PubChem. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.